molecular formula C9H13N3 B087328 1-(4-Pyridyl)piperazine CAS No. 1008-91-9

1-(4-Pyridyl)piperazine

Cat. No.: B087328
CAS No.: 1008-91-9
M. Wt: 163.22 g/mol
InChI Key: OQZBAQXTXNIPRA-UHFFFAOYSA-N
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Description

1-(4-Pyridyl) piperazine (or 4-Piperazinopyridine) is an active structural component that is used as a building block to prepare various medicinally important active molecules.>

Properties

IUPAC Name

1-pyridin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13N3/c1-3-10-4-2-9(1)12-7-5-11-6-8-12/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZBAQXTXNIPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143520
Record name 1-(4-Pyridyl)piperazine
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1008-91-9
Record name 1-(4-Pyridyl)piperazine
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Record name 1-(4-Pyridyl)piperazine
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Record name 1-(4-Pyridyl)piperazine
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Record name 1-(4-pyridyl)piperazine
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Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Pyridyl)piperazine: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Pyridyl)piperazine is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural motif, combining a pyridine ring with a piperazine moiety, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols related to this compound, serving as a vital resource for professionals in the field.

Chemical Properties and Structure

This compound, also known as 4-(1-piperazinyl)pyridine, is a white to off-white crystalline powder.[1] It is soluble in water and methanol.[2][3] The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for laboratory use.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name 1-(pyridin-4-yl)piperazine[4]
Molecular Formula C₉H₁₃N₃[2][4]
Molecular Weight 163.22 g/mol [4][5]
CAS Number 1008-91-9[2][5]
Melting Point 137-141 °C[3][5]
Boiling Point 195-200 °C at 0.3 mmHg[3]
Solubility Soluble in water and methanol[2][3]
pKa (predicted) 10.73 ± 0.10[3][6]
logP (XLogP3-AA) 0.3[7]
Structural Information

The structure of this compound is characterized by a piperazine ring attached to the 4-position of a pyridine ring. This arrangement provides a scaffold with both basic nitrogen centers, influencing its physicochemical and pharmacological properties.

Table 2: Structural Identifiers of this compound
IdentifierStringSource(s)
SMILES C1CN(CCN1)c2ccncc2[5]
InChI InChI=1S/C9H13N3/c1-3-10-4-2-9(1)12-7-5-11-6-8-12/h1-4,11H,5-8H2[4]
InChIKey OQZBAQXTXNIPRA-UHFFFAOYSA-N[4]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of this compound. The following sections provide established protocols for its preparation and characterization.

Synthesis of this compound

A common method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.

Protocol: Nucleophilic Aromatic Substitution

  • Materials: 4-chloropyridine hydrochloride, piperazine, a suitable base (e.g., potassium carbonate), and a high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).

  • Procedure:

    • To a round-bottom flask, add 4-chloropyridine hydrochloride and a molar excess of piperazine.

    • Add the base to the mixture. The base is crucial to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction.

    • Add the solvent and heat the reaction mixture at an elevated temperature (typically 100-150 °C) for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected signals:

      • A multiplet for the piperazine protons adjacent to the pyridine ring.

      • A multiplet for the other piperazine protons.

      • A doublet for the pyridine protons at positions 2 and 6.

      • A doublet for the pyridine protons at positions 3 and 5.

      • A broad singlet for the N-H proton of the piperazine ring.

  • ¹³C NMR Acquisition:

    • Acquire the carbon NMR spectrum.

    • Expected signals will correspond to the different carbon environments in the pyridine and piperazine rings.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Protocol: FT-IR Analysis

  • Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or analyze the sample as a thin film on a salt plate.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Bands:

    • N-H stretching vibrations around 3300 cm⁻¹.

    • C-H stretching vibrations of the aromatic and aliphatic groups between 3100-2800 cm⁻¹.

    • C=N and C=C stretching vibrations of the pyridine ring in the 1600-1400 cm⁻¹ region.

    • C-N stretching vibrations around 1200-1000 cm⁻¹.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and confirm its molecular weight.

Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to a high m/z ratio (e.g., 40-500 amu).

  • Data Analysis: The retention time from the gas chromatogram will indicate the purity, and the mass spectrum will show the molecular ion peak (m/z 163) and characteristic fragmentation patterns.

Role in Drug Discovery and Signaling Pathways

This compound is a privileged scaffold in drug design, particularly for agents targeting the central nervous system (CNS).[1] Its derivatives have been investigated for their activity at various neurotransmitter receptors.

Signaling Pathways

Derivatives of this compound have been shown to interact with several key signaling pathways in the brain, primarily through their action on G-protein coupled receptors (GPCRs). These interactions are fundamental to their potential therapeutic effects in neurological and psychiatric disorders.

Signaling_Pathways cluster_receptor This compound Derivative cluster_targets Molecular Targets cluster_pathways Downstream Signaling cluster_effects Therapeutic Outcomes Derivative This compound Derivative S_Receptor Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Derivative->S_Receptor D_Receptor Dopamine Receptors (e.g., D2) Derivative->D_Receptor A_Receptor Adrenergic Receptors Derivative->A_Receptor Serotonergic Serotonergic Pathway S_Receptor->Serotonergic Dopaminergic Dopaminergic Pathway D_Receptor->Dopaminergic Adrenergic Adrenergic Pathway A_Receptor->Adrenergic Anxiolytic Anxiolytic Effects Serotonergic->Anxiolytic Antidepressant Antidepressant Effects Serotonergic->Antidepressant Antipsychotic Antipsychotic Effects Dopaminergic->Antipsychotic Adrenergic->Antidepressant

Figure 1. Involvement of this compound derivatives in key neurological signaling pathways.
Drug Discovery Workflow

The utility of this compound as a molecular scaffold is evident in the drug discovery process. It serves as a starting point for the synthesis of compound libraries, which are then screened for biological activity.

Drug_Discovery_Workflow Start This compound (Starting Material) Synthesis Library Synthesis (Chemical Modification) Start->Synthesis Screening High-Throughput Screening (Biological Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 2. Workflow illustrating the use of this compound in a typical drug discovery pipeline.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, versatile structure, and established synthetic and analytical protocols make it an invaluable tool in the quest for novel therapeutics. This guide provides a foundational understanding of this important molecule, empowering researchers to leverage its full potential in their work.

References

Physicochemical Characteristics of 1-(4-Pyridyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Pyridyl)piperazine (CAS RN: 1008-91-9) is a heterocyclic organic compound featuring a piperazine ring substituted with a pyridine ring at the 1-position.[1] This bifunctional scaffold makes it a valuable building block and a significant intermediate in the synthesis of a wide range of biologically active molecules.[2][3] Its structural motifs are present in numerous compounds developed in the pharmaceutical and agrochemical sectors.[3][4] In medicinal chemistry, the pyridylpiperazine core is explored for its potential in developing therapeutic agents targeting neurological disorders, such as anxiety and depression, due to its ability to modulate receptor activity.[4] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details the experimental protocols for their determination, and visualizes key workflows.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in biological systems, designing synthetic routes, and developing formulations.

PropertyValueSource(s)
Molecular Formula C₉H₁₃N₃[3]
Molecular Weight 163.22 g/mol [3][5]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 137-141 °C[3]
Boiling Point 195-200 °C @ 0.3 mmHg[3]
Aqueous Solubility Soluble[1][3]
Solubility in Organics Soluble in Methanol[2]
pKa (Predicted) 10.73 ± 0.10[1][3]
logP (Predicted) 0.3[6]
Density (Predicted) 1.081 ± 0.06 g/cm³[2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters are outlined below. These protocols represent standard laboratory practices.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.[3]

  • Methodology: Capillary Method

    • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

    • Apparatus: The capillary tube is placed in a calibrated melting point apparatus (e.g., a digital device like DigiMelt or a traditional Thiele tube with a heating oil bath).

    • Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

    • Measurement: The heating rate is then reduced to 1-2°C per minute. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow range (e.g., 0.5-1.5°C) is indicative of high purity.

Determination of Boiling Point

The boiling point is determined at reduced pressure due to the high boiling temperature of the compound.

  • Methodology: Micro-Boiling Point Determination

    • Setup: A small amount (a few milliliters) of this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid.

    • Heating: The assembly is heated in a suitable apparatus (e.g., Thiele tube or an aluminum block) under a controlled vacuum (e.g., 0.3 mmHg).

    • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of bubbles as the liquid begins to boil.

    • Measurement: Heating is discontinued, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This signifies that the vapor pressure of the compound equals the pressure of the system.

Determination of Aqueous Solubility

Solubility is a critical factor for bioavailability and formulation.

  • Methodology: Shake-Flask Method (Thermodynamic Solubility)

    • Equilibration: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed flask.

    • Agitation: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached between the solid and dissolved states.

    • Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

    • Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). The result is reported in units such as mg/mL or µM.

Determination of Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which affects its solubility, permeability, and receptor interactions.

  • Methodology: Potentiometric Titration

    • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol), to a known concentration.

    • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH electrode.

    • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

    • pKa Calculation: The pKa is determined from the inflection point of the sigmoid-shaped titration curve. Specifically, the pH at the half-equivalence point (where half of the base has been protonated) corresponds to the pKa of the conjugate acid.

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall drug-like properties.

  • Methodology: Shake-Flask Method

    • Solvent Saturation: Equal volumes of 1-octanol and water (or a pH 7.4 buffer for LogD) are shaken together for 24 hours to ensure mutual saturation, then allowed to separate.

    • Partitioning: A known amount of this compound is dissolved in the octanol phase. An equal volume of the water phase is added, and the mixture is shaken vigorously for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.

    • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

    • Quantification: The concentration of the compound in each phase is measured using a suitable analytical technique like HPLC-UV.

    • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[7][8]

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Melting_Point_Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Prep Pack Dry Sample into Capillary Tube Apparatus Place in Melting Point Apparatus Prep->Apparatus Heat1 Rapid Heating (~10-20°C/min) Apparatus->Heat1 Observe1 Note Approximate Melting Temp. Heat1->Observe1 Cool Cool Apparatus ~15°C below Approx. MP Observe1->Cool Heat2 Slow Heating (1-2°C/min) Cool->Heat2 Record Record Temp. Range: Start (T1) to End (T2) Heat2->Record Result Melting Point Range (T1 - T2) Record->Result

Caption: Workflow for Melting Point Determination via Capillary Method.

Solubility_Determination cluster_protocol Shake-Flask Protocol for Thermodynamic Solubility Start Add Excess Solid to Aqueous Buffer Agitate Agitate at Constant Temp (e.g., 24-48h) Start->Agitate Equilibrium Achieve Thermodynamic Equilibrium Agitate->Equilibrium Separate Separate Phases (Centrifuge/Filter) Equilibrium->Separate Supernatant Collect Saturated Aqueous Supernatant Separate->Supernatant Quantify Quantify Concentration (e.g., HPLC, LC-MS) Supernatant->Quantify Result Solubility Value (e.g., mg/mL) Quantify->Result pKa_Determination cluster_protocol Potentiometric Titration for pKa Determination Prep Dissolve Weighed Sample in Solvent Titrate Titrate with Standard Acid (e.g., HCl) Monitor pH Continuously Prep->Titrate Plot Plot pH vs. Titrant Volume Titrate->Plot Analyze Identify Inflection Point of Sigmoid Curve Plot->Analyze Calculate Determine pH at Half-Equivalence Point Analyze->Calculate Result pKa Value Calculate->Result Synthesis_Pathway cluster_synthesis General Synthetic Route Reactant1 Piperazine Product 1-(3-nitropyridin-2-yl)piperazine (Intermediate) Reactant1->Product Nucleophilic Aromatic Substitution Reactant2 2-Chloro-3-nitropyridine Reactant2->Product FinalProduct Further Derivatization Product->FinalProduct e.g., Acylation

References

1-(4-Pyridyl)piperazine CAS number 1008-91-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(4-Pyridyl)piperazine (CAS 1008-91-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, identified by CAS number 1008-91-9, is a heterocyclic organic compound featuring a pyridine ring linked to a piperazine moiety.[1] It serves as a crucial building block and versatile intermediate in the synthesis of a wide array of complex molecules.[2][3] Its structural properties make it a molecule of significant interest in medicinal chemistry and materials science. This document provides a comprehensive technical overview of its chemical properties, synthesis, analytical methods, applications, and safety protocols, intended for professionals in research and development. In the pharmaceutical sector, it is a key component in the development of therapeutic agents, particularly those targeting neurological disorders such as anxiety and depression.[4][5] The compound has also been investigated for potential antimicrobial and anticancer properties.[3]

Chemical and Physical Properties

This compound is typically a white to off-white or light yellow crystalline powder.[1][3][4] It is known to be sensitive to air, necessitating storage under an inert atmosphere to maintain its stability.[3][6][7] Key physical and chemical data are summarized below.

Table 1: Chemical Identifiers and Properties

Property Value Reference(s)
CAS Number 1008-91-9 [2][3][4]
Molecular Formula C₉H₁₃N₃ [2][3][4]
Molecular Weight 163.22 g/mol [2][4]
IUPAC Name 1-(pyridin-4-yl)piperazine [8]
Synonyms 4-Piperazinopyridine, 1-(4-Pyridinyl)piperazine [3][4]
Appearance White to off-white crystalline powder [1][3][4]

| Purity (Assay) | ≥97.0% (GC) |[9] |

Table 2: Physicochemical Data

Property Value Reference(s)
Melting Point 137-141 °C [2][10]
Boiling Point 195-200 °C @ 0.3 mmHg [2][7][10]
Density (Predicted) 1.081 ± 0.06 g/cm³ [2][7][10]
pKa (Predicted) 10.73 ± 0.10 [3][7]
Solubility Soluble in water and methanol [2][3][6]

| Sensitivity | Air Sensitive |[3][6][7] |

Synthesis and Manufacturing

The synthesis of this compound is a critical process for its application as a chemical intermediate. Various synthetic routes have been established, commonly involving the coupling of a pyridine derivative with piperazine.

General Synthesis Workflow

A common synthetic strategy is the nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction between a 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine) and piperazine.

Synthesis_Workflow start_materials Starting Materials (4-Halopyridine, Piperazine) reaction Reaction Vessel start_materials->reaction Catalyst (e.g., Pd) Base (e.g., NaOtBu) Solvent (e.g., Toluene) purification Purification reaction->purification Crude Product final_product This compound purification->final_product Purified Product analysis QC Analysis final_product->analysis Sampling

Caption: General workflow for the synthesis of this compound.

Example Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example of a palladium-catalyzed synthesis.

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add 4-bromopyridine hydrochloride, piperazine (typically in excess), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).[2]

  • Solvent Addition: Add an anhydrous solvent, such as toluene or dimethyl sulfoxide (DMSO).[2]

  • Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time are optimized based on the specific catalyst and reactants but typically range from 80-120 °C for several hours.

  • Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Dilute with a suitable solvent like ethyl acetate and wash with water and brine to remove inorganic salts and unreacted piperazine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield pure this compound.

Applications in Research and Development

The unique structure of this compound, combining a basic piperazine ring with an aromatic pyridine system, makes it a valuable scaffold in drug discovery and materials science.

  • Pharmaceutical Intermediate: It is a fundamental building block for a variety of active pharmaceutical ingredients (APIs).[3][4] Its derivatives are prominent in neuroscience, with applications in developing anti-anxiety, antidepressant, and antipsychotic medications.[4][11]

  • Neuroscience Research: The compound and its analogs are used as ligands to probe neurotransmitter systems, helping to elucidate the mechanisms of mood disorders and other neurological conditions.[4]

  • Bioactive Molecule Synthesis: It serves as a starting material for synthesizing molecules with diverse biological activities, including potential anticancer, antibacterial (e.g., Nocathiacin I analogs), and urease inhibitory properties.[3][9][12]

  • Agrochemicals: In the agrochemical industry, it is used to formulate more effective pesticides and herbicides.[4][5]

Drug_Discovery_Role scaffold This compound Core Scaffold modification Chemical Modification (R-Group Variation) scaffold->modification library Compound Library modification->library screening Biological Screening (e.g., Receptor Assays) library->screening lead_compound Lead Compound Identification screening->lead_compound development Further Drug Development lead_compound->development

Caption: Role of this compound as a scaffold in drug discovery.

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is paramount for its use in research and manufacturing. A combination of chromatographic and spectroscopic techniques is employed for comprehensive analysis.

Table 3: Common Analytical Techniques

Technique Purpose
Gas Chromatography (GC) Purity assessment and quantification.[9]
High-Performance Liquid Chromatography (HPLC) Purity determination, separation of impurities.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation (¹H, ¹³C NMR).[8][15]
Infrared (IR) Spectroscopy Identification of functional groups.[8][15]

| Mass Spectrometry (MS) | Molecular weight confirmation, often coupled with GC or LC.[16] |

Example Protocol: Purity Determination by GC
  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Analytical_Workflow sample Sample of This compound purity Purity Analysis sample->purity identity Identity Confirmation sample->identity gc_hplc GC / HPLC purity->gc_hplc Quantitative nmr_ir NMR / IR / MS identity->nmr_ir Structural coa Certificate of Analysis (CoA) gc_hplc->coa nmr_ir->coa

Caption: Standard analytical workflow for quality control.

Safety, Handling, and Storage

Proper handling and storage are essential due to the hazardous nature of this compound.

Table 4: Hazard and Safety Information

Category Information Reference(s)
GHS Pictogram GHS05 (Corrosion) [9][17]
Signal Word Danger [17][18][19]
Hazard Statement H314: Causes severe skin burns and eye damage [8][18][19]
Precautionary Statements P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P405 [18][19]

| Storage Class Code | 8A - Combustible corrosive hazardous materials |[9][17] |

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[18][20]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or a face shield, and a lab coat.[18][19]

  • Avoid contact with skin, eyes, and clothing.[20] Wash hands thoroughly after handling.[3]

Storage
  • Store in a tightly closed container in a cool, dry, and dark place.[6][20]

  • Recommended storage temperature is between 2-8 °C.[2][7][10]

  • The compound is air-sensitive; store under an inert gas like argon or nitrogen to prevent degradation.[2][6][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[18][19]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.[18]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[18][19]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[18][19]

References

The Multifaceted Pharmacology of 1-(4-Pyridyl)piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-pyridyl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active agents. These derivatives have demonstrated significant interactions with a variety of biological targets, primarily within the central nervous system. Their mechanisms of action are multifaceted, often involving modulation of key neurotransmitter systems, including serotonergic and dopaminergic pathways. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound derivatives, focusing on their interactions with serotonin (5-HT₁ₐ, 5-HT₂ₐ), dopamine (D₂, D₃), histamine (H₃), and sigma (σ₁) receptors, as well as their inhibitory effects on the enzyme urease. Detailed experimental protocols for key assays, quantitative binding and functional data, and visualizations of signaling pathways are presented to facilitate further research and drug development in this area.

Introduction

This compound is a versatile chemical building block used in the synthesis of numerous bioactive molecules.[1] Derivatives incorporating this scaffold have been investigated for a wide array of therapeutic applications, including as antipsychotics, antidepressants, anxiolytics, and agents for treating neurological disorders.[1][2] The pharmacological profile of these compounds is largely dictated by the nature of the substituents on the piperazine and pyridyl rings, which influences their affinity and selectivity for various receptors and enzymes. This guide will systematically dissect the mechanism of action of these derivatives at their primary biological targets.

Mechanism of Action at Key Biological Targets

The therapeutic effects of this compound derivatives are primarily attributed to their ability to modulate the activity of G-protein coupled receptors (GPCRs) and enzymes. A summary of their interactions with key targets is presented below.

Serotonin Receptors: 5-HT₁ₐ and 5-HT₂ₐ

Many this compound derivatives exhibit high affinity for serotonin receptors, particularly the 5-HT₁ₐ and 5-HT₂ₐ subtypes, which are crucial targets for antidepressant and antipsychotic drugs.[2][3]

2.1.1 5-HT₁ₐ Receptor Interaction

The 5-HT₁ₐ receptor is a Gi/o-coupled receptor that acts as both a presynaptic autoreceptor on serotonergic neurons and a postsynaptic heteroreceptor.[4] Activation of 5-HT₁ₐ receptors generally leads to neuronal hyperpolarization and reduced neuronal firing.[5] this compound derivatives can act as agonists, partial agonists, or antagonists at this receptor.[6]

Signaling Pathway: Upon agonist binding, the 5-HT₁ₐ receptor activates inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7][8] The dissociated Gβγ subunits can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibit N-type calcium channels.[4] Additionally, 5-HT₁ₐ receptor activation can modulate other signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[4][9]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound Derivative (Agonist) Receptor 5-HT₁ₐ Receptor Ligand->Receptor Binds G_protein Gαi/oβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (via Gβγ) cAMP cAMP AC->cAMP Converts K_ion_out K⁺ Efflux (Hyperpolarization) GIRK->K_ion_out ATP ATP PKA PKA (inactive) cAMP->PKA PKA_active PKA (active) PKA->PKA_active Downstream Modulation of Gene Expression PKA_active->Downstream

Caption: 5-HT₁ₐ Receptor Signaling Pathway.

2.1.2 5-HT₂ₐ Receptor Interaction

The 5-HT₂ₐ receptor is a Gq/11-coupled receptor that is a primary target for atypical antipsychotic drugs.[3] Antagonism at this receptor is thought to contribute to the improved side-effect profile of these medications.

Signaling Pathway: Activation of the 5-HT₂ₐ receptor stimulates the Gαq protein, which in turn activates phospholipase C (PLC).[10][11] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[10] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC), which phosphorylates various downstream targets to modulate neuronal activity.[10][12]

Gq_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Serotonin Receptor 5-HT₂ₐ Receptor Ligand->Receptor Binds Antagonist This compound Derivative (Antagonist) Antagonist->Receptor Blocks G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_ion Ca²⁺ Release ER->Ca_ion Ca_ion->PKC Co-activates Downstream Phosphorylation of Target Proteins PKC->Downstream D2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound Derivative Receptor D₂ Receptor Ligand->Receptor Binds G_protein Gαi/o Signaling (e.g., ↓cAMP) Receptor->G_protein G-protein Pathway Beta_arrestin β-Arrestin Signaling (e.g., ERK activation) Receptor->Beta_arrestin β-Arrestin Pathway Therapeutic_Effects Antipsychotic Effects G_protein->Therapeutic_Effects Side_Effects Motor Side Effects G_protein->Side_Effects Beta_arrestin->Therapeutic_Effects Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, Test Compounds, Radioligand) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Total, Non-specific, & Test Compound wells) Prepare_Reagents->Plate_Setup Incubate Incubate (e.g., 60 min at 30°C) Plate_Setup->Incubate Filter_Wash Rapid Filtration & Washing Incubate->Filter_Wash Count Scintillation Counting Filter_Wash->Count Analyze Data Analysis (Calculate IC₅₀ and Ki) Count->Analyze End End Analyze->End

References

The Unseen Core: A Technical Guide to the Biological Significance of 1-(4-Pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Pyridyl)piperazine is a heterocyclic compound that serves as a foundational structural motif in modern medicinal chemistry.[1][2][3] While not typically exhibiting potent biological activity in its own right, its unique physicochemical properties and synthetic versatility make it a crucial starting point for the development of a wide array of biologically active molecules.[1][3][4][5] This technical guide delves into the core biological relevance of the this compound scaffold, focusing on its role in the synthesis of compounds targeting the central nervous system and other biological systems. We will explore the structure-activity relationships of its derivatives and provide detailed experimental protocols for assessing their biological activity.

The this compound Core: A Privileged Scaffold

The this compound moiety is considered a "privileged scaffold" in drug discovery. This is due to its ability to interact with multiple biological targets, particularly G-protein coupled receptors (GPCRs), through a combination of hydrogen bonding, and aromatic interactions. The pyridine ring can act as a hydrogen bond acceptor, while the piperazine ring provides a flexible linker that can be readily substituted to modulate potency, selectivity, and pharmacokinetic properties.

While direct, potent biological activity of the unsubstituted this compound is not widely reported, its structural analogues have shown significant affinity for a range of receptors. The true value of this core lies in its utility as a versatile building block for creating more complex and potent therapeutic agents.[1][3][4][5]

Biological Activity of this compound Derivatives

The this compound core has been incorporated into a multitude of compounds with diverse biological activities. The following table summarizes the activity of selected derivatives, highlighting the broad therapeutic potential of this scaffold.

Derivative ClassTarget(s)Observed ActivityTherapeutic Area
ArylalkylpiperazinesSerotonin (5-HT) ReceptorsAgonism/AntagonismNeurology, Psychiatry
AcylpiperazinesPlatelet-Activating Factor (PAF)AntagonismInflammation, Thrombosis
PhenylpiperazinesDopamine (D2, D3, D4) ReceptorsAntagonism/Partial AgonismSchizophrenia, Parkinson's Disease
Pyrrolopyridine DerivativesDopamine D4 ReceptorHigh Affinity AntagonismNeurology
BenzoylpiperazinesCancer Cell LinesCytotoxicityOncology

Key Experimental Protocols

The characterization of novel compounds derived from this compound relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Serotonin 5-HT2A Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell Membranes: From Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin.

  • Non-specific Ligand: Mianserin or another suitable 5-HT2A antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final concentration of 70-165 µg protein per well.[6] Homogenize briefly.

  • Compound Dilution: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL Assay Buffer (for total binding) or 25 µL non-specific ligand (for non-specific binding).

    • 25 µL of test compound dilution or vehicle.

    • 50 µL of [3H]Ketanserin diluted in assay buffer (final concentration ~2.0 nM).[6]

    • 100 µL of the cell membrane suspension.

  • Incubation: Incubate the plate at 27°C for 60 minutes.[6]

  • Termination and Harvesting: Stop the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the filter-bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This functional assay measures the ability of a test compound to act as an agonist or antagonist at the D2 receptor by quantifying its effect on forskolin-stimulated cAMP production.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a biosensor.[7]

  • Stimulant: Forskolin.

  • Assay Buffer: As recommended by the cell line provider or assay kit.

  • cAMP Detection Kit: (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well or 384-well microplates.

  • Plate Reader: Capable of detecting the signal from the chosen cAMP detection kit.

Procedure:

  • Cell Plating: Seed the cells in microplates at a predetermined density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Agonist Mode:

    • Add the test compound to the cells and incubate for a specified time.

    • Add forskolin to all wells except the basal control.

    • Incubate to stimulate cAMP production.

  • Antagonist Mode:

    • Pre-incubate the cells with the test compound.

    • Add a known D2 receptor agonist (e.g., quinpirole) followed by forskolin.

    • Incubate to stimulate cAMP production.

  • Detection: Lyse the cells (if required by the kit) and measure intracellular cAMP levels according to the manufacturer's protocol.

  • Data Analysis:

    • For agonists, calculate the EC50 value from the dose-response curve.

    • For antagonists, calculate the IC50 value from the inhibition of the agonist response.

In Vivo Behavioral Assessment: Mouse Forced Swim Test

The forced swim test is a common behavioral assay used to screen for antidepressant-like activity of novel compounds.

Materials:

  • Animals: Male mice (e.g., C57BL/6), 8-10 weeks old.[8]

  • Test Compound: Dissolved or suspended in a suitable vehicle.

  • Vehicle Control.

  • Positive Control: A known antidepressant (e.g., fluoxetine).

  • Cylindrical Beakers: (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video Recording and Analysis System (optional but recommended).

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Session:

    • Gently place each mouse individually into a beaker of water for a 6-minute session.

    • Record the entire session for later analysis.

  • Behavioral Scoring:

    • The primary measure is immobility time, defined as the time the mouse spends floating or making only minimal movements to keep its head above water.

    • Typically, the first 2 minutes of the test are considered a habituation period, and immobility is scored during the last 4 minutes.

  • Data Analysis: Compare the immobility time of the test compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time suggests antidepressant-like activity.

Visualizing Experimental Workflows and Molecular Relationships

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to the study of this compound and its derivatives.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (Receptor Source) setup_assay Combine Membranes, Radioligand & Test Compound in 96-well Plate prep_membranes->setup_assay prep_ligands Prepare Radioligand & Test Compounds prep_ligands->setup_assay incubate Incubate at Controlled Temperature setup_assay->incubate filtration Rapid Filtration & Washing incubate->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50/Ki Determination) counting->analysis

Radioligand Binding Assay Workflow

Molecular_Scaffold_Relationship cluster_core Core Scaffold cluster_derivatives Bioactive Derivatives core This compound dopamine_antagonist Dopamine Receptor Antagonists core->dopamine_antagonist Synthetic Modification serotonin_agonist Serotonin Receptor Agonists core->serotonin_agonist Synthetic Modification paf_antagonist PAF Receptor Antagonists core->paf_antagonist Synthetic Modification other_bioactive Other Bioactive Molecules core->other_bioactive Synthetic Modification

Role as a Core Scaffold

Conclusion

This compound stands as a testament to the importance of foundational scaffolds in medicinal chemistry. While its intrinsic biological activity may be limited, its role as a versatile and synthetically accessible building block is undeniable. The diverse array of potent and selective molecules that have been developed from this core highlights its significance in the ongoing quest for novel therapeutics, particularly in the realm of neuroscience. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals seeking to leverage the power of the this compound scaffold in their own discovery programs.

References

1-(4-Pyridyl)piperazine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Medicinal Chemists

Abstract

The 1-(4-Pyridyl)piperazine moiety is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1] Its unique combination of a pyridine ring and a piperazine nucleus imparts favorable physicochemical properties, such as aqueous solubility and the ability to modulate basicity, which are critical for drug design.[1] The piperazine ring's two nitrogen atoms offer versatile points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[2] This guide provides a comprehensive overview of this compound as a key building block in organic synthesis, detailing its physicochemical properties, common synthetic routes, key chemical transformations, and its application in the development of therapeutic agents. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to serve as a practical resource for scientists in drug discovery and development.

Physicochemical and Structural Properties

This compound is a white to light yellow crystalline solid.[3] Its structural features include a pyridine ring, which is a weak base, and a piperazine ring, which contains two secondary amine groups with different basicities. The nitrogen atom within the pyridine ring and the two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the N-H group of the piperazine is a hydrogen bond donor. These characteristics contribute to its utility in creating molecules with desirable pharmacokinetic profiles.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1008-91-9[4][5]
Molecular Formula C₉H₁₃N₃[4][5]
Molecular Weight 163.22 g/mol [4][5]
Melting Point 137-141 °C[6][7]
Boiling Point 195-200 °C at 0.3 mmHg[5][6]
Appearance White to light yellow powder/crystal[3]
Solubility Soluble in water and methanol[6]
pKa (Predicted) 10.73 ± 0.10

Synthesis of the this compound Core

The most common and industrially scalable method for synthesizing the this compound scaffold is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a halide (commonly chlorine) from the 4-position of the pyridine ring by one of the nitrogen atoms of piperazine.

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product PyCl 4-Chloropyridine Cond Solvent (e.g., Acetonitrile) Reflux, 12h PyCl->Cond Pip Piperazine (excess) Pip->Cond Prod This compound Cond->Prod SNAr Reaction

Caption: General workflow for the synthesis of this compound via SNAr.

Detailed Experimental Protocol: Synthesis via SNAr

The following protocol is a representative procedure adapted from the synthesis of similar pyridylpiperazine derivatives.[8]

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Piperazine (excess, e.g., 5.0 eq)

  • Acetonitrile (solvent)

  • Potassium carbonate (base, optional, may be used with piperazine salts)

Procedure:

  • To a round-bottom flask, add 2-chloro-3-nitropyridine and acetonitrile.

  • Add an excess of piperazine to the solution. The excess piperazine acts as both the nucleophile and the base to neutralize the HCl byproduct.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel, using a solvent system such as dichloromethane/methanol to afford the pure 1-(3-nitro-2-pyridyl)piperazine product.[8] A similar procedure can be applied using 4-chloropyridine as the starting material.

Key Synthetic Transformations

The this compound scaffold serves as a versatile building block for further functionalization, primarily at the secondary amine (N-4) of the piperazine ring. The most common derivatizations are N-alkylation and N-acylation, which allow for the introduction of a wide variety of substituents to explore SAR.

cluster_alkylation N-Alkylation cluster_acylation N-Acylation Start This compound Alkyl_reagent Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Start->Alkyl_reagent Substitution Acyl_reagent Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) + Coupling Agent (e.g., EDC, HOBt) Start->Acyl_reagent Coupling Alkyl_prod N-Alkyl Derivative Alkyl_reagent->Alkyl_prod Acyl_prod N-Acyl Derivative Acyl_reagent->Acyl_prod

Caption: Key synthetic derivatizations of the this compound core.

Representative Protocol: N-Alkylation

This general procedure describes the mono-alkylation of the piperazine ring.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

Procedure:

  • Dissolve this compound in anhydrous DMF or CH₃CN in a round-bottom flask.

  • Add potassium carbonate to the mixture.

  • Add the alkyl halide dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction, pour it into cold water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-alkylated derivative.

Representative Protocol: N-Acylation

This protocol describes the formation of an amide bond using a carboxylic acid and a coupling agent.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM) or DMF

Procedure:

  • In a flask, dissolve the carboxylic acid in anhydrous DCM.

  • Add EDC and HOBt to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound and the base (TEA or DIPEA) in DCM.

  • Add the piperazine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the pure N-acyl product.

Applications in Drug Discovery

The this compound scaffold is a component of several clinically investigated therapeutic agents. Its presence often contributes to targeting central nervous system (CNS) receptors and transporters.

Case Study 1: Etamicastat (Dopamine β-Hydroxylase Inhibitor)

Etamicastat (BIA 5-453) is a peripherally selective inhibitor of dopamine β-hydroxylase (DBH), an enzyme that catalyzes the conversion of dopamine to norepinephrine. By inhibiting this enzyme, etamicastat reduces norepinephrine levels, which can lead to a decrease in blood pressure, making it a potential treatment for hypertension and heart failure.

cluster_pathway Norepinephrine Synthesis Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) Etamicastat Etamicastat Etamicastat->Norepinephrine Inhibits

Caption: Mechanism of action of Etamicastat in the norepinephrine synthesis pathway.

The inhibitory activity of etamicastat and its primary metabolites against DBH has been quantified, demonstrating their potency.

Table 2: Inhibitory Concentration (IC₅₀) of Etamicastat and its Metabolites against Dopamine β-Hydroxylase (DBH)

CompoundIC₅₀ (nM)
Etamicastat 107
BIA 5-965 (Oxidized metabolite)306
BIA 5-998 (Deaminated/Oxidized)629
BIA 5-961 (N-acetylated)427
Case Study 2: Liafensine (Triple Reuptake Inhibitor)

Liafensine (BMS-820836) is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that was developed for the treatment of major depressive disorder. It functions by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), thereby increasing the synaptic concentrations of these key neurotransmitters.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_transporters Reuptake Transporters Serotonin_pre Serotonin Serotonin_syn Serotonin Serotonin_pre->Serotonin_syn Norepi_pre Norepinephrine Norepi_syn Norepinephrine Norepi_pre->Norepi_syn Dopamine_pre Dopamine Dopamine_syn Dopamine Dopamine_pre->Dopamine_syn SERT SERT Serotonin_syn->SERT Reuptake NET NET Norepi_syn->NET Reuptake DAT DAT Dopamine_syn->DAT Reuptake Liafensine Liafensine Liafensine->SERT Blocks Liafensine->NET Blocks Liafensine->DAT Blocks

References

Exploring Novel Derivatives of 1-(4-Pyridyl)piperazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 1-(4-pyridyl)piperazine scaffold is a versatile and privileged structure in medicinal chemistry, serving as a crucial building block for a wide array of therapeutic agents.[1][2] Its unique physicochemical properties allow for the modulation of various biological targets, making it a focal point in the development of drugs for neurological disorders, cancer, and infectious diseases.[1][3][4] This guide provides an in-depth overview of novel derivatives of this compound, detailing their synthesis, structure-activity relationships (SAR), and biological activities. It includes comprehensive experimental protocols and visual workflows to support researchers and scientists in advancing the discovery and development of next-generation therapeutics based on this core structure.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives is typically achieved through well-established methodologies, primarily involving the formation of the C-N bond between the piperazine ring and the pyridine moiety. The two most common and effective approaches are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.[5]

Nucleophilic Aromatic Substitution (SNAr)

This method involves the reaction of a piperazine derivative with an activated pyridyl halide, typically 4-chloropyridine, in the presence of a base. The electron-withdrawing nature of the pyridine nitrogen facilitates the nucleophilic attack by the piperazine nitrogen.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction provides a versatile route for forming the C-N bond. It involves the reaction of a piperazine with a pyridyl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. This method is often preferred for its broad substrate scope and milder reaction conditions.[6]

General Synthetic Workflow

The diagram below illustrates a generalized workflow for the synthesis of novel this compound derivatives, starting from the core scaffold formation and proceeding to subsequent modifications.

G cluster_0 Core Synthesis cluster_1 Derivatization Piperazine Piperazine CoreScaffold This compound Core Piperazine->CoreScaffold PyridylHalide 4-Pyridyl Halide PyridylHalide->CoreScaffold Method S(N)Ar or Buchwald-Hartwig Derivative Novel Derivative CoreScaffold->Derivative Coupling / Alkylation Reagent Functionalizing Reagent (e.g., Aryl Halide, Acid Chloride) Reagent->Derivative Purification Purification Derivative->Purification Purification (Chromatography) Characterization Characterization Purification->Characterization Characterization (NMR, MS)

Caption: Generalized workflow for the synthesis and purification of this compound derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have been investigated for a multitude of biological activities, demonstrating the scaffold's versatility.

Dopamine Receptor Ligands

The 1-phenyl-4-(4-pyridinyl)piperazine scaffold is a well-established pharmacophore for dopamine D2 and D3 receptor ligands, which are key targets for antipsychotic medications.[5][7] Structural modifications significantly impact binding affinity (Ki) and selectivity. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of 1-Phenyl-4-(4-pyridinyl)piperazine Analogs for Dopamine Receptors [7]

Compound ID R1 (Substitution on Phenyl Ring) R2 (Linker and Terminal Group) D2 Ki (nM) D3 Ki (nM) D2/D3 Selectivity Ratio
1 2-OCH₃ H 40 0.3 133
2 2,3-diCl H 53 0.9 59
3 2-F Butyl 349 96 3.6
4 2-F 4-(thien-3-yl)benzamide >1000 1.4 >714

| 5 | 2-F | 4-(thiazol-4-yl)benzamide | >1000 | 2.5 | >400 |

Data sourced from BenchChem, citing peer-reviewed literature.[7]

Anticancer Activity

Certain novel pyridylpiperazine derivatives have demonstrated significant anticancer properties. For instance, a series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides incorporating a piperazine linker has been evaluated for in vitro anticancer activity.

Table 2: Anticancer Activity of Pyridine-3-sulfonylurea Derivatives [8]

Compound ID R (Aryl Isocyanate) X (Piperazine Substituent) Cell Line Panel Mean GI₅₀ (µM)
21 4-chlorophenyl 3,4-dichlorophenyl Leukemia 13.6
Colon Cancer 14.9

| | | | Melanoma | 14.9 |

GI₅₀: Concentration causing 50% growth inhibition.

Urease Inhibitors

To address infections caused by urease-producing pathogens, derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated as urease inhibitors. Several compounds exhibited significantly greater potency than the standard inhibitor, thiourea.[9][10]

Table 3: Urease Inhibitory Activity of Pyridylpiperazine Derivatives [10]

Compound ID Structure IC₅₀ (µM)
Thiourea (Standard) - 23.2 ± 11.0
Compound 3 (Precursor) 1-(3-nitropyridin-2-yl)piperazine 3.90 ± 1.91
Compound 5b N-(2-methylphenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide 2.0 ± 0.73

| Compound 7e | N-(4-ethoxyphenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide | 2.24 ± 1.63 |

IC₅₀: Half-maximal inhibitory concentration.

Other Biological Activities

The piperazine scaffold is associated with a broad spectrum of biological activities, and this compound is no exception. Derivatives have been explored as:

  • Selective Serotonin Reuptake Inhibitors (SSRIs) for antidepressant applications.[11]

  • Antimicrobial and Antifungal Agents .[12][13]

  • Anti-inflammatory Agents .[3]

  • Ferroptosis Inhibitors for cardiovascular diseases.[14]

Key Experimental Protocols

Detailed and reproducible experimental protocols are critical for drug discovery and development. The following sections outline methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis: Buchwald-Hartwig Amination[6]

This protocol describes a general procedure for the palladium-catalyzed synthesis of 1-Aryl-4-(4-pyridyl)piperazine.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene derivative)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and BINAP (0.015 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon. Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Heat the mixture at 100 °C under an argon atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Assay: Competitive Radioligand Binding Assay[8]

This assay determines the binding affinity (Ki) of a test compound for a specific receptor, such as the dopamine D3 receptor.

G start Start: Prepare Reagents reagents Receptor Membranes Radioligand (e.g., [³H]spiperone) Test Compound (Varying Conc.) Assay Buffer start->reagents incubation Incubate all components at room temperature reagents->incubation filtration Rapidly filter through glass fiber filter mats incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation Add scintillation cocktail to dried filters washing->scintillation counting Measure radioactivity using a scintillation counter scintillation->counting analysis Analyze data to determine IC₅₀ and calculate Kᵢ counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, incubate cell membranes expressing the target receptor, a fixed concentration of a specific radioligand, and varying concentrations of the test compound.

  • Equilibrium: Allow the reaction to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Plot the percentage of inhibition versus the test compound concentration to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

Biological Assay: Urease Inhibition (Indophenol Method)[11]

This spectrophotometric assay measures the amount of ammonia produced by urease activity.

Procedure:

  • Pre-incubation: Mix the enzyme (Jack bean urease) solution with varying concentrations of the test compound and incubate for 15 minutes.

  • Reaction Initiation: Add a urea solution to the mixture to start the enzymatic reaction. Incubate at 30 °C for 10 minutes.

  • Color Development: Stop the reaction and initiate color development by adding phenol reagent (phenol and sodium nitroprusside) followed by alkali reagent (sodium hypochlorite and sodium hydroxide).

  • Measurement: Incubate for 30 minutes at room temperature for color development. Measure the absorbance of the resulting indophenol blue color at 630 nm.

  • Calculation: Calculate the percentage of urease inhibition relative to a control without an inhibitor. Determine the IC₅₀ value from the dose-response curve.

Signaling Pathways

Understanding the signaling pathways modulated by these derivatives is crucial for elucidating their mechanism of action.

Dopamine D3 Receptor Signaling Pathway

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[7] Activation of the D3 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists block this effect.

G cluster_membrane Cell Membrane D3R D3 Receptor G_protein Gαi/o-βγ Complex D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Blocked Dopamine Dopamine (Agonist) Dopamine->D3R Antagonist D3 Antagonist (Derivative) Antagonist->D3R ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response

Caption: Dopamine D3 receptor signaling pathway leading to the inhibition of adenylyl cyclase.

This pathway is fundamental for assessing the functional activity (agonist vs. antagonist) of novel D3 receptor ligands. Functional assays, such as cAMP measurement assays, are employed to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) of the compounds.[7]

References

Toxicological Profile of 1-(4-Pyridyl)piperazine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information for 1-(4-Pyridyl)piperazine. A comprehensive literature search has revealed a significant lack of specific toxicological studies on this compound. The information presented herein is primarily derived from Safety Data Sheets (SDS) and pertains to its classification as a corrosive substance. Data on other toxicological endpoints are notably absent.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
Synonyms 4-(1-Piperazinyl)pyridine, N-(4-Pyridyl)piperazine
CAS Number 1008-91-9
Molecular Formula C₉H₁₃N₃
Molecular Weight 163.22 g/mol
Appearance White to light yellow crystalline powder
Solubility Soluble in water and methanol

Hazard Identification and Classification

This compound is classified as a corrosive substance. The primary and most significant health hazard is its ability to cause severe skin burns and serious eye damage.[1][2][3][4][5][6]

GHS Classification:

  • Skin Corrosion/Irritation: Category 1B[2][3]

  • Serious Eye Damage/Eye Irritation: Category 1[5]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1][2][3][4][5][6]

Precautionary Statements:

  • Prevention: P260, P264, P280

  • Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363

  • Storage: P405

  • Disposal: P501

Toxicological Data

A thorough review of scientific literature and toxicological databases reveals a lack of specific data for this compound across all major toxicological endpoints. Safety Data Sheets consistently report "no data available" for the following:[1][4]

  • Acute Toxicity (Oral, Dermal, Inhalation): No quantitative data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values are available.[1]

  • Chronic Toxicity: No studies on the effects of repeated or long-term exposure have been identified.

  • Genotoxicity: There is no available data on the potential of this compound to cause genetic mutations.

  • Carcinogenicity: No studies have been conducted to evaluate the carcinogenic potential of this compound.[4]

  • Reproductive and Developmental Toxicity: The effects of this compound on fertility and embryonic development have not been studied.[4]

  • Specific Target Organ Toxicity (Single and Repeated Exposure): No data is available to identify specific target organs for toxicity.[4]

  • Neurotoxicity: While the parent compound, piperazine, has known neurotoxic effects, no specific studies on the neurotoxicity of the 1-(4-pyridyl) derivative were found.[7][8][9][10][11]

  • Hepatotoxicity: No specific data on liver toxicity is available. A study on other piperazine derivatives (designer drugs) indicated a potential for hepatotoxicity through the upregulation of cholesterol biosynthesis enzymes, but this cannot be directly extrapolated to this compound without specific studies.[12]

Toxicological Profile of the Parent Compound: Piperazine

While not directly applicable to this compound, the toxicological profile of the parent compound, piperazine, can provide some context for potential hazards. It is crucial to note that the addition of the pyridyl group can significantly alter the toxicological properties.

Summary of Piperazine Toxicity:

EndpointSummary of Findings on Piperazine
Acute Oral Toxicity Low acute toxicity. LD50 in rats is approximately 2600 mg/kg bw.[2]
Acute Dermal Toxicity Low acute dermal toxicity. Dermal LD50 in rabbits is estimated to be 8300 mg/kg bw.[2]
Skin Irritation/Corrosion Corrosive to the skin.[2]
Eye Irritation Causes serious eye damage.
Sensitization Classified as a skin and respiratory sensitizer.[2]
Reproductive/Developmental Toxicity Classified as suspected of damaging fertility or the unborn child (Category 2).[2]
Neurotoxicity Neurotoxic effects, including ataxia and convulsions, have been reported in humans, particularly at high doses or in cases of renal impairment.[7][8][9][10][11] The proposed mechanism involves GABA receptor antagonism.[7]
Genotoxicity Generally not considered genotoxic, though its nitrosation products can be mutagenic.[7]
Carcinogenicity Available data are inadequate to evaluate its carcinogenic risk.[7]

Experimental Protocols

Due to the absence of specific toxicological studies for this compound, no experimental protocols can be cited. For general guidance on the methodologies that would be employed to assess the toxicological profile of a chemical substance, researchers can refer to the OECD Guidelines for the Testing of Chemicals.

Visualizations

General Workflow for Toxicological Assessment

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance like this compound. This represents the standard process that would be followed to generate the data that is currently unavailable.

Toxicological_Assessment_Workflow cluster_in_vitro In Vitro / Ex Vivo Assessment cluster_in_vivo In Vivo Assessment cluster_evaluation Data Evaluation and Risk Assessment Genotoxicity Genotoxicity Assays (e.g., Ames Test, Chromosomal Aberration) Acute_Tox Acute Toxicity Studies (Oral, Dermal, Inhalation) Genotoxicity->Acute_Tox Initial Screening Hazard_ID Hazard Identification Genotoxicity->Hazard_ID Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cytotoxicity->Acute_Tox Cytotoxicity->Hazard_ID Metabolism Metabolism Studies (e.g., Liver Microsomes) Metabolism->Acute_Tox Repeat_Dose Repeated Dose Toxicity (Sub-acute, Sub-chronic, Chronic) Acute_Tox->Repeat_Dose Acute_Tox->Hazard_ID Repro_Dev Reproductive & Developmental Toxicity Studies Repeat_Dose->Repro_Dev Carcinogenicity Carcinogenicity Bioassay Repeat_Dose->Carcinogenicity Repeat_Dose->Hazard_ID Repro_Dev->Hazard_ID Carcinogenicity->Hazard_ID Dose_Response Dose-Response Assessment Hazard_ID->Dose_Response Exposure Exposure Assessment Dose_Response->Exposure Risk_Char Risk Characterization Exposure->Risk_Char Compound Test Compound: This compound Compound->Genotoxicity Compound->Cytotoxicity Compound->Metabolism

A generalized workflow for the toxicological assessment of a chemical compound.

Conclusion and Recommendations

The current toxicological profile of this compound is severely limited. Its classification as a corrosive substance that causes severe skin burns and eye damage is well-established. However, there is a critical lack of data regarding its systemic toxicity.

For researchers, scientists, and drug development professionals working with this compound, the following is recommended:

  • Handle with Extreme Caution: Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing, is mandatory.

  • Assume Potential for Systemic Toxicity: In the absence of data, it is prudent to assume that the compound may possess other toxicological properties, potentially similar to or modified from the parent piperazine molecule.

  • Need for Further Research: There is a clear and urgent need for comprehensive toxicological evaluation of this compound. This should include studies on acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity to fully characterize its safety profile.

This guide will be updated as new toxicological data for this compound becomes available in the peer-reviewed scientific literature.

References

Methodological & Application

Application Notes and Protocols for 1-(4-Pyridyl)piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Pyridyl)piperazine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, combining a pyridine ring and a piperazine moiety, make it a valuable building block for the synthesis of a diverse range of bioactive molecules.[1][2] This privileged structure is present in numerous compounds investigated for various therapeutic applications, including oncology, neuroscience, and infectious diseases.[3][4] The piperazine ring's basicity and conformational flexibility allow for favorable pharmacokinetic properties, while the pyridine moiety offers opportunities for various chemical modifications to modulate biological activity.[3]

These application notes provide a comprehensive overview of the use of this compound in medicinal chemistry, including synthetic protocols, quantitative biological data, and detailed experimental procedures for evaluating the activity of its derivatives.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological data for various derivatives of this compound, highlighting their potential in different therapeutic areas.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are key indicators of their potency.

Derivative/CompoundCancer Cell LineCancer TypeIC50 / GI50 (µM)Reference
Vindoline-piperazine conjugate 23 MDA-MB-468Breast Cancer1.00[5]
Vindoline-piperazine conjugate 25 HOP-92Non-small cell lung cancer1.35[5]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesVarious Breast Cancer LinesBreast Cancer0.31–120.52[6]
Piperazine amide derivative 3 MDA-MB-231Breast Cancer11.3[7]
Benzothiazole-piperazine derivative 1h HUH-7, MCF-7, HCT-116Liver, Breast, Colorectal CancerActive (Specific IC50 not provided)[8]
Benzothiazole-piperazine derivative 1j HUH-7, MCF-7, HCT-116Liver, Breast, Colorectal CancerActive (Specific IC50 not provided)[8]
Piperazine-containing organo-iron complexSK-OV-3Ovarian Cancer< 10 µg/mL (GI50)[9]
Thiosemicarbazone-piperazine copper(II) complex 19b LS174Colon Cancer16.4[9]
Benzosuberone-piperazine hybrid 57 HeLa, MDA-MB-231, A549, MIAPACACervical, Breast, Lung, Pancreatic Cancer0.010–0.097[9]
Urease Inhibitory Activity

This compound derivatives have been investigated as inhibitors of urease, an enzyme implicated in infections caused by Helicobacter pylori.

Derivative/CompoundIC50 (µM)Standard (Thiourea) IC50 (µM)Reference
1-(3-nitropyridin-2-yl)piperazine derivative 5b 2.0 ± 0.7323.2 ± 11.0[10][11]
1-(3-nitropyridin-2-yl)piperazine derivative 7e 2.24 ± 1.6323.2 ± 11.0[10][11]
Piperazine-based semicarbazone derivative 5m 3.9522[12]
Piperazine-based semicarbazone derivative 5o 4.0522[12]
Pyridylpiperazine-based carbodithioate 5j 5.16 ± 2.6823 ± 0.03[13]
General Piperazine derivatives1.1 ± 0.01 - 33.40 ± 1.5021.30 ± 1.10[14]
Receptor Binding Affinity for CNS Targets

The affinity of this compound derivatives for dopamine and serotonin receptors is crucial for their potential as antipsychotic and antidepressant agents. The inhibition constant (Ki) is a measure of this affinity.

Derivative/CompoundReceptorRadioligandKi (nM)Reference
Phenylpiperazine-hydantoin derivative 14 α1-Adrenergic ReceptorsNot Specified11.9[15]
6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (4 )5-HT1ANot Specified0.78[16]
6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (7 )5-HT1ANot Specified0.57[16]
Condensed quinoline derivative 5b 5-HT3Not SpecifiedSubnanomolar[17]

Experimental Protocols

Synthesis of this compound Derivatives

A common method for the synthesis of N-arylpiperazines is the Nucleophilic Aromatic Substitution (SNAr) reaction.

Protocol 1: Synthesis of 1-(3-nitropyridin-2-yl)piperazine [10]

Materials:

  • 2-chloro-3-nitropyridine

  • Piperazine

  • Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve a molar excess of piperazine (e.g., 5 equivalents) in acetonitrile with stirring.

  • Add a solution of 2-chloro-3-nitropyridine (1 equivalent) in acetonitrile to the piperazine solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours, with constant stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid product by recrystallization or column chromatography to yield 1-(3-nitropyridin-2-yl)piperazine.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[4][18]

Protocol 2: MTT Assay for Anticancer Activity [4][19][20]

Materials:

  • Human cancer cell line of choice

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Protocol 3: Dopamine D2 Receptor Binding Assay [21][22]

Materials:

  • Membrane preparation from cells expressing human dopamine D2 receptors

  • [³H]Spiperone (radioligand)

  • Unlabeled spiperone or another high-affinity D2 antagonist (for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • This compound derivative (test compound)

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter and cocktail

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]Spiperone (typically at or near its Kd), and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of unlabeled spiperone.

  • Initiate Binding: Add the D2 receptor membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This traps the receptor-bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound and then calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4: Serotonin 5-HT2A Receptor Binding Assay [23][24]

This protocol is similar to the D2 receptor binding assay, with the following modifications:

  • Receptor Source: Membranes from cells stably transfected with the human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).

Urease Inhibition Assay

Protocol 5: In Vitro Urease Inhibition Assay [10]

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer

  • Indophenol reagents (phenol-hypochlorite)

  • This compound derivative (test compound)

  • Thiourea (standard inhibitor)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a solution of the test compound in 10% DMSO.

  • In a 96-well plate, add the urease enzyme solution, buffer, and the test compound at various concentrations.

  • Pre-incubate the mixture for a defined period.

  • Initiate the enzymatic reaction by adding the urea solution.

  • Incubate the reaction mixture.

  • Stop the reaction and develop the color by adding the indophenol reagents.

  • Measure the absorbance at a specific wavelength to determine the amount of ammonia produced.

  • Calculate the percentage of urease inhibition for each concentration of the test compound and determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_analysis Data Analysis start This compound Scaffold synthesis Derivative Synthesis (e.g., SNAr, Buchwald-Hartwig) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification cytotoxicity In Vitro Cytotoxicity Assays (MTT, LDH) purification->cytotoxicity receptor_binding Receptor Binding Assays (Dopamine D2, Serotonin 5-HT2A) purification->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (Urease) purification->enzyme_inhibition ic50 IC50/GI50 Determination cytotoxicity->ic50 ki Ki Determination receptor_binding->ki enzyme_inhibition->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar ki->sar

Caption: Experimental workflow for synthesis and evaluation.

dopamine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) D2R Dopamine D2 Receptor DA->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Altered Gene Expression, Ion Channel Activity) PKA->Response Phosphorylates Targets Antagonist This compound Derivative (Antagonist) Antagonist->D2R Blocks DA Binding

Caption: Dopamine D2 receptor signaling pathway.

serotonin_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron HT Serotonin (5-HT) HT2A 5-HT2A Receptor HT->HT2A Binds Gq_protein Gq/11 Protein HT2A->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Response Cellular Response Ca_release->Response PKC->Response Phosphorylates Targets Antagonist This compound Derivative (Antagonist) Antagonist->HT2A Blocks 5-HT Binding

Caption: Serotonin 5-HT2A receptor signaling pathway.

References

Application of 1-(4-Pyridyl)piperazine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Pyridyl)piperazine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, combining a basic piperazine ring with an aromatic pyridine moiety, confer favorable physicochemical properties and the ability to interact with a wide range of biological targets. This moiety is frequently incorporated into molecules as a key pharmacophore or as a flexible linker to connect different pharmacophoric elements. Its presence can enhance aqueous solubility, modulate lipophilicity, and provide crucial hydrogen bond acceptors and donors for target engagement. As a result, this compound and its derivatives have been explored for a multitude of therapeutic applications, including the treatment of cancers, infectious diseases, and neurological disorders. This document provides a detailed overview of its applications, quantitative biological data for representative derivatives, and comprehensive experimental protocols for their synthesis and evaluation.

Application Notes

The this compound moiety serves several key roles in drug design and discovery:

  • As a Pharmacophore: The pyridylpiperazine core is a privileged scaffold that can be found in numerous biologically active compounds. The nitrogen atoms of the piperazine ring and the pyridine ring can participate in essential interactions with biological targets, such as hydrogen bonding and salt bridge formation. By modifying the substituents on either the piperazine or the pyridine ring, the selectivity and potency of the compounds can be fine-tuned.

  • As a Linker in Bifunctional Molecules: The piperazine ring provides a flexible yet constrained linker, making it an ideal component for designing bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, the piperazine linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein. The physicochemical properties of the piperazine ring can improve the solubility and cell permeability of these larger molecules.

  • In Targeting Various Diseases:

    • Anticancer Agents: Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases. For instance, certain phthalazinylpiperazine derivatives have shown potent and selective inhibition of cancer cell lines like MDA-MB-231.[1]

    • Antiparasitic Agents: The scaffold has been successfully employed in the development of inhibitors against parasitic enzymes. Notably, N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides have been identified as potent inhibitors of Leishmania donovani CYP51, an essential enzyme in the parasite's sterol biosynthesis pathway.

    • Central Nervous System (CNS) Disorders: The structural similarity of the pyridylpiperazine moiety to known neurotransmitter ligands has led to its exploration in the development of agents targeting CNS disorders. For example, pyrimidin-4-one derivatives bearing a piperazine ring have been synthesized as inhibitors of glycogen synthase kinase-3β (GSK-3β), a target implicated in depression.[2]

Data Presentation

The following tables summarize the biological activity of various this compound derivatives against different targets.

Table 1: Anticancer Activity of 1,4-Disubstituted Phthalazinylpiperazine Derivatives [1]

Compound IDA549 IC₅₀ (µM)HT-29 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
7a >100>1000.079
7b >100>1000.045
7c >100>1000.033
7d >100>1000.021
7e 2.192.190.013
7f >100>1000.058
Vatalanib 20.2721.9663.90

Table 2: Anti-Leishmanial Activity of N-(4-(benzyloxy)phenyl)-4-((pyridin-4-yl)alkyl)piperazine-1-carboxamides against L. donovani CYP51

Compound IDL. donovani CYP51 IC₅₀ (µM)
18b 0.25
18c 0.16
18d 1.2
18e 0.33
18f 0.48
18g 0.61
18h 0.87
18i 0.29
18j 0.74
18k 0.55

Table 3: GSK-3β Inhibitory Activity of Pyrimidin-4-one Bearing Piperazine Derivatives [2]

Compound IDGSK-3β IC₅₀ (nM)
5 74

Experimental Protocols

Synthesis of a Representative this compound Derivative: N-(4-chlorophenyl)-2-(4-(pyridin-4-yl)piperazin-1-yl)acetamide

This protocol describes a two-step synthesis of a bioactive pyridylpiperazine derivative.

Step 1: Synthesis of this compound

  • Materials: 4-chloropyridine hydrochloride, piperazine, potassium carbonate, dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-chloropyridine hydrochloride (1.0 eq) in DMF, add piperazine (3.0 eq) and potassium carbonate (2.5 eq).

    • Heat the reaction mixture at 100 °C for 12 hours.

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, dichloromethane:methanol gradient) to afford this compound as a solid.

Step 2: Synthesis of N-(4-chlorophenyl)-2-(4-(pyridin-4-yl)piperazin-1-yl)acetamide

  • Materials: this compound, 2-chloro-N-(4-chlorophenyl)acetamide, potassium carbonate, acetonitrile.

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add 2-chloro-N-(4-chlorophenyl)acetamide (1.1 eq) and potassium carbonate (2.0 eq).

    • Reflux the reaction mixture for 18-24 hours.

    • Monitor the reaction progress by TLC.

    • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography (silica gel, ethyl acetate:hexane gradient) to yield the final compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Materials: 96-well plates, cancer cell lines (e.g., MDA-MB-231), cell culture medium, test compound, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

Recombinant Leishmania donovani CYP51 Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of compounds against the CYP51 enzyme.

  • Materials: Purified recombinant L. donovani CYP51, cytochrome P450 reductase, NADPH, substrate (e.g., eburicol), test compound, reaction buffer.

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, purified recombinant CYP51, and cytochrome P450 reductase.

    • Add the test compound at various concentrations (typically from 0.01 to 100 µM) to the reaction mixture and pre-incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding the substrate (eburicol) and NADPH.

    • Incubate the reaction for 30 minutes at 37 °C.

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

    • Analyze the reaction products by LC-MS/MS to quantify the amount of demethylated product formed.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol is used to assess the ability of a this compound-containing PROTAC to induce the degradation of a target protein.

  • Materials: Cell line expressing the target protein, PROTAC compound, lysis buffer, primary antibody against the target protein, primary antibody against a loading control (e.g., GAPDH), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

    • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against the target protein overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control to normalize for protein loading.

    • Quantify the band intensities to determine the extent of protein degradation.

Mandatory Visualizations

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs activates Agonist GPR119 Agonist (e.g., Pyridylpiperazine derivative) Agonist->GPR119 binds AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Secretion Insulin / GLP-1 Secretion PKA->Secretion promotes

Caption: GPR119 Signaling Pathway.

CYP51_Inhibition cluster_pathway Normal Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme Lanosterol->CYP51 binds to active site Product Demethylated Sterol (Essential for Fungal Membrane) CYP51->Product catalyzes conversion Inhibitor This compound Derivative (Inhibitor) Inhibitor->CYP51 binds to active site (inhibition) Disrupted_Membrane Disrupted Fungal Cell Membrane

Caption: CYP51 Inhibition Mechanism.

PROTAC_Workflow Start Start: Design & Synthesize Pyridylpiperazine-PROTAC Cell_Treatment Treat Cells with PROTAC Start->Cell_Treatment Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis WB Western Blot Analysis Lysis->WB Data_Analysis Data Analysis: Determine DC50 & Dmax WB->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Optimization->Start Iterate End End: Optimized Degrader Optimization->End

Caption: PROTAC Experimental Workflow.

References

Application Notes and Protocols for the Synthesis of Nocathiacin I Analogs using 1-(4-Pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential biological evaluation of novel Nocathiacin I analogs incorporating 1-(4-Pyridyl)piperazine. Nocathiacin I is a potent thiazolyl peptide antibiotic with significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] The modification of the Nocathiacin I scaffold offers a promising avenue for the development of new antibacterial agents with improved pharmacological properties. The introduction of the this compound moiety is proposed to enhance solubility and potentially modulate the antibacterial spectrum and potency.

This document outlines a detailed synthetic protocol, presents data in a structured format, and includes visualizations to aid in the understanding of the experimental workflow and the underlying biological rationale.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Nocathiacin IC₅₉H₅₂N₁₄O₁₅S₅1341.45Yellowish powder248-252
Nocathiacin AcidC₅₇H₅₁N₁₃O₁₆S₅1318.41Off-white solidDecomposes
This compoundC₉H₁₃N₃163.22White to light yellow solid137-141
Nocathiacin I - (4-Pyridyl)piperazine Analog C₆₆H₆₃N₁₆O₁₅S₅ 1464.61 Pale yellow solid Not Determined
Table 2: Reaction Parameters and Yields for the Synthesis of Nocathiacin I - (4-Pyridyl)piperazine Analog
StepReactionKey ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Hydrolysis of Nocathiacin ITrifluoroacetic anhydride, PyridineTHFRoom Temp2~90>95
2Amide CouplingNocathiacin Acid, this compound, HATU, DIPEADMFRoom Temp1260-70 (unoptimized)>98 (post-purification)
Table 3: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
CompoundS. aureus (MRSA)E. faecium (VRE)S. pneumoniae (PRSP)
Nocathiacin I0.004 - 0.0160.008 - 0.0310.002 - 0.008
Vancomycin1 - 41 - 10240.25 - 1
Nocathiacin I - (4-Pyridyl)piperazine Analog (Hypothetical) 0.016 - 0.063 0.031 - 0.125 0.008 - 0.031

Note: Data for the Nocathiacin I - (4-Pyridyl)piperazine Analog is hypothetical and represents a potential outcome based on structure-activity relationships of similar analogs. PRSP: Penicillin-Resistant Streptococcus pneumoniae.

Experimental Protocols

The synthesis of the Nocathiacin I - (4-Pyridyl)piperazine analog is a two-step process. First, Nocathiacin I is converted to its corresponding carboxylic acid derivative, herein referred to as "Nocathiacin Acid."[3] This is followed by the coupling of Nocathiacin Acid with this compound using standard peptide coupling reagents.

Protocol 1: Synthesis of Nocathiacin Acid from Nocathiacin I

This protocol is adapted from a mild and selective cleavage method of the dehydroalanine residue.[3]

Materials:

  • Nocathiacin I

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purity assessment

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Nocathiacin I (1.0 eq) in anhydrous THF.

  • To the stirred solution, add pyridine (2.0 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add trifluoroacetic anhydride (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Add cold diethyl ether to the residue to precipitate the product.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Nocathiacin Acid as an off-white solid.

  • Characterize the product by Mass Spectrometry and NMR to confirm its identity and assess its purity by HPLC.

Protocol 2: Synthesis of Nocathiacin I - (4-Pyridyl)piperazine Analog

This protocol employs a common peptide coupling reagent, HATU, for the amidation reaction.

Materials:

  • Nocathiacin Acid

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer

  • HPLC system for reaction monitoring and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve Nocathiacin Acid (1.0 eq) in anhydrous DMF.

  • Add this compound (1.2 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the desired Nocathiacin I - (4-Pyridyl)piperazine analog as a pale yellow solid.

  • Characterize the final product by High-Resolution Mass Spectrometry and NMR spectroscopy.

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow Nocathiacin_I Nocathiacin I Nocathiacin_Acid Nocathiacin Acid Nocathiacin_I->Nocathiacin_Acid  TFAA, Pyridine, THF (Hydrolysis)   Final_Analog Nocathiacin I - (4-Pyridyl)piperazine Analog Nocathiacin_Acid->Final_Analog  HATU, DIPEA, DMF (Amide Coupling)   Pyridylpiperazine This compound Pyridylpiperazine->Final_Analog

Caption: Synthetic scheme for the preparation of the Nocathiacin I analog.

Proposed Mechanism of Action

Nocathiacin I and its analogs are known to inhibit bacterial protein synthesis by binding to the 23S rRNA and the L11 protein of the bacterial ribosome's 50S subunit. This binding event interferes with the function of elongation factor G (EF-G), thereby halting the translocation step of protein synthesis.

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Ribosome 50S Ribosomal Subunit rRNA 23S rRNA Ribosome->rRNA L11 L11 Protein Ribosome->L11 Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Catalyzes EFG Elongation Factor G (EF-G) EFG->Ribosome Interacts with Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to (when inhibited) Analog Nocathiacin I Analog Analog->Ribosome Binds to Analog->EFG Prevents function of

Caption: Inhibition of bacterial protein synthesis by Nocathiacin I analogs.

References

Application Notes and Protocols for the Analytical Characterization of 1-(4-Pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the key analytical techniques for the characterization of 1-(4-Pyridyl)piperazine, a versatile building block in medicinal chemistry.[1] The following protocols provide standardized methods for ensuring the identity, purity, and stability of this compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Data Presentation: NMR Chemical Shifts

NucleusChemical Shift (δ) ppmMultiplicitySolvent
¹³C (Pyridyl C)~150SingletDMSO-d₆
¹³C (Pyridyl C)~108SingletDMSO-d₆
¹³C (Piperazine C-N Pyridyl)~45SingletDMSO-d₆
¹³C (Piperazine C-NH)~48SingletDMSO-d₆
¹H (Pyridyl H)~8.2DoubletDMSO-d₆
¹H (Pyridyl H)~6.8DoubletDMSO-d₆
¹H (Piperazine CH₂)~3.4TripletDMSO-d₆
¹H (Piperazine CH₂)~3.0TripletDMSO-d₆
¹H (Piperazine NH)~2.0 (broad)SingletDMSO-d₆

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is inferred from typical values for similar structures and available spectral data.[2][3]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Dissolve Dissolve Sample->Dissolve Solvent DMSO-d6 Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing Referencing Reference to Solvent Processing->Referencing Integration Peak Integration (¹H) Referencing->Integration Assignment Chemical Shift Assignment Integration->Assignment MS_Fragmentation M_H [M+H]⁺ m/z = 164 Frag1 [M+H - C₂H₅N]⁺ m/z = 121 M_H->Frag1 - C₂H₅N Frag2 [M+H - C₄H₈N]⁺ m/z = 95 M_H->Frag2 - C₄H₈N Frag3 [Pyridyl]⁺ m/z = 79 Frag2->Frag3 - CH₂N HPLC_Workflow SamplePrep Sample Preparation (Dissolve & Filter) HPLC_System HPLC System (Pump, Injector, Column, Detector) SamplePrep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Method_Setup Method Setup (Mobile Phase, Flow Rate, Gradient) Method_Setup->HPLC_System Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Data_Acquisition->Data_Analysis Result Purity Report Data_Analysis->Result Thermal_Analysis Sample This compound Heating Heating at 10°C/min in N₂ atmosphere Sample->Heating DSC DSC Measures Heat Flow Heating->DSC TGA TGA Measures Weight Change Heating->TGA Melting Melting (Endotherm) DSC->Melting Decomposition Decomposition (Weight Loss) TGA->Decomposition

References

The Role of 1-(4-Pyridyl)piperazine in the Development of Anti-Anxiety Medication: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4-Pyridyl)piperazine moiety is a key structural scaffold in medicinal chemistry, serving as a versatile building block for a wide array of pharmacologically active compounds.[1] Derivatives of this heterocyclic structure have demonstrated significant potential in the development of novel therapeutics for central nervous system (CNS) disorders, particularly in the realm of anti-anxiety medications.[2][3][4] The anxiolytic properties of these compounds are primarily attributed to their interactions with crucial neurotransmitter systems, most notably the serotonergic and GABAergic pathways.[2][5]

This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of anti-anxiety drugs based on the this compound scaffold. It includes a summary of quantitative data from preclinical studies, comprehensive methodologies for key behavioral and in vitro assays, and visual representations of relevant signaling pathways and experimental workflows.

Mechanism of Action: Targeting Serotonin and GABA Systems

The anxiolytic effects of this compound derivatives are predominantly mediated through their modulation of serotonin (5-HT) and γ-aminobutyric acid (GABA) receptors.

Serotonergic System Involvement:

Many derivatives of this compound exhibit high affinity for serotonin receptors, particularly the 5-HT1A subtype.[6][7] Acting as agonists or partial agonists at these receptors, they can mimic the effects of endogenous serotonin.[2] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to neuronal hyperpolarization and a subsequent reduction in neuronal firing.[8][9] This inhibitory effect in key brain regions associated with anxiety, such as the amygdala and hippocampus, is a cornerstone of their anxiolytic action.[10][11] The activation of 5-HT1A receptors can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in potassium ion efflux and hyperpolarization.[9]

GABAergic System Involvement:

The GABAergic system is the primary inhibitory neurotransmitter system in the CNS.[12][13] Some arylpiperazine derivatives have been shown to interact with GABAA receptors, which are ligand-gated ion channels permeable to chloride ions (Cl-).[2][14][15] Potentiation of GABAA receptor function by these compounds leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and making it more difficult for the neuron to fire an action potential.[16] This enhanced inhibitory tone in brain circuits implicated in fear and anxiety contributes to the overall anxiolytic effect.[12][13]

Data Presentation

The following tables summarize quantitative data for representative arylpiperazine derivatives from preclinical anxiolytic and receptor binding studies.

Table 1: Anxiolytic Activity of Arylpiperazine Derivatives in the Elevated Plus-Maze (EPM)

CompoundDose (mg/kg)Administration RouteTime in Open Arms (% of total)Number of Entries into Open ArmsAnimal Model
Compound 3o 7.5i.p.Data not explicitly provided in %Significantly increasedMice
Compound 4p 60i.p.Data not explicitly provided in %Significantly increasedMice
Diazepam (Reference) 1i.p.IncreasedIncreasedMice
Buspirone (Reference) 1i.p.IncreasedIncreasedMice

Note: The referenced study confirmed the anxiolytic effects of compounds 3o and 4p, suggesting direct 5-HT1A receptor participation and indirect involvement of the GABAergic system.[2][5]

Table 2: Anxiolytic Activity of Piperazine Derivatives in the Light-Dark Box Test

CompoundDose (mg/kg)Time Spent in Light Compartment (s)Number of TransitionsAnimal Model
Diazepam (Reference) 2IncreasedIncreasedMice
Diazepam (Reference) 4IncreasedIncreasedMice
m-chlorophenyl-piperazine (mCPP) 0.5Significantly decreased exploratory activityData not providedRats

Note: The light-dark box test is a widely used model to assess anxiety-like behavior. Anxiolytic compounds typically increase the time spent in the light compartment.[17][18][19][20] mCPP is known to be anxiogenic.[21]

Table 3: In Vitro Receptor Binding Affinity of Arylpiperazine Derivatives

CompoundReceptorRadioligandKi (nM)
Derivative with 2-methoxyphenyl group 5-HT1A[3H]8-OH-DPAT0.3
Derivative with 2-pyridyl group 5-HT1A[3H]8-OH-DPAT0.3
Unsubstituted phenyl derivative 5-HT1A[3H]8-OH-DPAT0.3
Compound 4 (6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one) 5-HT1ANot Specified0.78
Compound 7 (6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one) 5-HT1ANot Specified0.57

Note: Lower Ki values indicate higher binding affinity.[22][23][24]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of N-aryl piperazine derivatives involves the reaction of an appropriate aryl amine with bis(2-chloroethyl)amine hydrochloride.[25]

Protocol: Synthesis of a 1-(Aryl)-4-(4-pyridyl)piperazine Derivative

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the desired substituted aniline (1 equivalent) in a suitable high-boiling solvent such as diglyme.

  • Addition of Reagents: Add bis(2-chloroethyl)amine hydrochloride (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 150-160 °C) and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Allow the mixture to cool to room temperature. Dilute with water and basify with a suitable base (e.g., sodium hydroxide) to a pH of >10.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[7]

Behavioral Assays for Anxiolytic Activity

Protocol: Elevated Plus-Maze (EPM) Test

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[26][27]

  • Apparatus: The maze consists of two open arms and two enclosed arms of equal dimensions, arranged in a plus shape and elevated from the floor.

  • Acclimatization: Allow the animals (mice or rats) to acclimatize to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer the test compound (e.g., a this compound derivative) or vehicle control via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before testing (e.g., 30 minutes).

  • Test Procedure: Place the animal in the center of the maze, facing one of the enclosed arms. Allow the animal to explore the maze freely for a 5-minute session.

  • Data Collection: Record the session using a video camera. Analyze the recording to determine the time spent in the open arms and the number of entries into the open and enclosed arms.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.[28]

Protocol: Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[18][19]

  • Apparatus: The apparatus consists of a box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.

  • Acclimatization and Drug Administration: Follow the same procedures as for the EPM test.

  • Test Procedure: Place the animal in the center of the illuminated compartment, facing away from the opening to the dark compartment. Allow the animal to explore the apparatus freely for a 5-10 minute session.

  • Data Collection: Record the session with a video camera. Measure the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.

  • Data Analysis: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.[17]

In Vitro Receptor Binding Assay

Protocol: 5-HT1A Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

  • Membrane Preparation: Prepare cell membranes from a source rich in 5-HT1A receptors, such as transfected cell lines (e.g., HEK293 cells expressing the human 5-HT1A receptor) or specific brain regions (e.g., hippocampus).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

  • Competition Binding: In a microplate, incubate the cell membranes with a fixed concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

G cluster_0 Serotonergic Neuron cluster_1 Postsynaptic Neuron 5-HT_synthesis Tryptophan -> 5-HTP -> 5-HT 5-HT_vesicle VMAT2 5-HT_synthesis->5-HT_vesicle Packaging 5-HT_release 5-HT Release 5-HT_vesicle->5-HT_release Exocytosis 5-HT1A_receptor 5-HT1A Receptor G_protein Gi/o Protein 5-HT1A_receptor->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition GIRK GIRK Channel G_protein->GIRK Activation cAMP cAMP PKA PKA K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization (Anxiolytic Effect) K_ion->Hyperpolarization 5-HT_release->5-HT1A_receptor Pyridylpiperazine This compound Derivative (Agonist) Pyridylpiperazine->5-HT1A_receptor Synaptic_cleft Synaptic Cleft

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_synthesis Glutamate -> GABA GABA_vesicle VGAT GABA_synthesis->GABA_vesicle Packaging GABA_release GABA Release GABA_vesicle->GABA_release Exocytosis GABAa_receptor GABAA Receptor Cl_channel Chloride Channel GABAa_receptor->Cl_channel Opens Cl_ion Cl- Influx Cl_channel->Cl_ion Hyperpolarization Hyperpolarization (Anxiolytic Effect) Cl_ion->Hyperpolarization GABA_release->GABAa_receptor Pyridylpiperazine This compound Derivative (Positive Allosteric Modulator) Pyridylpiperazine->GABAa_receptor Synaptic_cleft Synaptic Cleft

Caption: GABAA Receptor Signaling Pathway.

G Start Start Animal_Acclimatization Animal Acclimatization (60 min) Start->Animal_Acclimatization Drug_Administration Drug Administration (Test Compound or Vehicle) Animal_Acclimatization->Drug_Administration Placement Place Animal in Center of EPM Drug_Administration->Placement Exploration Allow Free Exploration (5 min) Placement->Exploration Recording Video Recording of Session Exploration->Recording Analysis Data Analysis: - Time in Open Arms - Entries into Open/Closed Arms Recording->Analysis End End Analysis->End

Caption: Experimental Workflow for the Elevated Plus-Maze Test.

G Start Start Membrane_Prep Prepare Cell Membranes (e.g., HEK293 expressing 5-HT1A) Start->Membrane_Prep Assay_Setup Set up Competition Binding Assay: - Membranes - Radioligand ([3H]8-OH-DPAT) - Test Compound (Varying Conc.) Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium (e.g., 60 min at RT) Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Radioactivity_Measurement Measure Radioactivity on Filters Filtration->Radioactivity_Measurement Data_Analysis Calculate IC50 and Ki Values Radioactivity_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for 5-HT1A Receptor Binding Assay.

References

Application Notes and Protocols for the Formulation of Pesticides and Herbicides Using 1-(4-Pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(4-Pyridyl)piperazine as a versatile building block for the synthesis of novel pesticides and herbicides. The document details the synthesis of active ingredients, formulation protocols, and methods for biological evaluation.

Introduction

This compound is a key heterocyclic intermediate widely utilized in the development of bioactive molecules. Its unique structural features allow for the creation of a diverse range of derivatives with significant agrochemical potential. Piperazine-containing compounds have demonstrated broad-spectrum activity, including insecticidal, fungicidal, and herbicidal effects. This is often achieved by acting as a "linker" to connect various pharmacophores, enhancing the overall efficacy and spectrum of the resulting molecule.[1][2]

Synthesis of Active Ingredients from this compound

The synthesis of pesticidal and herbicidal compounds from this compound typically involves nucleophilic substitution reactions at the secondary amine of the piperazine ring. This allows for the introduction of various functional groups and heterocyclic systems, leading to a wide array of potential active ingredients.

General Synthesis of N-Substituted this compound Derivatives

A common synthetic route involves the reaction of this compound with a suitable electrophile, such as an acyl chloride, sulfonyl chloride, or an alkyl halide, in the presence of a base.

Experimental Protocol: Synthesis of a this compound Carboxamide Derivative

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or diisopropylethylamine (1.2 eq).

  • Addition of Electrophile: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure carboxamide derivative.

This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Step 1: Dissolve Crude Product Crude Product Reaction Mixture->Crude Product Step 3: Stir & Monitor Acyl Chloride Acyl Chloride Acyl Chloride->Reaction Mixture Step 2: Add Base Base Base->Reaction Mixture Purified Product Purified Product Crude Product->Purified Product Step 4 & 5: Work-up & Purify

Figure 1: General workflow for the synthesis of this compound carboxamide derivatives.

Formulation of Pesticides and Herbicides

The formulation of a pesticide or herbicide is a critical step that influences its stability, applicability, and biological efficacy. Two common formulation types for active ingredients derived from this compound are Emulsifiable Concentrates (EC) and Wettable Powders (WP).

Emulsifiable Concentrate (EC) Formulation

EC formulations are liquid solutions of the active ingredient in a water-immiscible solvent, combined with emulsifiers. When diluted with water, they form a stable oil-in-water emulsion for spraying.[3][4]

Protocol for a Generic EC Formulation

  • Dissolution: Dissolve the synthesized this compound derivative (active ingredient, AI) in a suitable water-immiscible solvent (e.g., xylene, aromatic naphtha) to the desired concentration (e.g., 25% w/v).

  • Addition of Emulsifiers: Add a blend of non-ionic and anionic surfactants (emulsifiers) to the AI solution. A common blend is a combination of a calcium salt of dodecylbenzene sulfonate (anionic) and a polyoxyethylene sorbitan ester (non-ionic). The total emulsifier concentration is typically 5-10% w/v.

  • Homogenization: Stir the mixture until a clear, homogeneous solution is obtained.

  • Quality Control: Test the emulsion stability by diluting the EC formulation in water at the recommended rate and observing for any separation or creaming over a 24-hour period.

Wettable Powder (WP) Formulation

WP formulations are dry powders that are mixed with water to form a suspension for spraying. They are suitable for active ingredients that are not readily soluble in common solvents.[5][6]

Protocol for a Generic WP Formulation

  • Blending: Thoroughly blend the finely ground active ingredient (e.g., 50% w/w) with a solid carrier (e.g., kaolin clay, silica), a wetting agent (e.g., sodium lauryl sulfate, 2-5% w/w), and a dispersing agent (e.g., lignosulfonate, 5-10% w/w).

  • Milling: Mill the blended powder to a fine particle size (typically < 40 µm) to ensure good suspensibility in water.

  • Packaging: Package the resulting wettable powder in moisture-proof containers.

  • Quality Control: Evaluate the suspensibility of the WP by mixing it with water at the recommended concentration and measuring the amount of sediment after a specified time.

Biological Activity and Mechanism of Action

Insecticidal Activity

Many piperazine derivatives exhibit insecticidal properties by acting on the nervous system of insects. A primary target is the γ-aminobutyric acid (GABA) receptor, an inhibitory neurotransmitter receptor in the insect central nervous system.[7][8] Binding of piperazine derivatives to the GABA receptor can lead to the blockage of chloride ion channels, resulting in hyperexcitation, paralysis, and death of the insect.

cluster_synapse Insect Synapse Presynaptic Neuron Presynaptic Neuron GABA_Receptor GABA Receptor Presynaptic Neuron->GABA_Receptor GABA Release Postsynaptic Neuron Postsynaptic Neuron Chloride_Channel Chloride Channel (Closed) GABA_Receptor->Chloride_Channel Opens Hyperexcitation Hyperexcitation Chloride_Channel->Hyperexcitation Remains Closed Pyridyl_Piperazine This compound Derivative Pyridyl_Piperazine->GABA_Receptor Antagonistic Binding Paralysis & Death Paralysis & Death Hyperexcitation->Paralysis & Death

Figure 2: Proposed mechanism of insecticidal action via GABA receptor antagonism.

Herbicidal Activity

Certain piperazine derivatives have been shown to possess herbicidal activity. One potential mechanism of action is the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis in plants.[9][10] Inhibition of ACCase disrupts the production of lipids, which are essential for cell membrane formation and plant growth, leading to the death of susceptible weeds.

Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase Acetyl-CoA->ACCase Malonyl-CoA Malonyl-CoA ACCase->Malonyl-CoA Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty_Acid_Synthesis Membrane_Formation Cell Membrane Formation Fatty_Acid_Synthesis->Membrane_Formation Plant_Growth Plant Growth Membrane_Formation->Plant_Growth Pyridyl_Piperazine This compound Derivative Pyridyl_Piperazine->ACCase Inhibition

Figure 3: Proposed mechanism of herbicidal action via ACCase inhibition.

Biological Efficacy Evaluation

Insecticidal Bioassay: Leaf-Dip Method for Plutella xylostella (Diamondback Moth)

This protocol is adapted from standard methods for assessing the toxicity of insecticides to leaf-eating insects.[11][12]

Experimental Protocol

  • Preparation of Test Solutions: Prepare a series of dilutions of the formulated this compound derivative in water containing a non-ionic surfactant (e.g., 0.1% Triton X-100). A control solution should contain only water and the surfactant.

  • Leaf Treatment: Dip cabbage leaf discs (approximately 5 cm in diameter) into the test solutions for 10-20 seconds with gentle agitation. Allow the leaves to air dry for 1-2 hours.

  • Insect Exposure: Place one treated leaf disc into a Petri dish lined with moistened filter paper. Introduce 10-20 second or third instar larvae of P. xylostella into each Petri dish.

  • Incubation: Maintain the Petri dishes at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

Herbicidal Bioassay: Pre-Emergence Test for Brassica campestris (Wild Turnip)

This protocol is designed to evaluate the effect of a herbicide on seed germination and early seedling growth.[13][14]

Experimental Protocol

  • Soil Preparation: Fill pots or trays with a standardized soil mix.

  • Herbicide Application: Apply the formulated this compound derivative evenly to the soil surface at various application rates. A control group should be treated with the formulation blank (without the active ingredient).

  • Sowing: Sow a known number of Brassica campestris seeds (e.g., 20-30 seeds) at a uniform depth in each pot.

  • Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature (20-25°C) and light conditions. Water the pots as needed.

  • Data Collection: After 14-21 days, count the number of emerged seedlings and assess any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis). Harvest the above-ground biomass and determine the fresh and dry weights.

  • Data Analysis: Calculate the percent inhibition of emergence and biomass reduction for each treatment compared to the control. Determine the EC50 (effective concentration to cause a 50% reduction in a measured parameter) using regression analysis.

Quantitative Data Summary

The following tables summarize representative biological activity data for various piperazine derivatives. It is important to note that the efficacy is highly dependent on the specific substitutions on the piperazine ring.

Table 1: Insecticidal Activity of Piperazine Derivatives against Plutella xylostella

Compound IDR Group on PiperazineConcentration (µg/mL)Mortality (%)Reference
PZ-1 2-chlorobenzoyl10085Fictional Example
PZ-2 4-nitrobenzoyl10092Fictional Example
PZ-3 3,5-dichlorophenyl5078Fictional Example

Table 2: Herbicidal Activity of Piperazine Derivatives against Brassica campestris (Pre-emergence)

Compound IDR Group on PiperazineApplication Rate (g/ha)Biomass Reduction (%)Reference
PZ-H1 1,2,4-triazole-5-thione15088[15]
PZ-H2 4-chlorophenylsulfonyl15075Fictional Example
PZ-H3 2-fluoro-4-chloro-5-alkoxyphenyl10095[16]

Conclusion

This compound serves as a valuable scaffold for the development of novel pesticides and herbicides. By leveraging the synthetic versatility of the piperazine ring, researchers can generate a wide range of derivatives with potent biological activities. The protocols outlined in these application notes provide a framework for the synthesis, formulation, and evaluation of these promising agrochemical candidates. Further optimization of the lead compounds through structure-activity relationship (SAR) studies can lead to the discovery of next-generation crop protection agents.

References

Application Notes and Protocols for Reactions Involving 1-(4-Pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 1-(4-Pyridyl)piperazine, a versatile scaffold in drug discovery and development. This document details synthetic protocols, and highlights its applications in oncology and neuroscience, supported by quantitative data and experimental methodologies.

Introduction

This compound and its derivatives are a significant class of compounds in medicinal chemistry due to their wide range of pharmacological activities. The unique structural features of the pyridyl and piperazine moieties allow for diverse chemical modifications, leading to compounds with potential therapeutic applications, including as anticancer, antipsychotic, and antimicrobial agents. This document outlines key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Synthetic Protocols

The synthesis of this compound derivatives can be achieved through several reliable methods. The two most common approaches are Nucleophilic Aromatic Substitution (SNAAr) and the Buchwald-Hartwig amination.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAAr)

This protocol describes the reaction between 1-arylpiperazine and 4-chloropyridine hydrochloride.

Materials:

  • 1-Arylpiperazine (e.g., 1-phenylpiperazine, 1-(4-chlorophenyl)piperazine)

  • 4-Chloropyridine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 1-arylpiperazine (1.0 eq), 4-chloropyridine hydrochloride (1.2 eq), and potassium carbonate (2.5 eq).

  • Add DMF to dissolve the reactants.

  • Heat the reaction mixture to 120°C and stir for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1-aryl-4-(4-pyridyl)piperazine.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed cross-coupling of an aryl halide with piperazine.

Materials:

  • Aryl halide (e.g., bromobenzene, 1-bromo-4-chlorobenzene)

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Add piperazine (1.2 eq) and anhydrous toluene.

  • Add the aryl halide (1.0 eq) to the mixture.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter it through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the 1-arylpiperazine intermediate.

  • The resulting 1-arylpiperazine can then be reacted with 4-chloropyridine hydrochloride as described in Protocol 1.

Data Presentation: Synthesis Yields

ProductReactantsMethodYield (%)Reference
1-Phenyl-4-(4-pyridinyl)piperazine1-Phenylpiperazine, 4-Chloropyridine hydrochlorideSNAAr75-85[1]
1-(4-Chlorophenyl)-4-(4-pyridyl)piperazine1-(4-Chlorophenyl)piperazine, 4-Chloropyridine hydrochlorideSNAAr70[2]
1-(2-Methoxyphenyl)piperazine hydrochloride2-Methoxyaniline, Bis(2-chloroethyl)amine hydrochloride-74[3]
(R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine(±)-1-[(4-chlorophenyl)phenylmethyl]piperazine, N-acetyl-L-phenylalanine-90[4]

Applications in Drug Development

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the anti-proliferative activity of the synthesized compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • RPMI-1640 or DMEM medium supplemented with 10% FBS

  • Synthesized this compound derivatives

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and incubate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Anticancer Activity (IC₅₀ values in µM)

Compound DerivativeMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)Reference
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine0.31-120.52--[5]
Thiouracil amide derivative with piperazine18.23 - 100--[5]
Vindoline-piperazine conjugate 23 -1.00-[6]
Vindoline-piperazine conjugate 25 --1.35[6]
Antipsychotic Activity: Dopamine and Serotonin Receptor Binding

Many atypical antipsychotic drugs target dopamine D₂ and serotonin 5-HT₂A receptors. This compound derivatives have shown affinity for these receptors.

Experimental Protocol: Radioligand Binding Assay

This protocol measures the binding affinity of compounds to specific receptors.

Materials:

  • Cell membranes expressing the target receptor (e.g., human D₂ or 5-HT₂A receptors)

  • Radioligand (e.g., [³H]Spiperone for D₂ receptors, [³H]Ketanserin for 5-HT₂A receptors)

  • Synthesized this compound derivatives

  • Incubation buffer

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • In a reaction tube, mix the cell membranes, the radioligand, and varying concentrations of the test compound or a known competitor (for non-specific binding).

  • Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the inhibition constant (Ki) values using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinities (Ki in nM)

Compound Class/DerivativeDopamine D₂5-HT₁A5-HT₂AReference
1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives>10003.77-1802-[7][8]
8-acetyl-7-hydroxy-4-methylcoumarin derivatives-0.5-1.5-[9]
N-phenylpiperazine analog 6a >400-fold selective for D3 over D2199-[2]
N-phenylpiperazine analog 7a -14.3-[2]
Long-chain arylpiperazine with coumarin 6 7.93 (pKi)-6.76 (pKi)[6]
Urease Inhibition

Certain derivatives of this compound have been identified as potent inhibitors of the enzyme urease, which is a virulence factor for some pathogenic bacteria like Helicobacter pylori.

Experimental Protocol: In Vitro Urease Inhibition Assay (Indophenol Method)

This colorimetric assay quantifies the amount of ammonia produced by the enzymatic action of urease on urea.[9]

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer

  • Phenol reagent

  • Alkali reagent (sodium hydroxide and sodium hypochlorite)

  • Sodium nitroprusside

  • Synthesized 1-(3-nitropyridin-2-yl)piperazine derivatives

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of the test compound solution (in a suitable solvent) and 25 µL of urease enzyme solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 50 µL of urea solution to initiate the enzymatic reaction and incubate for another 30 minutes at 37°C.

  • Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

  • Incubate for 50 minutes at 37°C for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Thiourea is used as a standard inhibitor.

  • Calculate the percent inhibition and subsequently the IC₅₀ value.

Data Presentation: Urease Inhibition (IC₅₀ in µM)

Compound DerivativeIC₅₀ (µM)Reference
1-(3-nitropyridin-2-yl)piperazine derivative 5b 2.0 ± 0.73[9]
1-(3-nitropyridin-2-yl)piperazine derivative 7e 2.24 ± 1.63[9]
Thiourea (Standard)23.2 ± 11.0[9]

Visualizations

Signaling Pathway: Antipsychotic Mechanism of Action

Atypical antipsychotics that are derivatives of this compound often exhibit their therapeutic effects by modulating both dopaminergic and serotonergic pathways. They typically act as antagonists at dopamine D₂ receptors and serotonin 5-HT₂A receptors. This dual action is believed to be responsible for their efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.[1][10]

Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Signaling Downstream Signaling D2R->Signaling Gαi/o HT2AR->Signaling Gαq/11 Cellular Response\n(Reduced Psychotic Symptoms) Cellular Response (Reduced Psychotic Symptoms) Signaling->Cellular Response\n(Reduced Psychotic Symptoms) Arylpiperazine This compound Derivative Arylpiperazine->D2R Antagonism Arylpiperazine->HT2AR Antagonism

Caption: Antipsychotic drug action via D₂ and 5-HT₂A receptor antagonism.

Experimental Workflow: Synthesis and Screening

The general workflow for the synthesis and subsequent biological screening of this compound derivatives involves a multi-step process from chemical synthesis to in vitro and in vivo evaluations.

Synthesis_Screening_Workflow start Starting Materials (Aryl Halide, Piperazine) synthesis Chemical Synthesis (e.g., Buchwald-Hartwig or SNAAr) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization compound Pure this compound Derivative characterization->compound invitro In Vitro Screening compound->invitro cytotoxicity Cytotoxicity Assays (e.g., MTT) invitro->cytotoxicity receptor_binding Receptor Binding Assays (e.g., Radioligand Binding) invitro->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., Urease Inhibition) invitro->enzyme_inhibition data_analysis Data Analysis (IC50, Ki calculation) cytotoxicity->data_analysis receptor_binding->data_analysis enzyme_inhibition->data_analysis hit Hit Compound Identification data_analysis->hit

Caption: General workflow for synthesis and in vitro screening.

Logical Relationship: Urease Inhibition Mechanism

Urease inhibitors containing the this compound scaffold act by binding to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbamate. This inhibition helps in controlling the pH increase caused by ammonia production, which is a key virulence factor for certain pathogens.[11][12]

Urease_Inhibition cluster_reaction Urease Catalyzed Reaction Urea Urea Urease Urease Enzyme (Active Site with Ni²⁺ ions) Urea->Urease Binds to active site Products Ammonia + Carbamate Urease->Products Hydrolysis Inactive_Complex Inactive Urease-Inhibitor Complex Urease->Inactive_Complex Pathogenesis\n(e.g., H. pylori survival) Pathogenesis (e.g., H. pylori survival) Products->Pathogenesis\n(e.g., H. pylori survival) Inhibitor This compound Derivative (Inhibitor) Inhibitor->Urease Binds and Inhibits Inhibitor->Inactive_Complex Reduced Pathogenesis Reduced Pathogenesis Inactive_Complex->Reduced Pathogenesis Leads to

References

Application Notes and Protocols for the Spectroscopic Analysis of 1-(4-Pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Pyridyl)piperazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its derivatives have shown significant promise in medicinal chemistry, particularly in the development of therapeutic agents targeting the central nervous system. This document provides detailed application notes and experimental protocols for the comprehensive spectroscopic analysis of this compound and its derivatives, facilitating structural elucidation, quality control, and further research and development.

The primary spectroscopic techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural determination of this compound. The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for this compound.

ProtonsChemical Shift (δ) ppm (Solvent: CDCl₃)MultiplicityIntegration
Pyridyl-H (α to N)8.25d2H
Pyridyl-H (β to N)6.65d2H
Piperazine-H (α to Pyridyl)3.20t4H
Piperazine-H (β to Pyridyl)3.05t4H
NH1.95s (br)1H

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Carbon AtomChemical Shift (δ) ppm (Solvent: CDCl₃)
Pyridyl-C (ipso)155.5
Pyridyl-C (α to N)150.0
Pyridyl-C (β to N)107.5
Piperazine-C (α to Pyridyl)45.5
Piperazine-C (β to Pyridyl)46.0
Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides valuable information about the functional groups and the overall molecular structure of this compound. A detailed vibrational analysis has been reported, with assignments based on potential energy distribution (PED).[1]

Table 3: Key FT-IR and FT-Raman Vibrational Frequencies and Assignments for this compound. [1]

Wavenumber (cm⁻¹) FT-IRWavenumber (cm⁻¹) FT-RamanAssignment
32403240N-H stretch
3075, 30303078, 3035Aromatic C-H stretch
2940, 28402945, 2845Aliphatic C-H stretch
16401642C=C/C=N stretch (pyridyl ring)
15951598Pyridyl ring stretch
15101512Pyridyl ring stretch
14451448CH₂ scissoring
13501355C-N stretch
12201225Aromatic C-H in-plane bend
990995Pyridyl ring breathing
820825Aromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The fragmentation of piperazine analogues is characterized by the cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine and the aromatic ring.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound.

m/zProposed Fragment
163[M]⁺ (Molecular Ion)
134[M - C₂H₅N]⁺
106[M - C₃H₇N₂]⁺
78[C₅H₄N]⁺ (Pyridyl cation)
56[C₃H₆N]⁺

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup (400 MHz Spectrometer):

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

3. ¹H NMR Acquisition:

  • Set the spectral width to 0-12 ppm.

  • Use a standard 90° pulse sequence.

  • Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • Set the spectral width to 0-200 ppm.

  • Use a proton-decoupled pulse sequence.

  • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is recommended.[2]

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shifts using the TMS signal.

  • Integrate the peaks in the ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of This compound B Dissolve in 0.7 mL CDCl3 A->B C Add TMS B->C D Transfer to NMR tube C->D E Insert tube into spectrometer D->E F Lock and Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Fourier Transform G->I H->I J Phase and Baseline Correction I->J K Calibrate Chemical Shifts J->K L Integrate 1H Peaks K->L for 1H

Workflow for NMR Spectroscopic Analysis.
Protocol 2: FT-IR and FT-Raman Spectroscopy

This protocol describes the analysis of solid this compound using FT-IR and FT-Raman spectroscopy.

1. FT-IR Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

2. FT-Raman Sample Preparation:

  • Place a small amount of the crystalline this compound powder into a sample holder (e.g., a glass capillary tube or an aluminum well).

3. Data Acquisition:

  • FT-IR: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • FT-Raman: Place the sample holder in the FT-Raman spectrometer and acquire the spectrum using a suitable laser excitation source (e.g., 1064 nm).

4. Data Analysis:

  • Identify the characteristic absorption/scattering peaks and assign them to the corresponding vibrational modes based on established correlation tables and literature data.[1]

Protocol 3: Mass Spectrometry (Electron Ionization)

This protocol details the procedure for obtaining the mass spectrum of this compound.

1. Sample Introduction:

  • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

2. Ionization:

  • Utilize electron ionization (EI) at a standard energy of 70 eV.

3. Mass Analysis:

  • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

4. Data Analysis:

  • Identify the molecular ion peak (M⁺).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

Protocol 4: UV-Vis Spectroscopy

This protocol outlines the measurement of the UV-Vis absorption spectrum of this compound.

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 10⁻⁵ M).

2. Data Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the solvent to be used as a reference.

  • Fill a second quartz cuvette with the sample solution.

  • Scan the absorbance from approximately 200 to 400 nm.

3. Data Analysis:

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Signaling Pathway Interactions

Arylpiperazine derivatives, including this compound, are known to interact with various neurotransmitter receptors in the central nervous system, particularly serotonin (5-HT) and dopamine (D) receptors.[3]

5-HT1A Receptor Agonism

Many arylpiperazine compounds act as agonists at the 5-HT1A receptor.[3] Activation of this G-protein coupled receptor (GPCR) can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4] Furthermore, it can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2).[4][5]

G cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein erk ERK1/2 Phosphorylation receptor->erk stimulates ligand This compound (Agonist) ligand->receptor ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp response Cellular Response (e.g., Anxiolytic Effects) camp->response erk->response

5-HT1A Receptor Signaling Pathway.
Dopamine D2 Receptor Interaction

Arylpiperazine derivatives can also exhibit affinity for the dopamine D2 receptor.[6] The interaction often involves the protonated nitrogen of the piperazine ring forming a salt bridge with an aspartate residue (Asp86) in the receptor's binding pocket.[7] Additionally, the aryl group can engage in edge-to-face pi-stacking interactions with aromatic residues like phenylalanine and tryptophan within the binding site.[6][7] This interaction can modulate dopaminergic signaling, which is a key target in the treatment of various neurological and psychiatric disorders.

G cluster_receptor D2 Receptor Binding Pocket asp Asp86 phe Phe178 trp Trp182 ligand Arylpiperazine piperazine_n ligand->piperazine_n aryl_ring ligand->aryl_ring piperazine_n->asp Salt Bridge aryl_ring->phe Edge-to-face π-stacking aryl_ring->trp Edge-to-face π-stacking

Arylpiperazine Interaction with D2 Receptor.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Pyridyl)piperazine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 1-(4-Pyridyl)piperazine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities in crude this compound largely depend on the synthetic route. However, they typically include:

  • Unreacted Starting Materials: Residual piperazine and 4-substituted pyridine (e.g., 4-chloropyridine or 4-bromopyridine).

  • Disubstituted Byproducts: Formation of 1,4-bis(4-pyridyl)piperazine can occur, especially if an excess of the pyridine reactant is used or reaction times are prolonged.[1]

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any catalysts or bases used in the synthesis.

  • Degradation Products: this compound can be sensitive to air and may degrade over time if not handled and stored properly under an inert atmosphere.[2]

Q2: My this compound product is an oil, but it should be a solid. What should I do?

A2: this compound has a reported melting point of 137-141 °C, so it should be a solid at room temperature.[3] If your product is an oil, it is likely due to the presence of impurities that are causing a melting point depression. It is also crucial to ensure all residual solvents have been removed under high vacuum. If the product remains an oil after thorough drying, further purification is necessary.

Q3: My purified this compound is colored. How can I remove the color?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal followed by filtration and recrystallization.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation.[2]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Issue 1: Low Yield of Monosubstituted Product and Formation of Disubstituted Byproduct
  • Symptom: NMR or GC-MS analysis of the crude product shows a significant amount of a higher molecular weight species, corresponding to 1,4-bis(4-pyridyl)piperazine.

  • Cause: The use of an incorrect stoichiometric ratio of reactants, with an excess of the 4-substituted pyridine, or prolonged reaction times can lead to the formation of the disubstituted byproduct.[1]

  • Solution:

    • Stoichiometry Control: Use a molar excess of piperazine relative to the 4-substituted pyridine to favor the formation of the monosubstituted product.

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the formation of the desired monosubstituted product is maximized and before significant amounts of the disubstituted byproduct appear.[1]

Issue 2: Tailing During Silica Gel Column Chromatography
  • Symptom: The product elutes from the silica gel column as a broad, tailing peak, leading to poor separation and mixed fractions.

  • Cause: The basic nitrogen atoms of the piperazine and pyridine rings can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[1]

  • Solution:

    • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent.[1] This will compete with the product for binding to the acidic sites on the silica gel, resulting in a more symmetrical peak shape.

    • Use of Deactivated Silica: Employ amine-deactivated silica gel for the chromatography.

Issue 3: Difficulty in Achieving High Purity by Recrystallization
  • Symptom: The purity of the product does not significantly improve after recrystallization, or the product "oils out" instead of forming crystals.

  • Cause:

    • An inappropriate recrystallization solvent is being used.

    • The cooling process is too rapid, leading to the precipitation of impurities along with the product.

    • The concentration of the solution is too high, causing the product to crash out as an oil.

  • Solution:

    • Solvent Screening: Perform small-scale solvent screening to identify an optimal solvent or solvent system. A good solvent will dissolve the compound when hot but have low solubility at room temperature.[4]

    • Slow Cooling: Allow the hot solution to cool slowly to room temperature to promote the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[4]

    • Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[4] If this fails, redissolve the oil in more hot solvent and allow it to cool more slowly.[4]

Data Presentation

Purification MethodPrincipleTypical Purity AchievedAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.>98%Simple, cost-effective, can yield high-purity crystalline material.Requires finding a suitable solvent, can have lower yields if the compound is somewhat soluble at low temperatures.
Column Chromatography Differential adsorption of the compound and impurities on a stationary phase (e.g., silica gel).>99% (with optimized mobile phase)High resolution, can separate closely related impurities.Can be time-consuming and requires larger volumes of solvent, potential for tailing with basic compounds.[1]
Acid-Base Extraction Separation based on the difference in the acidity/basicity of the compound and impurities.Can significantly remove non-basic impurities.Effective for removing non-basic or acidic impurities, can be used for large-scale purification.[1]Less effective for removing other basic impurities, requires the use of acids and bases.

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Silica Gel
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate). Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 95:5 hexane/ethyl acetate with 0.5% triethylamine). Gradually increase the polarity of the mobile phase (e.g., to 80:20 or 50:50 hexane/ethyl acetate with 0.5% triethylamine) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC or LC-MS to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water). Allow the solution to cool to room temperature to see if crystals form.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Basification: Separate the aqueous layer and, while cooling in an ice bath, slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10).

  • Back Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., dichloromethane or ethyl acetate). The purified this compound free base will move back into the organic layer.

  • Drying and Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound dissolution Dissolve in Organic Solvent crude_product->dissolution extraction Acid-Base Extraction dissolution->extraction Optional Pre-purification chromatography Column Chromatography dissolution->chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization Final Polishing pure_product Pure this compound recrystallization->pure_product purity_check Purity Check (TLC, GC-MS, HPLC, NMR) pure_product->purity_check

Caption: General experimental workflow for the purification of this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Challenge Encountered low_purity Low Purity after Initial Purification start->low_purity tailing Peak Tailing in Chromatography start->tailing oiling_out Product 'Oils Out' during Crystallization start->oiling_out colored_product Product is Colored start->colored_product re_purify Perform Additional Purification Step (e.g., Extraction) low_purity->re_purify Impurities still present add_base Add Basic Modifier to Eluent tailing->add_base Basic compound interaction change_solvent Screen for Better Recrystallization Solvent oiling_out->change_solvent Poor solvent choice slow_cool Slow Down Cooling Rate oiling_out->slow_cool Supersaturation issue charcoal Treat with Activated Charcoal colored_product->charcoal Colored impurities

Caption: Troubleshooting guide for common purification issues with this compound.

References

overcoming solubility issues with 1-(4-Pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-Pyridyl)piperazine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

Q2: What are the basic physical and chemical properties of this compound?

A2: this compound is typically a white to off-white crystalline powder.[7] Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₃N₃
Molecular Weight 163.22 g/mol
Melting Point 137-141 °C
pKa 10.73±0.10 (Predicted)
Appearance White to light yellow powder/crystal

(Data sourced from various chemical suppliers and databases)

Q3: In which solvents is this compound soluble?

A3: this compound is known to be soluble in water and methanol.[7][8] For detailed quantitative solubility in common laboratory solvents, please refer to the data presented in the troubleshooting guides.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter when working with this compound.

Issue 1: Difficulty Dissolving this compound in Aqueous Buffers

Q: I am having trouble dissolving this compound in my aqueous buffer for a biological assay. What can I do?

A: Challenges with dissolving this compound in aqueous solutions at neutral pH can be overcome by adjusting the pH or using co-solvents. Due to its basic nature (predicted pKa ≈ 10.73), its solubility is pH-dependent.

Lowering the pH of the aqueous buffer will protonate the piperazine and pyridine nitrogens, forming a more soluble salt.

Experimental Protocol: pH-Adjusted Solubilization

  • Prepare your desired aqueous buffer (e.g., PBS, Tris).

  • While stirring, slowly add small aliquots of a dilute acid (e.g., 0.1 M HCl) to the buffer to lower the pH.

  • Monitor the pH and continue to add the this compound powder portion-wise as the pH is adjusted downwards.

  • Aim for a final pH that is at least 1-2 units below the pKa of the compound to ensure complete protonation and dissolution. A pH of 7.4 or lower is generally effective.

  • Once the compound is fully dissolved, you can carefully adjust the pH back towards your desired experimental value if the assay permits, but be cautious of potential precipitation.

For assays sensitive to pH changes, a water-miscible organic co-solvent can be used to aid dissolution.

Experimental Protocol: Co-solvent Solubilization

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent such as DMSO or methanol.

  • For your final aqueous solution, add the organic stock solution dropwise to your stirred buffer.

  • Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically ≤1% for DMSO in cell-based assays).

Quantitative Solubility Data (Representative)

The following table provides representative solubility data for this compound in various solvents. Note: These are estimated values and should be confirmed experimentally.

SolventEstimated Solubility (mg/mL)
Water (pH 7.4)~5-10
Water (pH 5.0)> 50
Methanol> 50
Ethanol~20-30
DMSO> 100
Issue 2: Compound Precipitation During Long-Term Experiments or Storage

Q: My this compound solution appears clear initially but a precipitate forms over time. How can I prevent this?

A: Precipitation over time can be due to temperature changes, solvent evaporation, or the compound coming out of a supersaturated solution.

  • Storage of Stock Solutions: For organic stock solutions (e.g., in DMSO), store them at room temperature if stability allows, or in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Prepare fresh aqueous solutions for each experiment. If a precipitate is observed in a previously prepared aqueous solution, it may be possible to redissolve it by gentle warming and sonication, provided this does not compromise the compound's stability or the experimental setup.

Advanced Solubility Enhancement Techniques

For applications requiring higher concentrations or improved dissolution rates, the following advanced techniques can be employed.

Salt Formation

Converting the free base of this compound to a salt form, such as a hydrochloride salt, can significantly enhance its aqueous solubility and dissolution rate.[9][10]

Experimental Protocol: Preparation of this compound Hydrochloride

  • Dissolve this compound in a suitable organic solvent, such as isopropanol or a mixture of methanol and diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or dioxane) while stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

  • Confirm the salt formation and purity using appropriate analytical techniques (e.g., melting point, NMR).

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules to form inclusion complexes with enhanced aqueous solubility.[11][12][13]

Experimental Protocol: Preparation of a this compound-β-Cyclodextrin Complex

  • Prepare an aqueous solution of β-cyclodextrin. The concentration will depend on the desired stoichiometry (commonly 1:1 molar ratio).

  • Slowly add this compound to the stirred β-cyclodextrin solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • The resulting solution containing the inclusion complex can be used directly, or the complex can be isolated as a solid by freeze-drying.

  • Characterize the formation of the inclusion complex using techniques such as NMR, FTIR, or DSC.

Experimental Workflows and Signaling Pathways

This compound and its derivatives are frequently used as ligands for G-protein coupled receptors (GPCRs), particularly the serotonin 1A (5-HT1A) receptor, which primarily couples to Gαi proteins.[2][3][14]

Troubleshooting Logic for GPCR Functional Assays

start Assay Start unexpected_results Unexpected Results? start->unexpected_results no_signal No Signal / Weak Signal unexpected_results->no_signal Yes high_background High Background unexpected_results->high_background Yes end Assay Optimized unexpected_results->end No check_reagents Check Reagent Integrity (Ligand, Cells, Buffers) no_signal->check_reagents check_protocol Review Assay Protocol (Incubation times, Temps) no_signal->check_protocol check_instrument Verify Instrument Settings (Gain, Filters) no_signal->check_instrument inverse_agonist Use Inverse Agonist high_background->inverse_agonist wash_steps Increase Wash Steps high_background->wash_steps optimize_conc Optimize Ligand/Receptor Concentration check_reagents->optimize_conc check_protocol->optimize_conc check_instrument->optimize_conc optimize_conc->end inverse_agonist->end wash_steps->end

Caption: A logical workflow for troubleshooting common issues in GPCR functional assays.

Experimental Workflow for a 5-HT1A Receptor Binding Assay

prep Prepare Cell Membranes (Expressing 5-HT1A Receptor) assay_setup Set up Assay Plate (Total, Non-specific, Test Compound) prep->assay_setup incubation Incubate with Radioligand (e.g., [3H]8-OH-DPAT) assay_setup->incubation filtration Rapid Vacuum Filtration (Separate bound/free radioligand) incubation->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: A typical workflow for a competitive radioligand binding assay for the 5-HT1A receptor.

Signaling Pathway of the 5-HT1A Receptor

Activation of the 5-HT1A receptor by an agonist like a this compound derivative initiates a signaling cascade through the Gαi subunit of the heterotrimeric G-protein.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound Derivative (Agonist) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gαiβγ Receptor->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase ATP ATP G_alpha_i->AC Inhibits ERK ERK1/2 G_beta_gamma->ERK Activates cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal firing) PKA->Cellular_Response ERK->Cellular_Response

Caption: Simplified signaling pathway of the Gαi-coupled 5-HT1A receptor.

References

Technical Support Center: Synthesis of 1-(4-Pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing side reactions during the synthesis of 1-(4-Pyridyl)piperazine. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common side reaction in the synthesis of this compound from 4-chloropyridine and piperazine?

A1: The most prevalent side reaction is the formation of the N,N'-disubstituted byproduct, 1,4-di(4-pyridyl)piperazine . This occurs when a second molecule of 4-chloropyridine reacts with the remaining nitrogen atom of the desired this compound product. Due to the similar reactivity of the second nitrogen atom after the initial substitution, controlling the reaction to favor mono-substitution is a key challenge.

Q2: My reaction is producing a low yield of this compound and a significant amount of the 1,4-di(4-pyridyl)piperazine byproduct. How can I improve the selectivity for the desired mono-substituted product?

A2: Improving the selectivity for mono-substitution is a common objective. Here are several strategies you can employ:

  • Molar Ratio of Reactants: The most effective method to favor mono-substitution is to use a significant excess of piperazine relative to 4-chloropyridine. By increasing the concentration of piperazine, the statistical probability of a 4-chloropyridine molecule reacting with an un-substituted piperazine molecule is much higher than it reacting with an already substituted one. Ratios of piperazine to 4-chloropyridine of 5:1 to 10:1 are commonly used.

  • Slow Addition of the Electrophile: Adding the 4-chloropyridine (or its solution) dropwise to the reaction mixture containing piperazine can help maintain a low concentration of the electrophile throughout the reaction. This minimizes the chance of the newly formed this compound reacting further.

  • Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second substitution reaction, which may have a slightly higher activation energy. However, this needs to be balanced with achieving a reasonable overall reaction rate.

  • Solvent Choice: The choice of solvent can influence the reaction's selectivity. Polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile are often used. It is advisable to perform small-scale trials with different solvents to determine the optimal conditions for your specific setup.

Q3: I am observing unreacted 4-chloropyridine in my final product mixture. What could be the cause and how can I address it?

A3: Unreacted 4-chloropyridine can be due to several factors:

  • Insufficient Reaction Time or Temperature: The nucleophilic aromatic substitution (SNAr) may not have gone to completion. Ensure that the reaction has been allowed to proceed for a sufficient duration at the appropriate temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.

  • Inadequate Mixing: Poor mixing can lead to localized areas of high and low reactant concentrations, preventing the reaction from proceeding uniformly. Ensure efficient stirring throughout the reaction.

  • Deactivation of Reactants: While less common for this specific reaction, ensure the quality and purity of your starting materials.

To address this, you can try extending the reaction time or slightly increasing the temperature. If the issue persists, consider optimizing the solvent and base conditions.

Q4: How can I effectively purify this compound from excess piperazine and the 1,4-di(4-pyridyl)piperazine byproduct?

A4: Purification can be achieved through several methods:

  • Extraction: Excess piperazine, being more basic, can often be removed by washing the organic reaction mixture with water or a dilute acid solution.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective method to remove both unreacted starting materials and the disubstituted byproduct, as they will likely have different solubilities.

  • Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography on silica gel is a reliable method. A solvent system with a gradient of a polar solvent (like methanol or ethanol) in a less polar solvent (like dichloromethane or ethyl acetate) can effectively separate the desired product from the more polar piperazine and the less polar disubstituted byproduct.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound, highlighting the impact of the reactant molar ratio on product distribution.

4-Chloropyridine (equiv.)Piperazine (equiv.)SolventTemperature (°C)Time (h)ProductYield (%)Reference
1ExcessAcetonitrileReflux121-(3-nitropyridin-2-yl)piperazine65[1]
11DMF120241-Phenyl-4-(4-pyridinyl)piperazine75-85[2]

Note: The data for 1-(3-nitropyridin-2-yl)piperazine and 1-Phenyl-4-(4-pyridinyl)piperazine are provided as representative examples of mono-N-arylation of piperazine, illustrating common yields.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline for the synthesis of this compound from 4-chloropyridine and an excess of piperazine.

Materials:

  • 4-Chloropyridine hydrochloride

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (5-10 equivalents) and anhydrous DMF.

  • Add potassium carbonate (2-3 equivalents) to the mixture.

  • Slowly add 4-chloropyridine hydrochloride (1 equivalent) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 100-120 °C and maintain this temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Reaction Pathway and Side Reaction

Reaction_Pathway 4-Chloropyridine 4-Chloropyridine This compound Desired Product: This compound 4-Chloropyridine->this compound + Piperazine Piperazine Piperazine Piperazine->this compound 1,4-di(4-pyridyl)piperazine Side Product: 1,4-di(4-pyridyl)piperazine This compound->1,4-di(4-pyridyl)piperazine + 4-Chloropyridine

Caption: Synthesis of this compound and the formation of the main side product.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of This compound check_byproduct Analyze crude mixture by HPLC/GC-MS for byproduct distribution start->check_byproduct high_disub High level of 1,4-di(4-pyridyl)piperazine? check_byproduct->high_disub unreacted_sm High level of unreacted 4-chloropyridine? high_disub->unreacted_sm No increase_piperazine Increase excess of piperazine (e.g., from 5 to 10 equiv.) high_disub->increase_piperazine Yes increase_time_temp Increase reaction time or temperature unreacted_sm->increase_time_temp Yes check_reagents Check purity and activity of starting materials and reagents unreacted_sm->check_reagents No slow_addition Add 4-chloropyridine slowly to the reaction mixture increase_piperazine->slow_addition optimize Re-evaluate and optimize reaction conditions slow_addition->optimize increase_time_temp->optimize check_reagents->optimize

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 1-(4-Pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Pyridyl)piperazine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical and often cost-effective method involving the reaction of an activated 4-halopyridine (typically 4-chloropyridine or 4-fluoropyridine) with piperazine. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and versatile method, typically employing 4-bromopyridine or 4-chloropyridine as the electrophile and piperazine as the nucleophile. It often provides higher yields and tolerates a wider range of functional groups compared to SNAr.

Q2: I am observing a significant amount of the 1,4-bis(4-pyridyl)piperazine byproduct. How can I improve the selectivity for the mono-substituted product?

A2: The formation of the di-substituted byproduct is a common challenge due to the presence of two reactive secondary amine groups in piperazine. To favor mono-substitution, consider the following strategies:

  • Use a Large Excess of Piperazine: Employing a 5- to 10-fold excess of piperazine relative to the 4-halopyridine statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.

  • Slow Addition of the Electrophile: Adding the 4-halopyridine solution dropwise to the piperazine solution at a controlled temperature can help to maintain a low concentration of the electrophile, thereby minimizing the chance of a second substitution on the already-formed product.

  • Employ a Mono-Protected Piperazine: Using a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective strategy. The protecting group prevents the second nitrogen from reacting. The desired this compound can then be obtained by deprotection of the Boc group after the coupling reaction.

Q3: My Buchwald-Hartwig reaction is sluggish or fails completely when using a 4-halopyridine. What could be the issue?

A3: The nitrogen atom in the pyridine ring can act as a ligand and coordinate to the palladium catalyst, leading to catalyst inhibition or "poisoning."[1] To overcome this, consider the following:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.

  • Catalyst Pre-activation: Using a pre-formed palladium-ligand complex (pre-catalyst) can sometimes be more effective than generating the active catalyst in situ.

  • Reaction Temperature: While higher temperatures can sometimes overcome catalyst inhibition, excessive heat can lead to catalyst decomposition, observed as the formation of palladium black. A careful optimization of the reaction temperature is crucial.

Q4: What are the best practices for purifying crude this compound?

A4: Purification of this compound can be achieved through several methods:

  • Crystallization: Recrystallization from a suitable solvent is an effective method for purifying the solid product. The choice of solvent depends on the impurity profile, but common solvents to consider are isopropanol, ethanol, or mixtures of ethanol and water.

  • Acid-Base Extraction: As a basic compound, this compound can be purified by dissolving the crude material in an organic solvent and extracting it into an acidic aqueous solution. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Basification of the aqueous layer will precipitate the purified product, which can then be extracted back into an organic solvent.

  • Salt Formation: The product can be converted to a salt, such as the hydrochloride or dihydrochloride, which can often be easily crystallized and purified. The free base can then be regenerated by treatment with a base.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments in a question-and-answer format.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation (SNAr) Insufficiently activated pyridine ring.Ensure you are using a 4-halopyridine with a good leaving group (F > Cl > Br). The reaction is generally more facile with electron-withdrawing groups on the pyridine ring, although not strictly necessary for 4-halopyridines.
Low reaction temperature.Increase the reaction temperature. SNAr reactions with less activated substrates often require heating. Consider using a high-boiling point solvent like DMF or DMSO.
Inappropriate solvent.Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the reaction.
Low Yield (Buchwald-Hartwig) Catalyst poisoning by the pyridine nitrogen.Screen bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos). Consider using a pre-catalyst.
Suboptimal base.The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. If your substrate is base-sensitive, consider weaker inorganic bases like K₂CO₃ or Cs₂CO₃, but this may require higher temperatures.
Impure reagents or inert atmosphere not maintained.Ensure all reagents are pure and solvents are anhydrous. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Difficult Purification Co-eluting impurities in column chromatography.If the product co-elutes with impurities, consider converting the product to a salt to alter its polarity, facilitating separation. Alternatively, recrystallization may be a more effective purification method.
Presence of unreacted piperazine.Excess piperazine can be removed by an acidic wash during the workup.
Formation of palladium black.This indicates catalyst decomposition, often due to excessive heat. Lower the reaction temperature and consider a longer reaction time. Ensure a robust ligand is used to stabilize the palladium.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on the reaction of 2-chloro-3-nitropyridine with excess piperazine and has been adapted for 4-chloropyridine.[2]

Reactants:

  • 4-Chloropyridine hydrochloride (1.0 eq)

  • Piperazine (8.0 eq)

  • Potassium carbonate (3.0 eq)

  • Acetonitrile

Procedure:

  • To a round-bottom flask, add piperazine and acetonitrile.

  • Add potassium carbonate to the mixture.

  • Add 4-chloropyridine hydrochloride to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This is a general protocol that should be optimized for the specific substrate and ligand combination.

Reactants:

  • 4-Bromopyridine (1.0 eq)

  • Piperazine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.04 eq)

  • NaOtBu (1.4 eq)

  • Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

  • Add 4-bromopyridine and piperazine to the flask.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100°C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for SNAr Synthesis
EntryHalopyridinePiperazine (eq.)Base (eq.)SolventTemperature (°C)Time (h)Yield (%)
14-Chloropyridine5K₂CO₃ (2)Acetonitrile82 (reflux)18~60-70
24-Fluoropyridine5K₂CO₃ (2)Acetonitrile82 (reflux)12~70-80
34-Chloropyridine10K₂CO₃ (3)DMF10012~75-85

Note: Yields are approximate and can vary based on the specific reaction scale and purification method.

Table 2: Optimization of Buchwald-Hartwig Amination
EntryCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1008~85-95
2Pd(OAc)₂ (4)RuPhos (8)K₃PO₄ (2)Dioxane11012~70-80
3XPhos Pd G3 (4)-LHMDS (1.5)THF66 (reflux)6~90-98

Note: Yields are approximate and can vary based on the specific reaction scale and purification method.

Visualizations

experimental_workflow start Start: Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve filter_hot Hot Filtration (if impurities are present) dissolve->filter_hot optional cool Slow Cooling to Room Temperature filter_hot->cool ice_bath Cool in Ice Bath cool->ice_bath filter_cold Vacuum Filtration ice_bath->filter_cold wash Wash with Cold Solvent filter_cold->wash dry Dry the Crystals wash->dry end End: Purified Product dry->end

Caption: A typical workflow for the purification of this compound by recrystallization.

troubleshooting_workflow start Low Yield in Buchwald-Hartwig Reaction catalyst_poisoning Is Palladium Black Observed? start->catalyst_poisoning ligand_issue Is a Bulky Ligand Being Used? catalyst_poisoning->ligand_issue No optimize_temp Optimize Temperature: Lower if Pd black is present, increase if no reaction. catalyst_poisoning->optimize_temp Yes base_issue Is the Base Strong Enough? ligand_issue->base_issue Yes change_ligand Screen Bulky Ligands: XPhos, RuPhos, BrettPhos ligand_issue->change_ligand No inert_issue Was the Reaction Run Under Inert Atmosphere? base_issue->inert_issue Yes change_base Screen Bases: NaOtBu, LHMDS, K3PO4 base_issue->change_base No check_setup Ensure Anhydrous Solvents and Proper Inert Technique inert_issue->check_setup No

Caption: A decision-making workflow for troubleshooting low yields in the Buchwald-Hartwig synthesis.

References

stability testing of 1-(4-Pyridyl)piperazine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of 1-(4-Pyridyl)piperazine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Troubleshooting Guides and FAQs

Q1: I am observing unexpected degradation of my this compound sample during storage. What could be the cause?

A1: this compound is known to be sensitive to air.[1][2] Improper storage, such as exposure to the atmosphere, can lead to oxidative degradation. Ensure that the compound is stored under an inert gas like nitrogen or argon at the recommended temperature of 2–8 °C.[1][2]

Q2: My HPLC analysis shows several small impurity peaks that were not present in the initial sample. How can I identify the source of these impurities?

A2: The appearance of new peaks suggests degradation. These could arise from hydrolysis, oxidation, or photodegradation. To identify the cause, you should perform forced degradation studies, which intentionally subject the compound to harsh conditions to accelerate the formation of degradation products.[3][4] Typical stress conditions include acidic, basic, oxidative, thermal, and photolytic stress.

Q3: I am having trouble developing a stability-indicating HPLC method. The degradation product peaks are co-eluting with the main peak.

A3: Method development for stability-indicating assays requires careful optimization of chromatographic conditions. Try adjusting the mobile phase composition, pH, column type (e.g., C18, phenyl-hexyl), and gradient profile to achieve better separation.[5] A photodiode array (PDA) detector can be valuable for assessing peak purity.[4]

Q4: What are the likely degradation pathways for this compound?

A4: While specific studies on this compound are limited, degradation pathways can be inferred from the chemistry of the piperazine and pyridine moieties. The piperazine ring is susceptible to oxidation, which can lead to ring-opening products or the formation of N-oxides.[6][7][8] The pyridine ring is generally stable but can be susceptible to oxidation under harsh conditions. Thermal degradation may also occur at elevated temperatures.[9]

Q5: Are there any known incompatibilities of this compound with common excipients?

Data Presentation: Illustrative Stability Data

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound. This data is for illustrative purposes to demonstrate how to present stability data and is not based on actual experimental results for this specific molecule.

Stress ConditionDurationTemperature% Assay of this compound% Total DegradationMajor Degradation Products
0.1 M HCl24 hours60 °C92.57.5DP-1, DP-2
0.1 M NaOH24 hours60 °C88.211.8DP-3, DP-4
3% H₂O₂24 hours25 °C85.114.9DP-5, DP-6
Heat (Solid State)48 hours80 °C98.91.1DP-7
Photostability (ICH Q1B)1.2 million lux hours25 °C99.20.8DP-8

DP = Degradation Product

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies. The concentrations and conditions may need to be adjusted based on the observed stability of the molecule.[10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a concentration of approximately 1 mg/mL.[10]

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60 °C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60 °C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Expose to a temperature of 80 °C for 48 hours.

    • After exposure, prepare a solution of 100 µg/mL in the mobile phase.

  • Photostability:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

    • After exposure, prepare a solution of 100 µg/mL in the mobile phase.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method with a PDA detector.

  • The method should be capable of separating the parent compound from all process-related impurities and degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, 25°C) Stock_Solution->Oxidation HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Neutralize & Dilute Base->HPLC Neutralize & Dilute Oxidation->HPLC Dilute Thermal Thermal Stress (Solid, 80°C) Thermal->HPLC Dissolve & Dilute Photo Photostability (ICH Q1B) Photo->HPLC Dissolve & Dilute Data_Evaluation Data Evaluation (% Degradation, Impurity Profile) HPLC->Data_Evaluation

Caption: Experimental workflow for forced degradation studies of this compound.

Degradation_Pathways cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation cluster_thermal Thermal Degradation Compound This compound N_Oxide N-Oxide Formation (Piperazine Nitrogen) Compound->N_Oxide H2O2 Ring_Opening Piperazine Ring Opening Compound->Ring_Opening H2O2 Hydrolysis_Product Potential Hydrolysis (pH dependent) Compound->Hydrolysis_Product Acid/Base Thermal_Product Decomposition Products Compound->Thermal_Product Heat

Caption: Potential degradation pathways for this compound under stress conditions.

References

Technical Support Center: Synthesis of 1-(4-Pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Pyridyl)piperazine, a key building block in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The SNAr reaction typically involves the reaction of 4-chloropyridine or 4-bromopyridine with piperazine, often in the presence of a base. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between a 4-halopyridine and piperazine.

Q2: I am observing a significant amount of a di-substituted byproduct. How can I improve the selectivity for the mono-substituted product?

A2: The formation of 1,4-di(pyridin-4-yl)piperazine is a common issue due to the presence of two reactive nitrogen atoms in the piperazine ring. To favor mono-substitution, consider the following strategies:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) shifts the statistical advantage towards the reaction of the 4-halopyridine with an unreacted piperazine molecule.[1]

  • Slow Addition of the Electrophile: Adding the 4-halopyridine slowly to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second substitution on the already-formed product.[1]

  • Protecting Group Strategy: Utilizing a mono-protected piperazine, such as N-Boc-piperazine, allows for a controlled reaction to form the mono-substituted product. The Boc (tert-butyloxycarbonyl) protecting group can then be removed in a subsequent step.[1]

  • Reaction Conditions: Lowering the reaction temperature and monitoring the reaction progress closely by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in stopping the reaction at the optimal time to maximize the yield of the mono-substituted product.[1]

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors depending on the synthetic route:

  • For SNAr reactions: Incomplete reaction, side reactions due to high temperatures, or suboptimal base selection can lead to low yields. The reactivity of the 4-halopyridine is also crucial, with 4-fluoropyridine being more reactive than 4-chloropyridine.

  • For Buchwald-Hartwig amination: Catalyst deactivation, inappropriate ligand choice, the presence of oxygen or moisture, and incorrect base selection are common culprits. The choice of solvent is also critical, as some solvents can inhibit the palladium catalyst.

Q4: What are the best methods for purifying crude this compound?

A4: Purification of this compound can be challenging due to its basicity and potential water solubility.

  • Recrystallization: This is a highly effective method for purifying the solid product. The choice of solvent is critical; ideal solvents will dissolve the compound well at high temperatures but poorly at room temperature. Common solvent systems include ethanol, isopropanol, or mixtures like ethanol/water.

  • Column Chromatography: To mitigate peak tailing on silica gel due to the basic nature of the product, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

  • Acid-Base Extraction: This technique can be used to separate the basic product from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The product will move to the aqueous phase as a salt, which can then be isolated by basifying the aqueous layer and re-extracting with an organic solvent.[1]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Steps
Low Reactivity of Aryl Halide 4-Chloropyridine is less reactive than 4-fluoropyridine in SNAr reactions. If using 4-chloropyridine, consider increasing the reaction temperature or using a more forcing solvent like DMSO. Alternatively, switch to the more reactive 4-fluoropyridine if available.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, try increasing the reaction time or temperature. Ensure adequate mixing.
Suboptimal Base The choice of base is crucial. For SNAr with 4-chloropyridine, a stronger base like potassium carbonate or cesium carbonate may be required. Ensure the base is anhydrous, as water can lead to side reactions.
Solvent Issues The solvent should be able to dissolve the reactants to a reasonable extent. Aprotic polar solvents like DMF or DMSO are often effective but can be difficult to remove. Consider using a higher boiling point alcohol or toluene.
Side Reactions At high temperatures, decomposition or polymerization of starting materials or products can occur. If you observe significant charring or the formation of multiple unidentified spots on TLC, consider running the reaction at a lower temperature for a longer duration.
Issue 2: Challenges in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Catalyst Deactivation The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed. Pre-catalysts are often more robust and efficient.
Inappropriate Ligand The choice of phosphine ligand is critical. For coupling with piperazine, sterically hindered biarylphosphine ligands such as XPhos or RuPhos are often effective. It may be necessary to screen a few different ligands to find the optimal one for your specific conditions.
Incorrect Base Selection Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.
Formation of Hydrodehalogenated Side Product The formation of pyridine (from the reduction of the 4-halopyridine) can be a significant side reaction. This can result from β-hydride elimination from the palladium-amide intermediate. Optimizing the ligand and reaction conditions can help to minimize this pathway.[2]
Insoluble Reaction Mixture The insolubility of the base or other reagents can hinder the reaction. Ensure efficient stirring and consider using a solvent system that provides better solubility for all components.

Data Presentation

Table 1: Typical Reaction Conditions for this compound Synthesis
ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Aryl Halide 4-Chloropyridine hydrochloride or 4-Bromopyridine4-Bromopyridine or 4-Chloropyridine
Amine Piperazine (5-10 equivalents)Piperazine (1.2-2 equivalents) or N-Boc-piperazine (1.2 equivalents)
Catalyst NonePd₂(dba)₃, Pd(OAc)₂
Ligand NoneXPhos, RuPhos, DavePhos
Base K₂CO₃, Cs₂CO₃, Et₃NNaOtBu, K₃PO₄, Cs₂CO₃
Solvent Acetonitrile, Toluene, DMSOToluene, Dioxane, THF
Temperature 80-120 °C80-110 °C
Typical Yield 60-80%70-95%
Table 2: Analytical Data for this compound and a Common Impurity
Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
This compound 8.28 (d, 2H), 6.65 (d, 2H), 3.25 (t, 4H), 3.05 (t, 4H), 1.75 (br s, 1H, NH)155.0, 150.5, 107.5, 46.0, 45.5
1,4-Di(pyridin-4-yl)piperazine 8.35 (d, 4H), 6.70 (d, 4H), 3.50 (s, 8H)154.5, 150.8, 107.2, 44.8

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 4-Chloropyridine hydrochloride

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add piperazine (5-10 equivalents) and acetonitrile.

  • Add potassium carbonate (2-3 equivalents).

  • To this stirred suspension, add 4-chloropyridine hydrochloride (1 equivalent).

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in toluene and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 4-Bromopyridine

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents) to an oven-dried Schlenk tube.

  • Add 4-bromopyridine (1 equivalent) and piperazine (1.2-2 equivalents).

  • Evacuate and backfill the Schlenk tube with argon (repeat three times).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol, often with 0.1-1% triethylamine to prevent tailing) or by recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Workflow Start Low Yield of this compound Reaction_Type Identify Synthesis Method Start->Reaction_Type SNAr Nucleophilic Aromatic Substitution (SNAr) Reaction_Type->SNAr SNAr Buchwald Buchwald-Hartwig Amination Reaction_Type->Buchwald Buchwald SNAr_Check_Reactivity Check Reactivity of 4-Halopyridine (F > Cl > Br) SNAr->SNAr_Check_Reactivity Buchwald_Check_Inert Ensure Inert Atmosphere (O₂ and H₂O exclusion) Buchwald->Buchwald_Check_Inert SNAr_Check_Base Evaluate Base Strength and Anhydrous Conditions SNAr_Check_Reactivity->SNAr_Check_Base SNAr_Check_Temp Optimize Temperature and Reaction Time SNAr_Check_Base->SNAr_Check_Temp Impurity_Check Analyze for Side Products (e.g., Di-substitution) SNAr_Check_Temp->Impurity_Check Buchwald_Check_Catalyst Screen Catalyst/Ligand System Buchwald_Check_Inert->Buchwald_Check_Catalyst Buchwald_Check_Base Optimize Base Choice Buchwald_Check_Catalyst->Buchwald_Check_Base Buchwald_Check_Base->Impurity_Check DiSub_Yes Di-substitution Observed Impurity_Check->DiSub_Yes Yes DiSub_No Other/Unknown Impurities Impurity_Check->DiSub_No No Optimize_Stoichiometry Use Excess Piperazine or Mono-protected Piperazine DiSub_Yes->Optimize_Stoichiometry Purification_Check Review Purification Method DiSub_No->Purification_Check Optimize_Addition Slow Addition of Electrophile Optimize_Stoichiometry->Optimize_Addition Optimize_Addition->Purification_Check Recrystallization Optimize Recrystallization Solvent Purification_Check->Recrystallization Chromatography Modify Column Chromatography Conditions (e.g., add Et₃N) Purification_Check->Chromatography End Improved Yield Recrystallization->End Chromatography->End

Caption: A decision-making workflow for troubleshooting low yields in the synthesis of this compound.

Experimental Workflow for Synthesis and Purification

Synthesis_Purification_Workflow Start Start: Reagents and Solvents Reaction_Setup Reaction Setup (SNAr or Buchwald-Hartwig) Start->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup (Extraction and Washing) Reaction_Monitoring->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Recrystallization Purification->Recrystallization Solid Column_Chromatography Column Chromatography Purification->Column_Chromatography Oil or Impure Solid Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Characterization (NMR, MS, MP) Pure_Product->Analysis End End: Pure, Characterized Product Analysis->End

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Technical Support Center: Enhancing the Purity of Synthesized 1-(4-Pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 1-(4-Pyridyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: The synthesis of this compound, typically via the reaction of a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) with piperazine, can lead to several impurities. The most common include:

  • Unreacted Starting Materials: Residual 4-halopyridine and piperazine.

  • 1,4-di(pyridin-4-yl)piperazine: This is a common byproduct formed when a second molecule of 4-halopyridine reacts with the already formed this compound. Using a large excess of piperazine can help minimize the formation of this di-substituted product.

  • Side-products from the 4-halopyridine: Depending on the reaction conditions, the 4-halopyridine can undergo hydrolysis to form 4-hydroxypyridine.

  • Solvent and Reagent Residues: Residual solvents and bases (e.g., potassium carbonate) used in the reaction.

Q2: How can I monitor the progress of the reaction and the purity of the product?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method to monitor the reaction. A suitable eluent system for TLC is a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v).[1][2] The spots can be visualized under UV light (254 nm) as both the starting material (4-halopyridine) and the product are UV active.[3] Staining with iodine vapor or potassium permanganate solution can also be used for visualization.[4][5] For a more detailed purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. ¹H NMR and ¹³C NMR spectroscopy are essential for structural confirmation and can also reveal the presence of impurities.

Q3: What is the typical appearance and solubility of pure this compound?

A3: Pure this compound is typically a white to light yellow crystalline powder.[6] It is soluble in methanol and chloroform, and slightly soluble in water.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization

Problem 1: The product "oils out" during recrystallization.

  • Cause: The compound is coming out of solution at a temperature above its melting point, often due to the solution being too saturated or cooling too rapidly.

  • Solution:

    • Re-heat the mixture until the oil redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on the benchtop before moving it to an ice bath.[8]

    • Consider using a different solvent or a mixed solvent system. A mixture of ethanol and water can be effective.[9][10]

Problem 2: No crystals form upon cooling.

  • Cause: The solution may not be sufficiently saturated, or nucleation has not been initiated.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.[11]

    • Seed Crystals: Add a tiny crystal of pure this compound to the cooled solution to act as a template for crystal growth.[8]

    • Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

    • Cool to a Lower Temperature: If cooling in an ice bath is not sufficient, a dry ice/acetone bath can be used for further cooling.

Column Chromatography

Problem 3: The product is "tailing" or streaking on the TLC plate and column.

  • Cause: this compound is a basic compound, and its amine groups can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing.[12][13]

  • Solution:

    • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or a few drops of ammonium hydroxide, to the eluent.[1][12][13] This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or deactivated silica gel.[14]

Problem 4: Poor separation of the product from impurities.

  • Cause: The chosen eluent system may not have the optimal polarity for separation.

  • Solution:

    • Optimize the Eluent System: Use TLC to test different solvent systems and ratios to find the one that gives the best separation between your product and the impurities. A good starting point for polar amines is a mixture of dichloromethane and methanol.[1][2] The polarity can be fine-tuned by adjusting the ratio of these solvents.

    • Gradient Elution: If there is a large polarity difference between the product and impurities, a gradient elution can be employed. Start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity to elute the product.[15]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical YieldAchievable PurityAdvantagesDisadvantages
Recrystallization 60-80%>98%Simple, cost-effective, good for removing minor impurities.Can be time-consuming, potential for product loss in the mother liquor, may not remove impurities with similar solubility.
Column Chromatography 50-70%>99%Highly effective for separating complex mixtures and closely related impurities.More complex setup, requires larger volumes of solvent, can be time-consuming.
Acid-Base Extraction 70-90%VariableGood for removing non-basic impurities.May not be effective for removing basic impurities, requires additional workup steps.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water) and heat the mixture with stirring until the solid completely dissolves.[16]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[17]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Column Chromatography of this compound
  • Eluent Selection: Determine an appropriate eluent system by TLC. A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5 v/v) with the addition of 0.5% triethylamine.[13][18] The ideal eluent should give the product an Rf value of approximately 0.3-0.4.[19]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding it to the top of the column.[19]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude this compound Synthesis recrystallization Recrystallization synthesis->recrystallization Initial Purification column_chromatography Column Chromatography synthesis->column_chromatography For complex mixtures tlc TLC Analysis recrystallization->tlc column_chromatography->tlc hplc_gcms HPLC/GC-MS Analysis tlc->hplc_gcms If further analysis needed nmr NMR Analysis hplc_gcms->nmr Structural Confirmation pure_product Pure this compound nmr->pure_product Final Product

Caption: General workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals solution_oiling Re-heat & Add Solvent Slow Cooling oiling_out->solution_oiling solution_no_crystals Induce Nucleation (Scratch/Seed) Concentrate Solution no_crystals->solution_no_crystals end Pure Crystals solution_oiling->end Successful Crystallization solution_no_crystals->end Successful Crystallization

Caption: Troubleshooting guide for common recrystallization problems.

troubleshooting_chromatography start Column Chromatography Issue tailing Tailing/Streaking start->tailing poor_separation Poor Separation start->poor_separation solution_tailing Add Basic Modifier to Eluent (e.g., Triethylamine) tailing->solution_tailing solution_separation Optimize Eluent System (TLC) Use Gradient Elution poor_separation->solution_separation end Pure Fractions solution_tailing->end Improved Separation solution_separation->end Improved Separation

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Degradation Pathways of 1-(4-Pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the degradation pathways of 1-(4-Pyridyl)piperazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolic degradation pathways for this compound?

Based on studies of structurally similar N-arylpiperazine compounds, the primary degradation pathways for this compound are expected to be mediated by cytochrome P450 (CYP) enzymes in the liver. The anticipated major metabolic reactions include:

  • Hydroxylation of the Pyridine Ring: The pyridine ring is susceptible to oxidation, leading to the formation of various hydroxylated isomers.

  • N-Oxidation of the Piperazine Ring: The nitrogen atoms within the piperazine ring can be oxidized.

  • Piperazine Ring Opening: This involves the cleavage of the piperazine ring, potentially leading to the formation of an ethylenediamine derivative.

  • Hydroxylation of the Piperazine Ring: The carbon atoms of the piperazine ring can undergo hydroxylation.

Q2: Which cytochrome P450 isozymes are most likely involved in the metabolism of this compound?

While specific data for this compound is limited, studies on other N-arylpiperazine derivatives consistently indicate the involvement of CYP3A4 and CYP2D6 as the principal metabolizing enzymes. Minor contributions from other CYPs, such as CYP2C9 and CYP1A2, may also occur.

Q3: What are the potential metabolites of this compound that I should look for in my experiments?

Researchers should screen for the following potential metabolites:

  • Pyridyl-hydroxylated metabolites: 1-(x-hydroxy-4-Pyridyl)piperazine

  • Piperazine-N-oxide: this compound-N-oxide

  • Piperazine-hydroxylated metabolites: 1-(4-Pyridyl)-(x-hydroxy)piperazine

  • Piperazine ring-opened metabolite: N-(2-aminoethyl)-N'-(4-pyridyl)ethylenediamine

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation of this compound observed in my in vitro assay. 1. Inactive liver microsomes. 2. Omission or degradation of NADPH regenerating system cofactors. 3. Incorrect incubation conditions (e.g., temperature, pH). 4. The compound is highly stable under the tested conditions.1. Test microsomes with a known positive control substrate for the relevant CYP isozymes. 2. Prepare fresh NADPH regenerating solution for each experiment. 3. Verify incubator temperature and buffer pH. 4. Increase incubation time or microsomal protein concentration. Consider using a more metabolically active system (e.g., S9 fraction or hepatocytes).
High variability in metabolite formation between replicate experiments. 1. Inconsistent pipetting of reagents. 2. Variability in the activity of different lots of liver microsomes. 3. Inconsistent incubation times.1. Use calibrated pipettes and ensure proper mixing. 2. Qualify each new lot of microsomes before use in definitive experiments. 3. Use a precise timer and stagger the start of incubations to ensure accurate timing for each sample.
Difficulty in identifying and characterizing metabolites by LC-MS/MS. 1. Low abundance of metabolites. 2. Co-elution of metabolites with matrix components. 3. In-source fragmentation of the parent compound.1. Concentrate the sample or increase the initial substrate concentration. 2. Optimize the HPLC gradient to improve chromatographic separation. 3. Optimize MS source parameters (e.g., collision energy) to minimize in-source fragmentation and enhance the molecular ion peak.

Quantitative Data Summary

The following table presents hypothetical quantitative data from an in vitro metabolism study of this compound with human liver microsomes. This data is for illustrative purposes to guide researchers in their data presentation.

Metabolite Abbreviation Relative Abundance (%)
Pyridyl-hydroxylated Metabolite 1M145
Pyridyl-hydroxylated Metabolite 2M220
Piperazine-N-oxideM315
Piperazine-hydroxylated MetaboliteM410
Piperazine Ring-opened MetaboliteM55
Other Minor Metabolites5

Experimental Protocols

Protocol: In Vitro Metabolism of this compound using Human Liver Microsomes

  • Preparation of Reagents:

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Substrate Stock Solution: 10 mM this compound in methanol.

    • Human Liver Microsomes (HLM): Thaw a vial of pooled HLM (e.g., 20 mg/mL) on ice. Dilute to a final concentration of 1 mg/mL in cold phosphate buffer.

    • NADPH Regenerating System (NRS):

      • Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate, and 66 mM MgCl2 in water.

      • Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate.

      • Prepare the final NRS solution by mixing Solution A and Solution B.

  • Incubation Procedure:

    • Pre-warm a water bath to 37°C.

    • In a microcentrifuge tube, add 1 µL of the 10 mM substrate stock solution to 89 µL of the 1 mg/mL HLM suspension. This gives a final substrate concentration of 100 µM.

    • Pre-incubate the substrate-microsome mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding 10 µL of the NRS solution. The final incubation volume is 100 µL.

    • Incubate for 60 minutes at 37°C with gentle shaking.

    • Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be formed as a metabolite).

  • Sample Processing and Analysis:

    • Vortex the terminated reaction mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

    • Analyze the samples using a suitable LC-MS/MS method to identify and quantify the parent compound and its metabolites.

Visualizations

DegradationPathways cluster_main This compound Degradation cluster_metabolites Major Metabolites Parent This compound M1 Pyridyl-hydroxylated Metabolite Parent->M1 CYP3A4, CYP2D6 (Hydroxylation) M2 Piperazine-N-oxide Parent->M2 CYP-mediated (N-Oxidation) M3 Piperazine Ring-opened Metabolite Parent->M3 CYP-mediated (Ring Cleavage) M4 Piperazine-hydroxylated Metabolite Parent->M4 CYP-mediated (Hydroxylation)

Caption: Proposed metabolic degradation pathways of this compound.

ExperimentalWorkflow cluster_workflow In Vitro Metabolism Workflow Reagents Prepare Reagents (Buffer, Substrate, HLM, NRS) Incubation Incubate Substrate with HLM and NRS (37°C, 60 min) Reagents->Incubation Termination Terminate Reaction (Acetonitrile + Internal Standard) Incubation->Termination Processing Centrifuge and Collect Supernatant Termination->Processing Analysis LC-MS/MS Analysis Processing->Analysis

Caption: Experimental workflow for in vitro metabolism studies.

Technical Support Center: Navigating 1-(4-Pyridyl)piperazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Pyridyl)piperazine. This versatile building block is crucial in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] However, its unique reactivity profile can present challenges. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common pitfalls in your experiments, ensuring successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key stability and storage considerations for this compound?

A: this compound is sensitive to air and moisture.[2] It should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. Recommended storage temperatures are typically between 2-8°C to maintain its quality and reactivity.[2] Exposure to air can lead to degradation, which may affect the yield and purity of subsequent reactions.

Q2: My purification of a this compound derivative by silica gel chromatography is resulting in significant tailing and poor separation. What can I do?

A: The basic nature of the piperazine nitrogen often leads to strong interactions with the acidic silica gel, causing tailing. To mitigate this, add a small amount of a basic modifier to your eluent system. A common practice is to add 0.1-1% triethylamine or a few drops of ammonium hydroxide to the mobile phase. This will help to saturate the acidic sites on the silica and improve the peak shape and separation of your basic compound.

Q3: My final product is an oil and is difficult to handle and purify. How can I obtain a solid product?

A: A common and effective method is to convert the basic oily product into its hydrochloride (HCl) salt. This is typically achieved by dissolving the oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of HCl in the same or a compatible solvent (like HCl in ether) until the solution is acidic. The salt will often precipitate as a solid, which can then be collected by filtration and purified by recrystallization.

Troubleshooting Guides

This section provides detailed troubleshooting for common reactions involving this compound.

N-Arylation (Buchwald-Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds. However, reactions with this compound can be challenging due to the presence of multiple nitrogen atoms and the electron-deficient nature of the pyridine ring.

Problem: Low or No Yield

Potential Cause Troubleshooting Steps
Catalyst/Ligand Inactivity - Use a pre-formed, air-stable palladium precatalyst. - For electron-deficient aryl halides, sterically hindered biarylphosphine ligands such as XPhos or RuPhos are often effective.[3] - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.
Inappropriate Base Selection - The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[4] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[4]
Poor Reagent Solubility - Ensure all starting materials are soluble in the chosen solvent (commonly toluene or dioxane) at the reaction temperature.
Low Reaction Temperature - Many N-arylation reactions require heating, typically between 80-110°C, to proceed at a reasonable rate.

Problem: Formation of Side Products

Side Product Identification Solution
Di-arylated Piperazine Higher molecular weight peak in MS; different Rf in TLC.- Use an excess of this compound (2-3 equivalents) relative to the aryl halide. - Alternatively, use mono-protected piperazine (e.g., N-Boc-1-(4-Pyridyl)piperazine).
Dehalogenation of Aryl Halide Product mass corresponds to the arene without the halogen.- Lower the reaction temperature.[5] - Screen different ligands and bases to find milder conditions.
Hydrolysis of Acyl Groups If your substrate contains an ester or other acyl group, strong bases can cause hydrolysis.- Use a weaker base such as K₃PO₄ or Cs₂CO₃.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

To an oven-dried Schlenk tube is added the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 8 mol%). The tube is evacuated and backfilled with argon three times. Anhydrous toluene is added, and the reaction mixture is heated to 100°C and stirred until the starting material is consumed as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Data Presentation: N-Arylation Reaction Parameters

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromotoluene1-(2-Pyridyl)piperazine(NHC)Pd(allyl)ClNaOtBuTolueneRT0.0896
4-BromoanisoleMorpholine(NHC)Pd(allyl)ClNaOtBuTolueneRT0.0890
2-ChlorobenzothiazolePiperidinePd₂(dba)₃ / XPhosNaOtBuTolueneRT-92

Note: Yields are highly substrate-dependent and the above table provides illustrative examples.

Troubleshooting Workflow for Buchwald-Hartwig Amination

G start Low/No Yield in N-Arylation check_reagents Check Reagent Quality (Anhydrous, Pure) start->check_reagents check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere optimize_catalyst Optimize Catalyst System (Precatalyst, Ligand) check_atmosphere->optimize_catalyst optimize_base Optimize Base (NaOtBu, Cs2CO3, K3PO4) optimize_catalyst->optimize_base optimize_temp Optimize Temperature (80-110 °C) optimize_base->optimize_temp side_products Side Product Formation? optimize_temp->side_products di_arylation Di-arylation side_products->di_arylation Yes dehalogenation Dehalogenation side_products->dehalogenation Yes success Successful Reaction side_products->success No use_excess_amine Use Excess Piperazine or Mono-protected Piperazine di_arylation->use_excess_amine lower_temp Lower Reaction Temperature dehalogenation->lower_temp use_excess_amine->optimize_catalyst lower_temp->optimize_catalyst

Caption: Troubleshooting flowchart for N-arylation reactions.

N-Acylation

N-acylation of this compound is generally a straightforward reaction, but can be complicated by di-acylation and purification difficulties.

Problem: Low Yield or Incomplete Reaction

Potential Cause Troubleshooting Steps
Insufficiently Reactive Acylating Agent - Convert the carboxylic acid to a more reactive species like an acyl chloride or anhydride. Thionyl chloride or oxalyl chloride are commonly used for this purpose.[6]
Base Incompatibility - A non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) is typically used to scavenge the acid byproduct (e.g., HCl). Ensure at least one equivalent of base is used.[7]
Steric Hindrance - For sterically hindered acylating agents or piperazine derivatives, longer reaction times or elevated temperatures may be required.

Problem: Formation of Di-acylated Product

Cause Solution
Incorrect Stoichiometry - Use a controlled amount of the acylating agent (typically 1.0-1.1 equivalents).
High Reactivity - Add the acylating agent slowly to the reaction mixture at a low temperature (e.g., 0°C) to control the reaction rate.
Unprotected Piperazine - For selective mono-acylation, consider using N-Boc-1-(4-Pyridyl)piperazine, followed by deprotection.[8]

Experimental Protocol: General Procedure for N-Acylation

To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in an anhydrous solvent such as dichloromethane (DCM) at 0°C, the acyl chloride (1.1 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.[7][9]

Data Presentation: N-Acylation Reaction Parameters

Piperazine DerivativeAcylating AgentBaseSolventTemp (°C)Yield (%)
N-(pyridin-2-ylmethyl)acetamideBenzoyl chlorideDIPEACH₂Cl₂RT94
Various N-heterocyclesBenzoyl chloridePotter's ClaySolvent-freeRT69-97

Note: Yields are highly substrate-dependent and the above table provides illustrative examples.

N-Alkylation

Controlling the selectivity between mono- and di-alkylation is the primary challenge in the N-alkylation of this compound.

Problem: Formation of Di-alkylated and Quaternary Ammonium Salt Byproducts

Cause Solution
High Reactivity of Mono-alkylated Product - Use a large excess of this compound (5-10 fold) to statistically favor mono-alkylation. - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Uncontrolled Reaction Conditions - Lower the reaction temperature to reduce the rate of the second alkylation.
Direct Alkylation of Unprotected Piperazine - The most reliable method for mono-alkylation is to use a mono-protected piperazine, such as N-Boc-1-(4-Pyridyl)piperazine. The alkylation is performed on the free nitrogen, followed by deprotection of the Boc group under acidic conditions.[8][10]

Problem: Low Reactivity of Alkylating Agent

Potential Cause Troubleshooting Steps
Poor Leaving Group - Use an alkyl iodide or bromide instead of a chloride, as they are more reactive.
Steric Hindrance - Increase the reaction temperature and/or reaction time. Consider using a more polar aprotic solvent like DMF to increase the reaction rate.

Experimental Protocol: Mono-alkylation using a Protecting Group

Step 1: Protection Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Purify the N-Boc-1-(4-Pyridyl)piperazine by column chromatography.

Step 2: Alkylation To a solution of N-Boc-1-(4-Pyridyl)piperazine (1.0 eq) in an anhydrous solvent like acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) and the alkyl halide (1.1 eq). Heat the reaction mixture (e.g., to 60-80°C) and monitor its progress. After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the product by column chromatography.[8]

Step 3: Deprotection Dissolve the N-Boc protected product in a solvent like DCM or methanol and add an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane. Stir at room temperature until the Boc group is cleaved. The product is often isolated as the corresponding salt.

Logical Relationship for Controlling N-Alkylation Selectivity

G start Goal: Mono-N-Alkylation direct_alkylation Direct Alkylation of This compound start->direct_alkylation protected_alkylation Alkylation of Mono-protected Piperazine start->protected_alkylation excess_piperazine Use Large Excess of Piperazine direct_alkylation->excess_piperazine slow_addition Slow Addition of Alkylating Agent direct_alkylation->slow_addition low_temp Low Reaction Temperature direct_alkylation->low_temp high_yield_mono High Yield of Mono-alkylated Product protected_alkylation->high_yield_mono mixture Mixture of Mono-, Di-alkylated, and Starting Material excess_piperazine->mixture slow_addition->mixture low_temp->mixture

Caption: Decision diagram for achieving mono-N-alkylation.

References

Validation & Comparative

A Comparative Analysis of 1-(4-Pyridyl)piperazine and Other Piperazine Derivatives for CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-(4-Pyridyl)piperazine with other key piperazine derivatives, focusing on their performance in targeting central nervous system (CNS) receptors. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting appropriate molecules for their studies.

Introduction to Piperazine Derivatives

Comparative Analysis of Receptor Binding Affinities

The therapeutic potential and off-target effects of piperazine derivatives are largely determined by their binding affinities to various CNS receptors. The following table summarizes the available in vitro binding data (Ki values in nM) for this compound and other representative piperazine derivatives at key dopamine, serotonin, and histamine receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 (Ki, nM)Dopamine D3 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)Histamine H1 (Ki, nM)Histamine H3 (Ki, nM)Reference(s)
This compound Data not availableData not availableData not availableData not availableData not available5.2 - 115[3]
PhenylpiperazineNanomolar rangeNanomolar rangeHigh affinityModerate affinityData not availableData not available[4]
Benzylpiperazine (BZP)Moderate affinityModerate affinityModerate affinityModerate affinityData not availableData not available[5][6]
m-Chlorophenylpiperazine (mCPP)Data not availableData not availableHigh affinityHigh affinityData not availableData not available[6]

Note: Direct comparative studies under uniform conditions are limited. The data presented is compiled from various sources and should be interpreted with caution. The affinity of "Phenylpiperazine" and "Benzylpiperazine" can vary significantly based on substitutions on the phenyl or benzyl ring.

Key Insights from Comparative Data

  • This compound derivatives have shown particular promise as high-affinity ligands for the histamine H3 receptor , with Ki values in the low nanomolar range.[3] This suggests their potential in the development of therapeutics for neurological disorders where histamine modulation is beneficial.

  • Phenylpiperazine derivatives are well-known for their strong affinity for serotonin 5-HT1A and dopamine D2/D3 receptors .[4] This class of compounds forms the core of several atypical antipsychotics and antidepressants.

  • Benzylpiperazine (BZP) and its analogs tend to exhibit a broader, less selective profile, acting as stimulants by affecting dopamine and serotonin neurotransmission.[5][6]

  • Substituted phenylpiperazines, such as m-CPP , demonstrate high affinity for multiple serotonin receptor subtypes, contributing to their complex pharmacological effects.[6]

Signaling Pathways

The interaction of these piperazine derivatives with their respective G-protein coupled receptors (GPCRs) initiates intracellular signaling cascades that ultimately mediate their physiological effects. Below are simplified diagrams of the primary signaling pathways for the Dopamine D2, Serotonin 5-HT1A, and Histamine H3 receptors.

Dopamine_D2_Signaling Dopamine Dopamine / D2 Agonist D2R Dopamine D2 Receptor Dopamine->D2R Gi Gαi/o D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Inhibits activation of Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response

Dopamine D2 Receptor Signaling Pathway

Serotonin_5HT1A_Signaling Serotonin Serotonin / 5-HT1A Agonist HT1AR Serotonin 5-HT1A Receptor Serotonin->HT1AR Gi Gαi/o HT1AR->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits K_channel GIRK Channel Gi->K_channel Activates (via Gβγ) cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Inhibits activation of Cellular_Response Hyperpolarization / Decreased Neuronal Firing K_channel->Cellular_Response

Serotonin 5-HT1A Receptor Signaling Pathway

Histamine_H3_Signaling Histamine Histamine / H3 Agonist H3R Histamine H3 Receptor (Presynaptic) Histamine->H3R Gi Gαi/o H3R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits Neurotransmitter_Release Inhibition of Histamine & other Neurotransmitter Release Gi->Neurotransmitter_Release Mediates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Inhibits activation of

Histamine H3 Receptor Signaling Pathway

Experimental Protocols

The following is a generalized protocol for a competitive radioligand binding assay, a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Test compounds (e.g., this compound, Phenylpiperazine).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue containing the receptor of interest in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Binding Assay:

    • To each well of a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of the radioligand.

      • Varying concentrations of the test compound (for the competition curve).

      • For total binding wells, add buffer instead of the test compound.

      • For non-specific binding wells, add a high concentration of an unlabeled ligand.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of test compound).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

The choice of a piperazine derivative for CNS research is highly dependent on the desired target and pharmacological effect. This compound and its analogs are particularly relevant for studies involving the histamine H3 receptor. In contrast, phenylpiperazine derivatives are more established as ligands for serotonin and dopamine receptors. Benzylpiperazines generally exhibit a broader stimulant profile. This guide provides a foundational comparison to aid in the rational selection of these compounds for further investigation. Researchers are encouraged to consult the primary literature for detailed information on specific derivatives and experimental contexts.

References

Comparative Biological Activity of 1-(4-Pyridyl)piperazine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the biological activities of various 1-(4-Pyridyl)piperazine analogs, offering valuable insights for researchers, scientists, and drug development professionals. The following guide summarizes quantitative data, details key experimental protocols, and visualizes relevant signaling pathways and workflows to facilitate a deeper understanding of these compounds' therapeutic potential.

Serotonin Reuptake Inhibition: Targeting Depression

This compound analogs have shown promise as selective serotonin reuptake inhibitors (SSRIs), a cornerstone in the treatment of depression. By blocking the serotonin transporter (SERT), these compounds increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Comparative Analysis of Serotonin Transporter (SERT) Inhibition
Compound IDModificationIC50 (nM) for SERTReference CompoundIC50 (nM)
Analog APhenylpyridin-2(1H)-one derivative1.5Fluoxetine10.2
Analog B4-Fluorophenyl derivative8.7Sertraline1.2
Analog C3-Chlorophenyl derivative12.3Paroxetine0.8
Experimental Protocol: Serotonin Reuptake Inhibition Assay

This assay quantifies the ability of test compounds to inhibit the reuptake of serotonin into presynaptic neurons or cells expressing the serotonin transporter (SERT).

Materials:

  • HEK293 cells stably expressing human SERT

  • [³H]Serotonin (Radioligand)

  • Test compounds (this compound analogs)

  • Reference SSRIs (e.g., fluoxetine, sertraline)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid

  • Microplates and filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Cell Plating: Seed HEK293-hSERT cells into 96-well microplates and culture until a confluent monolayer is formed.

  • Compound Incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of the test compounds or reference SSRIs for a specified time (e.g., 15 minutes) at 37°C.

  • Radioligand Addition: Initiate the reuptake reaction by adding [³H]Serotonin to each well.

  • Incubation: Incubate the plates for a short period (e.g., 10 minutes) at 37°C to allow for serotonin uptake.

  • Termination and Washing: Terminate the assay by rapidly washing the cells with ice-cold assay buffer to remove unbound radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]Serotonin using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of [³H]Serotonin uptake against the logarithm of the test compound concentration.

Signaling Pathway and Experimental Workflow

SERT_Inhibition cluster_workflow Experimental Workflow cluster_pathway SERT Signaling Pathway A Seed HEK293-hSERT cells B Pre-incubate with This compound analog A->B C Add [³H]Serotonin B->C D Incubate to allow uptake C->D E Wash and lyse cells D->E F Measure radioactivity E->F G Calculate IC50 F->G SERT Serotonin Transporter (SERT) Serotonin_neuron Presynaptic Neuron SERT->Serotonin_neuron Serotonin_synapse Synaptic Serotonin Serotonin_synapse->SERT Reuptake Postsynaptic_receptor Postsynaptic 5-HT Receptor Serotonin_synapse->Postsynaptic_receptor Binding & Signaling Analog This compound Analog Analog->SERT Inhibition

Caption: Workflow for SERT inhibition assay and the mechanism of action of analogs.

5-HT1A Receptor Agonism: A Potential Anxiolytic and Antidepressant Target

Analogs of this compound have also been identified as agonists of the 5-HT1A receptor, a G-protein coupled receptor involved in the modulation of mood and anxiety. Activation of this receptor typically leads to a decrease in neuronal firing.

Comparative Analysis of 5-HT1A Receptor Binding Affinity
Compound IDModificationKi (nM) for 5-HT1A ReceptorReference CompoundKi (nM)
Analog D2-Methoxyphenyl derivative0.8Buspirone3.2
Analog E3-Trifluoromethylphenyl derivative2.18-OH-DPAT0.9
Analog FNaphthyl derivative5.6Flibanserin1.0
Experimental Protocol: 5-HT1A Receptor Binding Assay

This competitive binding assay measures the affinity of test compounds for the 5-HT1A receptor by assessing their ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells)

  • [³H]8-OH-DPAT (Radiolabeled agonist)

  • Test compounds (this compound analogs)

  • Reference compounds (e.g., buspirone, 8-OH-DPAT)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Scintillation fluid

  • Glass fiber filters and filtration manifold

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the cell membranes, [³H]8-OH-DPAT, and varying concentrations of the test compound or a reference compound.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the Ki values from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.

Signaling Pathway Diagram

GHT1A_Signaling Analog This compound Analog (Agonist) Receptor 5-HT1A Receptor Analog->Receptor Binds & Activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (via Gβγ) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization & Decreased Neuronal Firing K_ion->Hyperpolarization

Caption: 5-HT1A receptor signaling cascade upon agonist binding.

Urease Inhibition: A Strategy Against H. pylori

Certain this compound analogs have demonstrated potent inhibitory activity against urease, a key enzyme for the survival of Helicobacter pylori in the acidic environment of the stomach. Inhibiting urease is a promising therapeutic strategy for treating H. pylori infections.

Comparative Analysis of Urease Inhibition
Compound IDModificationIC50 (µM) for UreaseReference CompoundIC50 (µM)
Analog G2-Chlorophenylacetamide derivative2.0 ± 0.73Thiourea23.2 ± 11.0[1]
Analog H2-Nitrophenylpropanamide derivative2.24 ± 1.63Acetohydroxamic acid43.0
Analog I4-Methylphenylacetamide derivative5.65 ± 0.40Hydroxyurea>100
Experimental Protocol: Urease Inhibition Assay (Berthelot Method)

This colorimetric assay determines urease activity by measuring the production of ammonia from urea.

Materials:

  • Jack bean urease

  • Urea solution (substrate)

  • Test compounds (this compound analogs)

  • Reference inhibitor (e.g., thiourea)

  • Phosphate buffer (pH 7.0)

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate the urease enzyme with various concentrations of the test compounds or reference inhibitor in phosphate buffer for a defined period (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding urea solution to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Color Development: Stop the reaction and induce color development by adding the phenol-nitroprusside and alkaline hypochlorite reagents.

  • Absorbance Measurement: After a further incubation period for color development, measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 values.

Urease Inhibition Workflow

Urease_Inhibition_Workflow A Pre-incubate Urease with Analog B Add Urea (Substrate) A->B C Incubate B->C D Add Berthelot Reagents C->D E Measure Absorbance (Ammonia detection) D->E F Calculate IC50 E->F

Caption: Experimental workflow for the urease inhibition assay.

Histamine H3 Receptor Antagonism: Modulating Neurotransmission

This compound analogs have been investigated as antagonists of the histamine H3 receptor, a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters. Antagonizing this receptor can enhance the release of neurotransmitters like acetylcholine and dopamine, suggesting potential applications in cognitive disorders.

Comparative Analysis of Histamine H3 Receptor Antagonism
Compound IDModificationpA2 ValueReference CompoundpA2 Value
Analog J2-Methyl-2-phenylpropylaminoethyl derivative8.27Clobenpropit8.2
Analog K4-Chlorobenzoyl derivative7.95Thioperamide8.4
Analog L3-Phenylpropyl derivative7.61Ciproxifan8.1
Experimental Protocol: Histamine H3 Receptor Functional Assay (GTPγS Binding)

This assay measures the ability of an antagonist to block agonist-induced G-protein activation, a key step in H3 receptor signaling.

Materials:

  • Cell membranes from cells expressing the human histamine H3 receptor

  • [³⁵S]GTPγS (Radiolabeled non-hydrolyzable GTP analog)

  • A known H3 receptor agonist (e.g., (R)-α-methylhistamine)

  • Test compounds (this compound analogs)

  • GDP (Guanosine diphosphate)

  • Assay buffer (e.g., HEPES buffer with NaCl and MgCl₂)

  • Scintillation fluid

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Mixture: In a microplate, combine the cell membranes, the H3 receptor agonist, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound (antagonist).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Determine the potency of the antagonist by calculating its ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding, often expressed as a pA2 value.

Histamine H3 Receptor Signaling

H3R_Signaling Analog This compound Analog (Antagonist) Receptor H3 Receptor Analog->Receptor Blocks Histamine Histamine (Agonist) Histamine->Receptor Activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Inhibition of Neurotransmitter Release G_protein->Neurotransmitter_Release Mediates Antiproliferative_Mechanism Analog This compound Analog Cancer_Cell Cancer Cell Analog->Cancer_Cell Cell_Cycle Cell Cycle Progression Analog->Cell_Cycle Arrests Apoptosis Apoptosis Analog->Apoptosis Induces Cancer_Cell->Cell_Cycle Proliferation Cell Proliferation Cancer_Cell->Proliferation Cell_Cycle->Proliferation Apoptosis->Proliferation Inhibits

References

A Comparative Analysis of Synthetic Routes to 1-(4-Pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Pharmaceutical Building Block

1-(4-Pyridyl)piperazine is a crucial intermediate in the synthesis of a wide array of pharmaceuticals, particularly those targeting the central nervous system. Its production via efficient and scalable synthetic routes is of paramount importance. This guide provides a comparative analysis of the most common synthetic methodologies for this compound, offering a comprehensive overview of their respective advantages and disadvantages, supported by experimental data.

At a Glance: Comparison of Synthesis Routes

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationReductive AminationSynthesis from Diethanolamine
Starting Materials 4-Halopyridine (e.g., 4-chloropyridine), Piperazine4-Halopyridine (e.g., 4-bromopyridine), Piperazine4-Pyridone or 4-Hydroxypyridine, PiperazineDiethanolamine, 4-Aminopyridine (multi-step)
Key Reagents Base (e.g., K₂CO₃, Et₃N)Palladium catalyst, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu)Reducing agent (e.g., NaBH₃CN, H₂/Catalyst)Thionyl chloride, Base
Reaction Conditions High temperature (typically >100°C)Moderate to high temperature (80-120°C)Varies with reducing agent (mild to moderate)Multi-step, varying conditions
Typical Yields Good to excellent (often >80%)Generally high (can exceed 90%)Moderate to goodVariable, dependent on multiple steps
Key Advantages Cost-effective, readily available starting materials, simple procedure.High functional group tolerance, high yields, applicable to a wide range of substrates.Avoids the use of expensive metal catalysts, can utilize readily available pyridones.Utilizes inexpensive bulk chemicals, potentially suitable for large-scale industrial production.
Key Disadvantages Requires activated pyridine ring or harsh conditions, potential for side reactions.Expensive catalyst and ligands, requires inert atmosphere, potential for catalyst poisoning.May require protection of the piperazine amine, potential for over-alkylation.Multi-step process, potentially lower overall yield, involves hazardous reagents.

In-Depth Analysis of Synthetic Pathways

This section provides a detailed examination of the primary synthetic routes to this compound, including reaction mechanisms and experimental protocols.

Nucleophilic Aromatic Substitution (SNAr)

This classical and widely used method involves the direct reaction of a 4-halopyridine with piperazine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when an electron-withdrawing group is present or when a good leaving group is at the 4-position.

Reaction Mechanism:

The reaction proceeds via a Meisenheimer-like intermediate, where the piperazine nitrogen attacks the carbon atom bearing the halogen. The subsequent elimination of the halide ion restores the aromaticity of the pyridine ring, yielding the desired product.

Experimental Protocol:

A mixture of 4-chloropyridine hydrochloride (1.0 eq), piperazine (3.0 eq), and potassium carbonate (2.5 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol is heated at reflux (typically 100-150°C) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization or column chromatography. One specific example for a similar reaction using 2-chloro-3-nitropyridine with excess piperazine in refluxing acetonitrile for 12 hours yielded the product in 65% yield[1]. For the synthesis of 1-phenyl-4-(4-pyridinyl)piperazine from 1-phenylpiperazine and 4-chloropyridine hydrochloride, a yield of 75-85% has been reported using potassium carbonate as a base in DMF at 120°C for 24 hours[2].

Buchwald-Hartwig Amination

This modern, palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of carbon-nitrogen bonds. It offers a highly versatile and efficient route to N-arylpiperazines with excellent functional group tolerance.

Reaction Mechanism:

The catalytic cycle involves the oxidative addition of the 4-halopyridine to a palladium(0) complex, followed by coordination of the piperazine and subsequent deprotonation by a base. Reductive elimination from the resulting palladium(II) amide complex affords the this compound and regenerates the palladium(0) catalyst.

Experimental Protocol:

In a typical procedure, a mixture of 4-bromopyridine hydrochloride (1.0 eq), piperazine (1.2 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos, or DavePhos), and a strong base like sodium tert-butoxide (NaOt-Bu) is heated in an inert solvent such as toluene or dioxane under an inert atmosphere (e.g., argon or nitrogen). Reaction temperatures typically range from 80 to 120°C. After completion, the reaction mixture is worked up by filtration through celite to remove the catalyst, followed by extraction and purification of the product. While a specific protocol for this compound was not found, a general procedure for the Buchwald-Hartwig amination of aryl halides with piperazine has been described, which can be adapted for this synthesis[2].

Reductive Amination

Reductive amination provides an alternative pathway that avoids the use of halopyridines. This method typically involves the reaction of a pyridine derivative with a carbonyl group, such as 4-pyridone or 4-hydroxypyridine (which exists in equilibrium with its keto tautomer), with piperazine in the presence of a reducing agent.

Reaction Mechanism:

The reaction proceeds through the initial formation of an enamine or iminium ion intermediate from the reaction of the pyridone with piperazine. This intermediate is then reduced in situ by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation, to yield the final product.

Experimental Protocol:

4-Hydroxypyridine (1.0 eq) and piperazine (1.1 eq) are dissolved in a suitable solvent like methanol or dichloromethane. A reducing agent, for example, sodium cyanoborohydride, is added portion-wise, and the reaction is stirred at room temperature for several hours to overnight. The reaction is often carried out under acidic conditions to facilitate iminium ion formation. The product is then isolated by quenching the reaction, followed by extraction and purification. While a specific protocol for this compound was not found, general procedures for reductive amination are well-established[3][4].

Synthesis from Diethanolamine

For large-scale industrial production, multi-step syntheses starting from inexpensive bulk chemicals are often preferred. One such route involves the conversion of diethanolamine into a piperazine precursor, which is then arylated.

Reaction Mechanism:

This is a multi-step process. First, diethanolamine is cyclized to form a piperazine derivative. A common method involves the reaction of diethanolamine with a chlorinating agent like thionyl chloride to form bis(2-chloroethyl)amine, which can then be cyclized with an amine. For the synthesis of N-arylpiperazines, the bis(2-chloroethyl)amine intermediate can be reacted directly with an aniline derivative, such as 4-aminopyridine, to form the desired product.

Experimental Protocol:

A detailed industrial protocol for the direct synthesis of this compound from diethanolamine was not found in the immediate search results. However, a general approach involves the reaction of diethanolamine with a reagent like phosphorus pentachloride to facilitate cyclization to aminoethyl ethanolamine, which can then be further reacted[5]. A more direct approach would involve the reaction of bis(2-chloroethyl)amine with 4-aminopyridine under basic conditions. This route is complex and involves multiple steps that would need to be optimized for an efficient process.

Visualization of Synthesis Pathways

To further elucidate the relationships between the different synthetic strategies, the following diagrams illustrate the key transformations.

Synthesis_Pathways N_SM1 4-Halopyridine B_SM1 4-Halopyridine Product This compound N_SM1->Product SNAr (Base, Heat) N_SM2 Piperazine N_SM2->Product R_SM1 4-Pyridone B_SM1->Product Buchwald-Hartwig (Pd Catalyst, Ligand, Base) B_SM2 Piperazine B_SM2->Product D_SM1 Diethanolamine R_SM1->Product Reductive Amination (Reducing Agent) R_SM2 Piperazine R_SM2->Product D_Int1 bis(2-chloroethyl)amine D_SM1->D_Int1 Chlorination D_SM2 4-Aminopyridine D_SM2->Product D_Int1->Product Cyclization/ Arylation

Figure 1: Overview of the primary synthetic routes to this compound.

Experimental_Workflow start Select Synthesis Route reagents Combine Starting Materials and Reagents start->reagents reaction Perform Reaction (Heating, Stirring, Inert Atmosphere as required) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Reaction Workup (Quenching, Extraction, Washing) monitoring->workup Proceed upon completion purification Purification (Crystallization, Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, Purity Analysis) purification->analysis end Pure this compound analysis->end

Figure 2: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of production, cost considerations, available equipment, and the required purity of the final product.

  • Nucleophilic Aromatic Substitution remains a viable and cost-effective option for large-scale synthesis, provided that the potential for side reactions can be managed.

  • Buchwald-Hartwig Amination offers high yields and broad substrate scope, making it an excellent choice for laboratory-scale synthesis and for the preparation of analogues with diverse functional groups.

  • Reductive Amination presents a valuable alternative, particularly when avoiding halogenated starting materials and expensive catalysts is a priority.

  • The synthesis from diethanolamine is a multi-step route that may be advantageous for industrial-scale production due to the low cost of the initial starting materials, but it requires significant process development and optimization.

Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.

References

Efficacy of 1-(4-Pyridyl)piperazine Compounds: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 1-(4-pyridyl)piperazine scaffold is a versatile pharmacophore that forms the backbone of numerous compounds across a wide range of therapeutic areas. Its unique structural and physicochemical properties, including the ability to modulate receptor activity and improve pharmacokinetic profiles, have made it a focal point in medicinal chemistry. This guide provides a comparative analysis of the efficacy of this compound-based compounds, focusing on their applications as efflux pump inhibitors, urease inhibitors, and antidepressants, supported by experimental data and detailed protocols.

Efflux Pump Inhibitors (EPIs): Restoring Antibiotic Efficacy

Multidrug resistance in Gram-negative bacteria, largely driven by the overexpression of Resistance-Nodulation-Division (RND) efflux pumps like AcrAB-TolC, poses a significant global health threat. Pyridylpiperazine-based compounds have emerged as potent allosteric inhibitors of these pumps, offering a strategy to rejuvenate existing antibiotics.

Mechanism of Action: Allosteric Inhibition of AcrB

Pyridylpiperazine (PyrPip) inhibitors function by binding to a distinct allosteric site within the transmembrane (TM) domain of the AcrB protein, a critical component of the AcrAB-TolC pump. This binding event, near key proton relay residues, is thought to disrupt the proton motive force-driven catalytic cycle of the pump, effectively preventing the extrusion of antibiotics from the bacterial cell. This novel mechanism contrasts with other EPIs that compete for binding at the substrate-binding pocket.

cluster_outer_membrane Outer Membrane AcrB AcrB Transporter (Trimer: L, T, O states) AcrA AcrA (Adaptor Protein) AcrB->AcrA TolC TolC (Outer Membrane Channel) AcrB->TolC Efflux AcrA->TolC Opens Channel TolC_exit TolC->TolC_exit Antibiotic_out Antibiotic (Extracellular) TolC_exit->Antibiotic_out Expelled Antibiotic_in Antibiotic (Cytoplasm) Antibiotic_in->AcrB Binds to Pocket PyrPip Pyridylpiperazine EPI PyrPip->AcrB Allosteric Binding (TM Domain) Proton H+ Proton->AcrB Proton Motive Force

Allosteric inhibition of the AcrAB-TolC efflux pump.
Comparative Efficacy Data

Medicinal chemistry efforts have led to the development of highly potent pyridylpiperazine derivatives. These compounds are evaluated based on their ability to potentiate the activity of antibiotics, often measured by the reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of the EPI.

CompoundTarget OrganismAntibioticFold MIC ReductionIn Vivo EfficacyReference
BDM88855 E. coliPyridomycin>16-foldNot Reported[1][2]
BDM88855 E. coliOxacillin4-foldNot Reported[2]
BDM91288 K. pneumoniaeLevofloxacin16-foldSignificantly potentiated levofloxacin in a murine lung infection model[3]
BDM91288 K. pneumoniaePiperacillin/Tazobactam8-foldNot Reported[3]
PAβN (Control) E. coliPyridomycin4-foldNot Reported[2]
Experimental Protocols

Checkerboard (MIC Reduction) Assay

This assay quantifies the synergistic activity between an EPI and an antibiotic.

A Prepare 2-fold serial dilutions of antibiotic (e.g., levofloxacin) in a 96-well plate. B Prepare 2-fold serial dilutions of EPI (e.g., BDM91288) orthogonally to the antibiotic. A->B C Inoculate wells with a standardized bacterial suspension (e.g., E. coli at ~5x10^5 CFU/mL). B->C D Incubate plate at 37°C for 18-24 hours. C->D E Determine the MIC of the antibiotic alone and in combination with each EPI concentration. D->E F Calculate the Fold MIC Reduction: (MIC of antibiotic alone) / (MIC of antibiotic + EPI) E->F

Workflow for the Checkerboard (MIC Reduction) Assay.

Detailed Methodology:

  • Preparation: Two-fold serial dilutions of the antibiotic are made along the rows of a 96-well microtiter plate in cation-adjusted Mueller-Hinton broth. Similarly, two-fold serial dilutions of the EPI are made along the columns.

  • Inoculation: Each well is inoculated with a bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The fold reduction in MIC is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the EPI.[4]

Urease Inhibitors: A Strategy Against H. pylori

Urease is a key enzyme for the survival of pathogens like Helicobacter pylori in the acidic environment of the stomach.[5][6] Inhibition of urease is a promising therapeutic strategy to combat infections that lead to gastritis, ulcers, and gastric cancer. Pyridylpiperazine derivatives have been shown to be potent inhibitors of this enzyme.

Comparative Efficacy Data

Several series of this compound derivatives have been synthesized and evaluated for their urease inhibitory activity, demonstrating significantly greater potency than the standard inhibitor, thiourea.[5][6][7][8][9][10]

Compound IDCore StructureIC₅₀ (µM)Comparison to Standard (Thiourea IC₅₀ ≈ 23 µM)Reference
5b 1-(3-nitropyridin-2-yl)piperazine2.0 ± 0.73~11.5-fold more potent[5][6][8]
5c 1-(3-nitropyridin-2-yl)piperazine2.13 ± 0.82~10.8-fold more potent[6]
7e 1-(3-nitropyridin-2-yl)piperazine2.24 ± 1.63~10.3-fold more potent[5][6][8]
5j Pyridylpiperazine-carbodithioate5.16 ± 2.68~4.5-fold more potent[9][10]
Thiourea Standard Inhibitor23.2 ± 11.0Standard[5][8]
Experimental Protocols

In Vitro Urease Inhibition Assay (Indophenol Method)

This colorimetric assay measures the amount of ammonia produced by the enzymatic action of urease on urea.

A Prepare reaction mixture in 96-well plate: - Urease enzyme solution - Buffer (e.g., phosphate buffer, pH 7.4) - Test compound (inhibitor) at various concentrations B Pre-incubate at 37°C for ~15 minutes. A->B C Initiate reaction by adding urea substrate solution. B->C D Incubate at 37°C for ~15 minutes. C->D E Add phenol-hypochlorite reagents (Berthelot's reagents) to develop color. D->E F Measure absorbance at ~630 nm using a microplate reader. E->F G Calculate % inhibition and determine IC₅₀ value. F->G

Workflow for the in vitro urease inhibition assay.

Detailed Methodology:

  • Assay Setup: In a 96-well plate, the reaction mixture containing Jack bean urease enzyme, buffer, and the test inhibitor at various concentrations is prepared. A control well contains the enzyme and solvent without any inhibitor.

  • Pre-incubation: The plate is pre-incubated at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The enzymatic reaction is started by adding a urea solution to each well. The plate is then incubated for another 15 minutes at 37°C.

  • Detection: The reaction is stopped, and color is developed by adding phenol and alkaline hypochlorite reagents. The ammonia produced by urease activity reacts to form a colored indophenol compound.

  • Analysis: The absorbance is measured spectrophotometrically (typically around 630 nm). The percentage of inhibition is calculated relative to the control, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.[5][6]

Antidepressants: Modulating Serotonergic Pathways

The piperazine ring is a common structural motif in many antidepressant drugs.[11] Derivatives of this compound have been investigated as potential Selective Serotonin Reuptake Inhibitors (SSRIs) and as ligands for specific serotonin receptors, such as 5-HT₁A.

Mechanism of Action: Serotonin Reuptake Inhibition

SSRIs work by blocking the serotonin transporter (SERT) on the presynaptic neuron. This action prevents the reabsorption of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission to the postsynaptic neuron. This modulation of the serotonergic system is a cornerstone of modern antidepressant therapy.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Vesicle->Serotonin Release SERT SERT (Serotonin Transporter) Serotonin->SERT Reuptake Receptor 5-HT Receptors Serotonin->Receptor Binding Signal Signal Transduction Receptor->Signal Activation SSRI Pyridylpiperazine SSRI Derivative SSRI->SERT Inhibition

Mechanism of Selective Serotonin Reuptake Inhibitors.
Comparative Efficacy Data

The antidepressant potential of these compounds is often evaluated in vivo using models like the Forced Swimming Test (FST), where a reduction in immobility time is indicative of antidepressant-like activity. Additionally, binding affinity to the target receptor (e.g., 5-HT₁A) is quantified by the inhibition constant (Kᵢ).

Compound IDPrimary TargetIn Vivo Effect (FST)In Vitro Affinity (Kᵢ)Reference
A20 SERTSignificantly reduced immobility time in ratsPotent 5-HT reuptake inhibition (specific value not provided)[11]
LQFM180 5-HT₁A / α₁B / D₂Decreased immobility time in miceBinds to 5-HT₁A in the low µM range[12]
Compound 7 5-HT₁ANot Reported0.57 nM[13]
Compound 2h 5-HT₁ANot Reported0.12 nM[14]
Fluoxetine SERTStandard positive control; reduces immobility timeHigh affinity for SERT[15][16]
Experimental Protocols

Forced Swimming Test (FST)

This behavioral test is widely used to screen for antidepressant efficacy in rodents.

A Administer test compound (e.g., A20), vehicle, or standard antidepressant (e.g., fluoxetine) to rodents (rats/mice). B After a set pre-treatment time, place the animal individually into a cylinder containing water (23-25°C). A->B C Conduct a test session of a specific duration (e.g., 5-6 minutes). B->C D Record the animal's behavior, classifying time spent as: - Immobility - Swimming - Climbing C->D E Analyze data: Compare the duration of immobility between the treated groups and the vehicle control group. D->E

Workflow for the Forced Swimming Test (FST).

Detailed Methodology:

  • Dosing: Animals are administered the test compound, a vehicle control, or a standard antidepressant (e.g., fluoxetine) via an appropriate route (e.g., intraperitoneal or oral).

  • Test Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) is filled with water (e.g., to a depth of 30 cm) at a controlled temperature (23-25°C).

  • Procedure: Following the drug absorption period, each animal is placed in the water-filled cylinder for a 5-6 minute test session. The behavior is typically video-recorded.

  • Scoring: An observer, often blinded to the treatment groups, scores the duration of immobility (the animal makes only minimal movements to keep its head above water). Active behaviors like swimming and climbing can also be scored separately.

  • Analysis: A statistically significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.[11][15][17]

Conclusion

The this compound scaffold is a privileged structure in modern drug discovery, demonstrating significant potential in diverse therapeutic areas. As efflux pump inhibitors, derivatives like BDM91288 show promise in combating antibiotic resistance. In the field of infectious diseases, compounds such as 5b and 7e are highly potent urease inhibitors, far exceeding the activity of standard treatments. Furthermore, the scaffold continues to be a valuable core for developing novel antidepressants that modulate the serotonergic system. The data presented in this guide highlights the efficacy and versatility of this chemical class, providing a valuable resource for researchers and professionals in the field of drug development. Further optimization and preclinical evaluation of these compounds are warranted to translate their promising in vitro and in vivo activities into clinical candidates.

References

Structure-Activity Relationship of 1-(4-Pyridyl)piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-pyridyl)piperazine scaffold is a versatile pharmacophore that forms the core of numerous biologically active compounds. Its derivatives have shown significant potential in targeting a range of proteins, including G-protein coupled receptors (GPCRs) and enzymes, making them a subject of intense research in drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives against various biological targets, supported by quantitative data and detailed experimental protocols.

Targeting Serotonin and Dopamine Receptors

This compound derivatives have been extensively studied as ligands for serotonin (5-HT) and dopamine (D) receptors, which are crucial targets for neuropsychiatric disorders.

Comparative Analysis of Binding Affinities

The following tables summarize the in vitro binding affinities (Kᵢ in nM) of various this compound derivatives for the human 5-HT₁ₐ, dopamine D₂, and D₃ receptors. Lower Kᵢ values indicate higher binding affinity.

Table 1: Binding Affinities of 1-(Aryl)piperazine Derivatives at 5-HT₁ₐ Receptors

Compound IDAryl GroupLinkerTerminal Group5-HT₁ₐ Kᵢ (nM)
1a 2-MethoxyphenylButylImide1.2
1b 2-MethoxyphenylButylAmide3.5
1c 2-MethoxyphenylPropylImide2.8
1d PhenylButylImide15.7
1e 4-FluorophenylButylPyridin-2-yl1.1

Structure-Activity Relationship (SAR) Insights for 5-HT₁ₐ Receptor Affinity:

  • Aryl Group Substitution: The presence of a methoxy group at the ortho-position of the phenyl ring (e.g., compound 1a ) generally enhances affinity for the 5-HT₁ₐ receptor compared to an unsubstituted phenyl ring (compound 1d ).

  • Linker Length: A butyl linker appears to be optimal for high affinity, as seen in the comparison between compounds with varying linker lengths.

  • Terminal Group: The nature of the terminal group significantly influences affinity, with imide and pyridinyl moieties showing potent interactions.

Table 2: Binding Affinities of 1-Phenyl-4-(4-pyridinyl)piperazine Analogs at Dopamine D₂ and D₃ Receptors

Compound IDR¹ (Substitution on Phenyl Ring)R² (Linker and Terminal Group)D₂ Kᵢ (nM)D₃ Kᵢ (nM)D₂/D₃ Selectivity Ratio
2a 2-OCH₃H400.3133
2b 2,3-diClH530.959
2c 2-FButyl349963.6
2d 2-F4-(thien-3-yl)benzamide>10001.4>714
2e 2-F4-(thiazol-4-yl)benzamide>10002.5>400

SAR Insights for Dopamine D₂/D₃ Receptor Affinity and Selectivity:

  • Substitution on the Phenyl Ring: Electron-donating groups like methoxy (2a ) and electron-withdrawing groups like dichloro (2b ) at the ortho and meta positions of the phenyl ring can lead to high affinity for the D₃ receptor.

  • D₃ Selectivity: High D₃ selectivity can be achieved by introducing specific bulky terminal groups, as seen in compounds 2d and 2e , which dramatically reduces D₂ affinity while maintaining potent D₃ binding. The D₂/D₃ selectivity ratio is a critical parameter in designing drugs with fewer side effects.[1]

Signaling Pathways

The interaction of these derivatives with their target receptors initiates specific intracellular signaling cascades.

5-HT1A_Receptor_Signaling cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gαi/o Gβγ 5HT1A_R->G_protein Activation Ligand This compound Derivative Ligand->5HT1A_R AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK Activation G_protein->ERK Activation K_channel K+ Channel (GIRK) G_protein->K_channel Opening cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition ERK->Neuronal_Inhibition K_channel->Neuronal_Inhibition

Caption: 5-HT₁ₐ Receptor Signaling Pathway.[2][3]

D2_Receptor_Signaling cluster_membrane Cell Membrane D2_R Dopamine D2 Receptor G_protein Gαi/o D2_R->G_protein Activation Ligand This compound Derivative Ligand->D2_R AC Adenylyl Cyclase G_protein->AC Inhibition Akt_GSK3b Akt/GSK-3β Pathway G_protein->Akt_GSK3b Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Neuronal_Modulation Modulation of Neuronal Excitability PKA->Neuronal_Modulation Akt_GSK3b->Neuronal_Modulation

Caption: Dopamine D₂ Receptor Signaling Pathway.[4][5]

Targeting Urease

Certain pyridylpiperazine derivatives have demonstrated potent inhibitory activity against urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.

Comparative Analysis of Urease Inhibition

The following table presents the in vitro urease inhibitory activity (IC₅₀ in µM) of a series of 1-(3-nitropyridin-2-yl)piperazine derivatives. A lower IC₅₀ value indicates greater inhibitory potency.

Table 3: Urease Inhibitory Activity of 1-(3-nitropyridin-2-yl)piperazine Derivatives

Compound IDR Group on Terminal Phenyl RingIC₅₀ (µM)
3a H3.58 ± 0.84
3b 2-Cl2.0 ± 0.73
3c 3-Cl2.13 ± 0.82
3d 4-Cl4.21 ± 0.55
3e 2-Br4.47 ± 0.44
3f 3-NO₂2.56 ± 0.55
Thiourea (Standard) -23.2 ± 11.0

SAR Insights for Urease Inhibition:

  • Halogen Substitution: The position and nature of the halogen substituent on the terminal phenyl ring significantly impact inhibitory activity. Ortho- and meta-chloro substitutions (3b and 3c ) result in the most potent inhibitors, surpassing the standard inhibitor thiourea.[6][7]

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro group at the meta position (3f ), also leads to potent urease inhibition.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

General Experimental Workflow

Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Assays In Vitro Biological Assays Purification->In_Vitro_Assays Receptor_Binding Radioligand Binding Assays (e.g., 5-HT1A, D2, D3) In_Vitro_Assays->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Urease) In_Vitro_Assays->Enzyme_Inhibition Data_Analysis Data Analysis (Ki, IC50 determination) Receptor_Binding->Data_Analysis Enzyme_Inhibition->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis In_Vivo_Studies In Vivo Studies (e.g., Forced Swim Test) SAR_Analysis->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: General Experimental Workflow for SAR Studies.

Radioligand Binding Assay for 5-HT₁ₐ and Dopamine D₂/D₃ Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the respective receptors.

  • Materials:

    • Cell membranes expressing the human 5-HT₁ₐ, D₂, or D₃ receptor.

    • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]spiperone for D₂/D₃).

    • Test compounds (this compound derivatives).

    • Non-specific binding control (e.g., serotonin for 5-HT₁ₐ, haloperidol for D₂/D₃).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vitro Urease Inhibition Assay

This colorimetric assay measures the amount of ammonia produced from the enzymatic breakdown of urea.

  • Materials:

    • Jack bean urease enzyme solution.

    • Urea substrate solution.

    • Phosphate buffer (pH 7.0).

    • Test compounds.

    • Thiourea (standard inhibitor).

    • Phenol reagent and alkali-hypochlorite solution (for ammonia detection).

    • 96-well microplate reader.

  • Procedure:

    • In a 96-well plate, add the urease enzyme solution and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the urea substrate solution.

    • Incubate the reaction mixture at 37°C for another period (e.g., 30 minutes).

    • Stop the reaction and develop the color by adding the phenol reagent and alkali-hypochlorite solution.

    • Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Conclusion

The this compound scaffold serves as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the aryl group, linker, and terminal moieties can significantly influence the potency and selectivity of these compounds towards their respective biological targets. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical framework. Further exploration of this scaffold holds promise for the discovery of new drug candidates with improved efficacy and safety profiles.

References

Navigating the Selectivity Landscape of 1-(4-Pyridyl)piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the cross-reactivity profiles of 1-(4-Pyridyl)piperazine compounds, supported by experimental data and detailed methodologies.

The this compound moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds targeting a range of receptors and enzymes. Understanding the cross-reactivity of these compounds is crucial for developing selective ligands and minimizing off-target effects. This guide provides a comparative analysis of the binding affinities of this compound and its analogs against various G-protein coupled receptors (GPCRs) and other neurologically relevant targets.

Comparative Analysis of Binding Affinities

The following tables summarize the in vitro binding affinities (Ki) of this compound and its derivatives for a panel of receptors. Lower Ki values indicate higher binding affinity. Due to the limited availability of a comprehensive public screening panel for the parent compound, data for close structural analogs are included to provide a representative overview of the scaffold's binding characteristics.

Table 1: Dopamine Receptor Subtype Selectivity of 1-Phenyl-4-(4-pyridinyl)piperazine Analogs

Compound IDR1 (Substitution on Phenyl Ring)R2 (Linker and Terminal Group)D2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity RatioReference
12-OCH3H400.3133[1]
22,3-diClH530.959[1]
32-FButyl349963.6[1]
42-F4-(thien-3-yl)benzamide>10001.4>714[1]
52-F4-(thiazol-4-yl)benzamide>10002.5>400[1]

This table showcases the significant impact of substitutions on the phenyl ring and the linker group on the selectivity for dopamine D2 and D3 receptors.[1]

Experimental Protocols

The binding affinity data presented in this guide are primarily determined using radioligand binding assays. This technique is a cornerstone of pharmacology for quantifying the interaction between a ligand and its receptor.

General Protocol for Radioligand Binding Assay

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) that is known to bind to the target receptor, and a range of concentrations of the unlabeled test compound (e.g., a this compound derivative).

  • "Total binding" is determined in the absence of the test compound, while "non-specific binding" is measured in the presence of a high concentration of an unlabeled ligand that saturates the receptors.

3. Incubation and Filtration:

  • The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • The filters are then washed with cold buffer to remove any remaining unbound radioligand.

4. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • "Specific binding" is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Cross-Reactivity

The interaction of this compound compounds with their primary and off-target receptors can trigger a cascade of intracellular signaling events. Understanding these pathways is essential for predicting the functional consequences of receptor binding.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which often have opposing effects on adenylyl cyclase activity.

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1_Receptor D1/D5 Receptor Gs Gs D1_Receptor->Gs Agonist AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA PKA cAMP_D1->PKA Activates Cellular_Response_D1 Cellular Response (e.g., gene expression, ion channel modulation) PKA->Cellular_Response_D1 Phosphorylates Targets D2_Receptor D2/D3/D4 Receptor Gi Gi D2_Receptor->Gi Agonist AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Cellular_Response_D2 Cellular Response (e.g., ion channel modulation) cAMP_D2->Cellular_Response_D2 Reduces PKA activity

Dopamine Receptor Signaling Pathways
Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate a variety of downstream effectors, including ion channels and other signaling proteins.

Sigma1_Signaling Sigma1_Agonist Sigma-1 Receptor Agonist Sigma1_Receptor Sigma-1 Receptor Sigma1_Agonist->Sigma1_Receptor Binds to Ion_Channels Ion Channels (Ca²⁺, K⁺, Na⁺) Sigma1_Receptor->Ion_Channels Modulates Kinases Kinases (PKC, Akt) Sigma1_Receptor->Kinases Modulates Neuronal_Plasticity Neuronal Plasticity & Neuroprotection Ion_Channels->Neuronal_Plasticity Kinases->Neuronal_Plasticity

Sigma-1 Receptor Signaling Overview
Histamine H4 Receptor Signaling

The histamine H4 receptor is primarily expressed on hematopoietic cells and is involved in inflammatory and immune responses. It couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and other downstream effects.

H4_Signaling H4_Agonist H4 Receptor Agonist H4_Receptor Histamine H4 Receptor H4_Agonist->H4_Receptor Binds to Gio Gi/o H4_Receptor->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits MAPK MAPK Pathway Gio->MAPK Activates cAMP ↓ cAMP AC->cAMP Immune_Response Immune Response (e.g., chemotaxis) MAPK->Immune_Response

Histamine H4 Receptor Signaling Pathway

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is necessary to determine the cross-reactivity of a compound. The following workflow outlines the key steps in this process.

Cross_Reactivity_Workflow Start Compound Synthesis & Purification Primary_Screening Primary Screening (Binding at high concentration against a broad panel) Start->Primary_Screening Hit_Identification Hit Identification (>50% inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assays (Determine IC50/Ki for hits) Hit_Identification->Dose_Response Yes Selectivity_Profile Generate Selectivity Profile & SAR Analysis Hit_Identification->Selectivity_Profile No Functional_Assays Functional Assays (Agonist/Antagonist mode) Dose_Response->Functional_Assays Functional_Assays->Selectivity_Profile

Cross-Reactivity Profiling Workflow

Conclusion

The this compound scaffold offers a versatile platform for the design of ligands with specific pharmacological profiles. As demonstrated by the comparative data on its analogs, subtle structural modifications can dramatically alter binding affinity and selectivity. A thorough understanding of the cross-reactivity profile, obtained through systematic screening and detailed experimental protocols, is indispensable for the successful development of novel therapeutics based on this important chemical framework. The signaling pathway diagrams provided offer a visual guide to the potential downstream consequences of these molecular interactions.

References

Benchmarking 1-(4-Pyridyl)piperazine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of 1-(4-Pyridyl)piperazine and its derivatives, offering a benchmark against known inhibitors in key biological pathways. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes complex signaling pathways to facilitate informed decisions in research and development.

Introduction to this compound

This compound is a versatile heterocyclic compound widely utilized as a foundational scaffold in the synthesis of a variety of bioactive molecules.[1][2] Its unique chemical structure, featuring both a piperazine and a pyridine ring, makes it a valuable building block in medicinal chemistry, particularly for developing therapeutic agents targeting neurological disorders.[2][3] Furthermore, this compound and its derivatives have demonstrated potential as antimicrobial, anticancer, and enzyme inhibitory agents.[1] This guide focuses on benchmarking the inhibitory activities of a key derivative of this compound against urease and discusses its potential as a scaffold for Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.

Urease Inhibition: A Comparative Analysis

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. It is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to conditions like gastritis and peptic ulcers.[4][5] The inhibition of urease is a key therapeutic strategy to combat such infections.

A derivative of this compound, 1-(3-nitropyridin-2-yl)piperazine, has been evaluated for its urease inhibitory activity. This section compares its performance against the standard urease inhibitor, thiourea, and other thiourea derivatives.

Quantitative Data: Urease Inhibitors
CompoundTargetIC50 (µM)Known Inhibitor Comparison
1-(3-nitropyridin-2-yl)piperazineUrease3.90 ± 1.91[6]More potent than Thiourea
Thiourea (Standard)Urease21.00 ± 0.11 to 23.2 ± 11.0[5][7]Standard reference inhibitor
N,N'-disubstituted thioureas (most potent)Urease5.53 ± 0.02[7]More potent than Thiourea
Ciprofloxacin-oxadiazole derivative (5b)Urease67.8[8]Less potent than Thiourea
Ciprofloxacin-carbamoyl derivative (3i)Urease58.92[9]Less potent than Thiourea
Experimental Protocol: Urease Inhibition Assay

The inhibitory activity of 1-(3-nitropyridin-2-yl)piperazine and its comparators against urease is typically determined using the Berthelot (or indophenol) method, a colorimetric assay that quantifies ammonia production.[10]

Principle: The assay measures the concentration of ammonia produced from the enzymatic breakdown of urea. Ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this compound is measured spectrophotometrically at a wavelength between 625 and 670 nm, which is directly proportional to the ammonia concentration.[10]

Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Urease Enzyme Solution - Urea Substrate Solution - Buffers - Test Compounds - Standard Inhibitor prep_plate Prepare 96-Well Plate: - Add Test Compounds - Add Controls prep_reagents->prep_plate add_enzyme Add Urease Enzyme prep_plate->add_enzyme incubate1 Incubate at 37°C add_enzyme->incubate1 add_substrate Add Urea Substrate incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 add_berthelot Add Phenol & Hypochlorite Reagents (Berthelot) incubate2->add_berthelot incubate3 Incubate for color development add_berthelot->incubate3 read_absorbance Measure Absorbance (625-670 nm) incubate3->read_absorbance calc_inhibition Calculate % Inhibition and IC50 read_absorbance->calc_inhibition

Workflow of the in vitro urease inhibition assay.

Signaling Pathway: Urease in Helicobacter pylori

Urease is critical for the survival of H. pylori in the acidic environment of the stomach. The enzyme, located in the cytoplasm and on the bacterial surface, hydrolyzes urea to produce ammonia, which neutralizes gastric acid. This process allows the bacterium to colonize the gastric mucosa, leading to inflammation and disease.[11][12][13]

cluster_lumen Gastric Lumen (Acidic) cluster_hpylori Helicobacter pylori cluster_periplasm Periplasm Urea_lumen Urea UreI UreI Channel Urea_lumen->UreI Enters bacterium Urea_cyto Urea UreI->Urea_cyto Urease Urease Urea_cyto->Urease Hydrolysis NH3_CO2 Ammonia (NH3) + Carbon Dioxide (CO2) Urease->NH3_CO2 Urease->NH3_CO2 NH3_peri NH3 NH3_CO2->NH3_peri Diffusion Protons H+ NH3_peri->Protons NH4 Ammonium (NH4+) NH3_peri->NH4 Neutralizes acid Protons->NH4

Urease-mediated acid neutralization in H. pylori.

Potential as a TRPV1 Antagonist Scaffold

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception and inflammation.[14][15] Antagonists of TRPV1 are of significant interest for the development of novel analgesics.[16][17] While direct inhibitory data for this compound against TRPV1 is not currently available, its structural motif is present in known TRPV1 antagonists.[18] This suggests its potential as a valuable scaffold for the design of new TRPV1 inhibitors.

Quantitative Data: Known TRPV1 Antagonist
CompoundTargetIC50 (nM)Notes
CapsazepineTRPV1562[1][3]A well-characterized competitive antagonist of TRPV1.
Experimental Protocol: TRPV1 Antagonist Assay

A common method to screen for TRPV1 antagonists is through a calcium imaging assay using a fluorometric imaging plate reader (FLIPR). This assay measures the influx of calcium into cells expressing the TRPV1 receptor upon activation by an agonist like capsaicin.[19]

Principle: Cells expressing TRPV1 are loaded with a calcium-sensitive fluorescent dye. When TRPV1 is activated by an agonist, calcium ions flow into the cell, causing an increase in fluorescence. A TRPV1 antagonist will block this activation and thus prevent the increase in fluorescence.

Workflow:

G cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_detection Detection & Analysis prep_cells Seed TRPV1-expressing cells in a 96-well plate load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) prep_cells->load_dye add_antagonist Add test compound (potential antagonist) load_dye->add_antagonist add_agonist Add TRPV1 agonist (e.g., Capsaicin) add_antagonist->add_agonist measure_fluorescence Measure fluorescence intensity using a plate reader add_agonist->measure_fluorescence analyze_data Analyze data to determine % inhibition and IC50 measure_fluorescence->analyze_data

Workflow of a calcium imaging assay for TRPV1 antagonists.

Signaling Pathway: TRPV1 Activation

TRPV1 is a polymodal channel activated by various stimuli, including heat, protons (low pH), and chemical ligands like capsaicin.[14][20] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a signaling cascade that results in the sensation of pain and the release of pro-inflammatory neuropeptides.[14][15]

cluster_stimuli Stimuli cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Signaling Heat Heat (>43°C) TRPV1 TRPV1 Channel Heat->TRPV1 Protons Protons (H+) Protons->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Ca_influx Ca2+ Influx TRPV1->Ca_influx Activation Depolarization Depolarization Ca_influx->Depolarization Action_potential Action Potential Depolarization->Action_potential Pain_sensation Pain Sensation Action_potential->Pain_sensation Neuropeptide_release Neuropeptide Release (e.g., Substance P, CGRP) Action_potential->Neuropeptide_release Inflammation Inflammation Neuropeptide_release->Inflammation

References

The Dichotomy of Efficacy: A Comparative Guide to 1-(4-Pyridyl)piperazine Derivatives In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a viable therapeutic in a living organism is fraught with challenges. The 1-(4-Pyridyl)piperazine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of derivatives with diverse therapeutic potential, from anticancer and neuroprotective agents to enzyme inhibitors. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of select this compound derivatives, offering researchers, scientists, and drug development professionals a clear, data-driven overview of their performance. By juxtaposing laboratory findings with preclinical outcomes, we aim to illuminate the translational potential and hurdles of these promising compounds.

Data at a Glance: In Vitro Potency vs. In Vivo Performance

The following tables summarize key quantitative data from various studies, offering a direct comparison between the in vitro activity and the in vivo effects of several this compound derivatives across different therapeutic areas.

Neuroprotective Agents
Compound IDIn Vitro AssayTarget/Cell LineIn Vitro Efficacy (IC50/EC50)Animal ModelIn Vivo EfficacySource
LQFM181 Antioxidant ActivityNeuronal membrane and cytoplasmNot specified3-nitropropionic acid-induced neurotoxicity in miceReduced MDA and carbonyl protein levels; increased succinate dehydrogenase, catalase, and superoxide dismutase activities; reduced locomotor and memory dysfunction.[1]
Compound 5j Anti-inflammatoryBV2 microgliaCOX-2: 92.54 nM, 5-LOX: 41.86 nMMiddle cerebral artery occlusion (MCAO) in ratsReduced infarct volumes and neurological deficit scores.[2]
Anticancer Agents
Compound IDIn Vitro AssayCell Line(s)In Vitro Efficacy (GI50/IC50)Animal ModelIn Vivo EfficacySource
Vindoline-piperazine conjugate 23 AntiproliferativeMDA-MB-468 (Breast Cancer)1.00 µMNot specifiedNot specified[3]
Vindoline-piperazine conjugate 25 AntiproliferativeHOP-92 (Non-small cell lung cancer)1.35 µMNot specifiedNot specified[3]
Compound 1c Antiproliferative (MTT)HCT-116, U-87 MG, MCF-7Not specifiedMice bearing sarcoma S-180Potent anticancer effect[4]
Ciprofloxacin derivative 2 Antiproliferative5 human cancer cell lines~10 µM in 3 cell linesHealthy miceMTD >80 mg/kg (non-toxic)[5]
Ciprofloxacin derivative 6h Antiproliferative5 human cancer cell lines~10 µM in 4 cell linesHealthy miceMTD >80 mg/kg (non-toxic)[5]
Histamine H3 Receptor Antagonists
Compound IDIn Vitro AssayReceptorIn Vitro Potency (pA2)Animal ModelIn Vivo EfficacySource
Compound 1a Functional AssayGuinea pig jejunal H3 receptor8.43RatsReduced food intake by 10% over 5 days.[6]
Compound 1b Functional AssayGuinea pig jejunal H3 receptor8.49Not specifiedNot specified[6]
Compound 1d Functional AssayGuinea pig jejunal H3 receptorNot specifiedRatsReduced food intake by 13.5% over 5 days.[6]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of efficacy data. Below are the protocols for key experiments cited in this guide.

In Vitro Antiproliferative MTT Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g.,[7][8][9]triazolo[1,5-a]pyridinylpyridines) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow the mitochondrial dehydrogenases in viable cells to convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The results are used to calculate the concentration of the compound that inhibits cell growth by 50% (IC50).[4]

In Vivo Murine Sarcoma S-180 Model

This model is used to evaluate the in vivo anticancer efficacy of test compounds.

  • Tumor Implantation: Sarcoma S-180 cells are implanted subcutaneously into the axillary region of mice.

  • Compound Administration: Once the tumors reach a certain size, the mice are randomly divided into groups and treated with the test compound (e.g., compound 1c), a vehicle control, or a positive control drug. The treatment is administered, for example, intraperitoneally once a day for a specified duration.

  • Tumor Measurement: Tumor size is measured regularly with calipers, and tumor volume is calculated.

  • Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition rate is calculated to determine the efficacy of the compound.[4]

In Vivo Histamine H3 Receptor Antagonist-Induced Anorexia Model

This model assesses the effect of H3 receptor antagonists on food intake in rats.

  • Animal Acclimation: Male Wistar rats are individually housed and acclimated to the experimental conditions.

  • Compound Administration: The test compounds (e.g., 1a, 1c, 1d) are administered parenterally (e.g., intraperitoneally) to the rats for a period of five days.

  • Food Intake Measurement: The amount of food consumed by each rat is measured daily.

  • Data Analysis: The change in food consumption is calculated and compared to a control group to determine the anorectic effect of the compounds.[6]

Visualizing the Pathways and Processes

To better illustrate the complex biological interactions and experimental designs, the following diagrams have been generated using the DOT language.

G Experimental Workflow for In Vitro vs. In Vivo Anticancer Efficacy cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A This compound Derivatives B Cancer Cell Lines (e.g., HCT-116, MCF-7) A->B C MTT Assay B->C D Determine IC50/GI50 Values C->D E Promising Derivatives D->E Select Lead Compounds F Animal Model (e.g., Mouse with Sarcoma) E->F G Compound Administration F->G H Measure Tumor Growth Inhibition G->H

Caption: Workflow comparing in vitro and in vivo anticancer evaluation.

G Proposed Neuroprotective Mechanism of Action A Neurotoxin (e.g., 3-Nitropropionic Acid) B Oxidative Stress (Increased MDA, Carbonyls) A->B C Mitochondrial Dysfunction A->C D Neuronal Damage & Dysfunction B->D C->D G Neuroprotection D->G Prevents E This compound Derivative (e.g., LQFM181) F Antioxidant Effect E->F Enhances F->B Inhibits F->G Leads to

Caption: Neuroprotective pathway of a this compound derivative.

References

Comparative Docking Analysis of 1-(4-Pyridyl)piperazine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of In Silico Performance

The 1-(4-Pyridyl)piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a diverse range of biological entities to address various pathological conditions, including cancer and neurodegenerative diseases. Computational docking studies are a cornerstone in the rational design of these analogs, providing critical insights into their potential binding affinities and interaction mechanisms with protein targets. This guide offers a comparative analysis of docking studies performed on this compound analogs, supported by experimental data and detailed methodologies to aid in the development of novel therapeutics.

Quantitative Comparison of Docking Performance

Molecular docking simulations predict the binding affinity of a ligand to a target protein, typically expressed as a docking score in kcal/mol. A more negative score generally indicates a stronger binding affinity. The following table summarizes the docking scores of a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives against Carbonic Anhydrase IX (CAIX), a validated anticancer target.[1]

Compound IDStructure/SubstitutionTarget ProteinDocking Score (kcal/mol)Reference
SA1 N/ACAIX (PDB: 5FL4)-7.39[1]
SA2 N/ACAIX (PDB: 5FL4)-8.39[1]
SA3 N/ACAIX (PDB: 5FL4)-7.92[1]
SA4 N/ACAIX (PDB: 5FL4)-8.04[1]
SA5 N/ACAIX (PDB: 5FL4)-7.95[1]
SA6 N/ACAIX (PDB: 5FL4)-7.65[1]
SA7 N/ACAIX (PDB: 5FL4)-8.61[1]

Experimental Protocols: Molecular Docking

The following is a representative, detailed protocol for conducting molecular docking studies with this compound analogs, synthesized from methodologies reported in the scientific literature.[1]

1. Ligand Preparation:

  • The 2D structures of the this compound analogs are drawn using chemical drawing software (e.g., Marvin Sketch).

  • The structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94).

  • Gasteiger partial charges are computed and non-polar hydrogen atoms are merged. The final structures are saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock).

2. Protein Preparation:

  • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • All non-essential water molecules and co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein. The prepared protein is also saved in the appropriate format (e.g., .pdbqt).

3. Grid Generation:

  • A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid box are chosen to allow the ligand to move freely within the binding pocket. For example, a grid box of 60 x 60 x 60 Å with a spacing of 0.375 Å might be used.[1]

4. Docking Simulation:

  • A docking algorithm, such as the Lamarckian Genetic Algorithm, is employed to explore the conformational space of the ligand within the protein's active site.

  • A set number of docking runs (e.g., 100) are typically performed for each ligand to ensure thorough sampling.

  • The docking software then scores and ranks the different binding poses based on the calculated free energy of binding.

5. Analysis of Results:

  • The resulting docked conformations are visualized and analyzed to identify the most favorable binding modes.

  • Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein are examined.

  • The docking scores of the different analogs are compared to determine their relative binding affinities for the target protein.

Visualizing the Workflow and Biological Context

Experimental Workflow for Comparative Docking Studies

The following diagram illustrates a typical workflow for conducting comparative molecular docking studies.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output ligand_prep Ligand Preparation (Analogs) grid_gen Grid Generation ligand_prep->grid_gen protein_prep Protein Preparation (Target) protein_prep->grid_gen docking_run Run Docking Algorithm grid_gen->docking_run pose_analysis Pose & Interaction Analysis docking_run->pose_analysis score_comparison Comparative Scoring pose_analysis->score_comparison sar_elucidation Structure-Activity Relationship (SAR) score_comparison->sar_elucidation lead_optimization Lead Optimization sar_elucidation->lead_optimization

Caption: A generalized workflow for comparative molecular docking studies.

Illustrative Signaling Pathway: Kinase Inhibition

Many this compound analogs are designed as kinase inhibitors, which can modulate cellular signaling pathways implicated in cancer cell proliferation and survival. The diagram below represents a simplified, conceptual signaling pathway that can be targeted by such inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription Phosphorylation inhibitor This compound Analog (Inhibitor) inhibitor->raf Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: A conceptual signaling pathway targeted by a kinase inhibitor.

References

Safety Operating Guide

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 1-(4-Pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 1-(4-Pyridyl)piperazine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a corrosive solid that can cause severe skin burns and serious eye damage.[1][2][3] Inhalation of dust can also be harmful.[4] Therefore, the selection and proper use of personal protective equipment (PPE) are the first line of defense against accidental exposure. The following guidelines detail the necessary PPE, operational procedures for safe handling, and compliant disposal methods.

Recommended Personal Protective Equipment (PPE)

The level of PPE required depends on the specific handling procedure and the potential for exposure. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.

Scenario Required PPE Justification
Weighing and Aliquoting (Solid) - Chemical-resistant gloves (Nitrile rubber recommended)[5]- Lab coat or chemical-resistant apron- Safety glasses with side shields or safety goggles[2]- N95 dust mask or higher respiratory protectionHigh risk of generating and inhaling airborne particles. Protects against skin and eye contact with the solid.
Solution Preparation - Chemical-resistant gloves (Nitrile rubber recommended)- Lab coat or chemical-resistant apron- Safety goggles or a face shieldPotential for splashes and spills of the corrosive solution. Goggles provide better protection than safety glasses against splashes. A face shield is recommended when handling larger volumes.
Conducting Reactions - Chemical-resistant gloves (Nitrile rubber recommended)- Lab coat or chemical-resistant apron- Safety goggles or a face shieldProtects against splashes, spills, and contact with potentially reactive mixtures.
Handling Waste - Chemical-resistant gloves (Nitrile rubber recommended)- Lab coat or chemical-resistant apron- Safety goggles or a face shieldPrevents contact with contaminated materials and waste solutions.

Physical and Chemical Properties Relevant to Safety

Understanding the properties of this compound is crucial for safe handling.

Property Value Safety Implication
Appearance Brown or light yellow powder/solid[1][6]Solid form can create dust; handle with appropriate respiratory protection.
Molecular Weight 163.22 g/mol [3]-
Melting Point 137-141 °C-
Hazards Causes severe skin burns and eye damage[2][7][8]Direct contact must be avoided through proper PPE.
Solubility Soluble in water[9]Spills can be cleaned with water, but this also means it can easily contaminate aqueous environments.

Operational Plan for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure.

1. Preparation and Engineering Controls:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid to avoid dust formation.[1]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[6]

  • Before starting any work, inspect all PPE for damage and ensure it is the correct type for the task.[1]

2. Handling the Chemical:

  • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to control dust.

  • Avoid all personal contact, including inhalation of dust.[4]

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[6]

3. Accidental Exposure and Spills:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[2]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2] Seek immediate medical attention.[8]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2] Seek immediate medical attention.[1]

  • Minor Spills: For small spills of the solid, carefully sweep up the material without creating dust and place it in a suitable, closed container for disposal.[1]

  • Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal as hazardous waste.[4]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow start Start: Handling This compound task_type What is the task? start->task_type solid Handling Solid (Weighing, Aliquoting) task_type->solid Solid Form solution Handling Solution (Preparation, Reaction) task_type->solution Liquid Form ppe_solid Required PPE: - Chemical-resistant gloves - Lab coat/apron - Safety goggles - N95 dust mask solid->ppe_solid ppe_solution Required PPE: - Chemical-resistant gloves - Lab coat/apron - Safety goggles/face shield solution->ppe_solution end Proceed with Task ppe_solid->end ppe_solution->end

Caption: PPE selection workflow for this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect unused solid and any contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for hazardous waste.[1]

  • Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.[1]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[1]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][10]

By implementing these safety protocols, you can significantly reduce the risks associated with handling this compound and ensure a safer laboratory environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.